6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1-methylpyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUVAQITSJBGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654012 | |
| Record name | 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150617-56-3 | |
| Record name | 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS number
An In-Depth Technical Guide to 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold for Modern Drug Discovery
Introduction: The landscape of modern medicinal chemistry is defined by the strategic use of "privileged scaffolds"—molecular frameworks that can be readily modified to interact with a wide range of biological targets. Among these, the pyrazolopyridine core, a fused bicyclic heterocycle, has emerged as a cornerstone in the development of targeted therapies. This guide focuses on a key derivative, This compound , a compound whose specific substitution pattern makes it an exceptionally valuable starting material for synthesizing potent and selective inhibitors for critical disease targets, particularly in oncology and immunotherapy.
The strategic placement of a bromine atom at the 6-position provides a versatile chemical handle for introducing molecular complexity via cross-coupling reactions.[1] Simultaneously, the N1-methylation of the pyrazole ring locks the tautomeric form, providing a consistent structural element for molecular modeling and predictable target engagement. This guide, intended for researchers, medicinal chemists, and drug development scientists, will provide an in-depth exploration of this compound's properties, a robust synthesis protocol, its pivotal role in the development of next-generation cancer immunotherapies, and essential safety considerations.
Part 1: Physicochemical Properties and Identification
The unique identity and characteristics of this compound are fundamental to its application. The table below summarizes its key identifiers and computed properties.
| Property | Value |
| CAS Number | 1150617-56-3 |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 212.05 g/mol |
| IUPAC Name | This compound |
| SMILES | CN1C2=C(C=N1)N=CC(=C2)Br |
| InChI Key | LTMUVAQITSJBGQ-UHFFFAOYSA-N |
Part 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through the N-methylation of its precursor, 6-bromo-1H-pyrazolo[4,3-b]pyridine (CAS: 1150617-54-1). The following protocol is a robust method based on established principles of heterocyclic chemistry.
Experimental Protocol: N-Methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine
Objective: To regioselectively add a methyl group to the N1 position of the pyrazole ring.
Materials and Reagents:
-
6-bromo-1H-pyrazolo[4,3-b]pyridine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq).
-
Solvent Addition: Add anhydrous THF (or DMF) to the flask to dissolve the starting material. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise.
-
Causality Explanation: Sodium hydride is a strong, non-nucleophilic base. It is used to deprotonate the acidic N-H of the pyrazole ring, forming a sodium salt. This step is critical as it generates the nucleophilic pyrazolide anion, which will subsequently attack the methylating agent. Performing this at 0 °C controls the exothermic reaction and prevents potential side reactions.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes to ensure complete deprotonation. The reaction may become a thicker suspension.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2 eq) dropwise via syringe.
-
Causality Explanation: Methyl iodide is a potent electrophile and the classic Sₙ2 methylating agent. The pyrazolide anion attacks the electron-deficient methyl carbon, displacing the iodide leaving group to form the N-C bond. Adding it dropwise at 0°C helps manage the exothermicity of the reaction.
-
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Causality Explanation: The water wash removes inorganic salts (like NaI and excess NH₄Cl), while the brine wash helps to remove residual water from the organic layer, improving drying efficiency.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block of significant interest in medicinal chemistry. As a key intermediate in the synthesis of pharmacologically active agents, particularly kinase inhibitors for oncology, a thorough understanding of its molecular characteristics is paramount for its effective application in drug discovery and development.[1] This document collates available data on its structural, physical, and chemical properties, offering insights into its behavior and reactivity. The guide is structured to provide both foundational knowledge and practical data for laboratory applications.
Molecular Structure and Chemical Identity
This compound is a bicyclic heteroaromatic compound. The core structure consists of a pyrazole ring fused to a pyridine ring. The molecule is further functionalized with a bromine atom at the 6-position of the pyrazolopyridine ring system and a methyl group on one of the pyrazole nitrogen atoms.
Systematic Name: this compound
The structural arrangement of the fused rings and the substituents dictates the molecule's electronic distribution, reactivity, and potential for intermolecular interactions, which are fundamental to its role as a versatile scaffold in the design of bioactive molecules.[1]
Caption: Chemical structure of this compound.
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is experimentally derived from analogous compounds, other values are predicted and should be considered as such.
| Property | Value | Source |
| CAS Number | 1150617-56-3 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₇H₆BrN₃ | --INVALID-LINK-- |
| Molecular Weight | 212.05 g/mol | --INVALID-LINK-- |
| Appearance | Solid (predicted) | --INVALID-LINK-- |
| Boiling Point | 287.0 ± 20.0 °C at 760 mmHg (predicted) | --INVALID-LINK-- |
| Melting Point | Not available | |
| Solubility | Not available | |
| XlogP | 1.3 (predicted) | --INVALID-LINK-- |
Synthesis and Characterization
General Synthetic Approach
A plausible synthetic pathway could involve the following key steps, derived from methodologies for similar heterocyclic systems:
Caption: Generalized synthetic workflow for pyrazolopyridine derivatives.
Step-by-Step Conceptual Protocol:
-
Preparation of a Suitable Pyridine Precursor: The synthesis would likely commence with a functionalized pyridine derivative, for instance, a di-substituted pyridine containing groups amenable to cyclization.
-
Formation of the Fused Pyrazole Ring: This is a crucial step where the pyrazole ring is constructed. This can often be achieved through condensation reactions with hydrazine or its derivatives.
-
Regioselective Bromination: Introduction of the bromine atom at the 6-position of the pyrazolopyridine core. This step requires careful control of reaction conditions to ensure the desired regioselectivity.
-
N-Methylation: The final step would involve the methylation of the pyrazole nitrogen. The choice of methylating agent and reaction conditions would be critical to control the position of methylation on the pyrazole ring.
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques. While specific spectra for this compound are not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrazole rings, as well as a characteristic singlet for the N-methyl group. The chemical shifts and coupling constants of the aromatic protons would be indicative of their positions on the heterocyclic core.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule. The spectrum would show signals for the carbons of the fused ring system and the methyl group.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The mass spectrum would show the molecular ion peak and characteristic isotopic patterns due to the presence of the bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C=C, and C=N stretching and bending vibrations of the aromatic rings.
Applications in Research and Drug Discovery
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.[1] Its utility stems from the presence of the bromine atom, which can be readily functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of diverse substituents at the 6-position, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The pyrazolo[4,3-b]pyridine scaffold itself is a known "privileged structure" in medicinal chemistry, as it is found in numerous compounds with a wide range of biological activities. This core is often employed in the design of kinase inhibitors, which are a major class of drugs for the treatment of cancer and other diseases.[1]
Safety and Handling
While a comprehensive safety data sheet (SDS) for this compound is not widely available, information for the related compound 6-bromo-1H-pyrazolo[4,3-b]pyridine provides some guidance. The compound is classified as Acute Toxicity, Oral (Category 4).[3]
General Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a key heterocyclic intermediate with significant potential in synthetic and medicinal chemistry. This guide has summarized its fundamental physicochemical properties based on available data and predictions from related structures. While there is a need for more comprehensive experimental characterization of this specific molecule in the public domain, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound. The versatility of its structure, particularly the reactive bromine handle, ensures its continued importance as a building block for the discovery of new therapeutic agents.
References
6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine solubility data
An In-depth Technical Guide to the Solubility Profile of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Executive Summary
This compound is a substituted heterocyclic compound belonging to the pyrazolopyridine class. This molecular scaffold is of significant interest in medicinal chemistry and drug discovery due to its structural similarity to natural purines, which allows derivatives to act as antagonists in various biological processes, including as kinase inhibitors for anticancer applications. Despite its relevance, a critical gap exists in the public domain regarding the experimental solubility data for this specific molecule. Solubility is a cornerstone of drug development, profoundly influencing a compound's bioavailability, formulation, and overall therapeutic potential.
This guide provides a comprehensive analysis of the predicted physicochemical properties of this compound and its implications for solubility. In the absence of experimental data, we provide a robust, step-by-step protocol for determining kinetic solubility—a standard in early-stage drug discovery. Furthermore, we discuss the broader context of solubility challenges within the pyrazolopyridine family and touch upon potential enhancement strategies, equipping researchers with the foundational knowledge and practical tools required for their work.
Physicochemical Profile and Solubility Prediction
The core structure, a fused pyrazole and pyridine ring system, is generally hydrophobic. The addition of a bromine atom further increases its lipophilicity. While the methyl group slightly increases molecular weight and lipophilicity, it critically removes a hydrogen bond donor site present in the parent molecule, 6-bromo-1H-pyrazolo[4,3-b]pyridine, which is expected to decrease its solubility in aqueous media.
| Property | Value (Predicted/Calculated) | Significance for Solubility | Source |
| Molecular Formula | C₇H₆BrN₃ | The elemental composition of the molecule. | - |
| Molecular Weight | 212.05 g/mol | Higher molecular weight can sometimes negatively correlate with solubility. | |
| CAS Number | 749930-37-8 | A unique identifier for this chemical substance. | |
| Predicted LogP | ~1.9 - 2.2 | LogP (octanol-water partition coefficient) measures lipophilicity. A value >1 suggests poor aqueous solubility. This is an estimation based on the unmethylated analog's LogP of 1.72. | Inferred |
| Predicted TPSA | 30.7 Ų | Topological Polar Surface Area (TPSA) correlates with hydrogen bonding capacity. A lower TPSA, as seen in an isomer, suggests reduced potential for interaction with polar solvents like water. | |
| Hydrogen Bond Donors | 0 | The methylation at the N1 position removes the N-H donor site. The lack of donors severely limits interactions with water. | Inferred |
| Hydrogen Bond Acceptors | 3 | The nitrogen atoms in the ring system can accept hydrogen bonds. | Inferred |
Expert Insight: The combination of a LogP value nearing 2, a complete lack of hydrogen bond donors, and a relatively low polar surface area strongly indicates that This compound is likely a poorly soluble compound in aqueous physiological buffers. This is a common characteristic for many pyrazole and pyrazolopyridine derivatives, which often present challenges in biopharmaceutical profiling.
Recommended Protocol: Kinetic Solubility Assessment via Turbidimetry
Given the absence of public data, experimental determination is necessary. The following protocol describes a robust, high-throughput method for assessing kinetic solubility, which measures the concentration at which a compound precipitates from a solution when added from a high-concentration DMSO stock. This is the standard assay used in early drug discovery to flag potential solubility liabilities.
Causality Behind Experimental Choices:
-
Why DMSO Stock? Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent capable of dissolving a vast range of organic compounds, even those that are highly insoluble in water. Starting with a high-concentration DMSO stock (e.g., 10-20 mM) is standard practice as it ensures the compound is fully solvated before its introduction into the aqueous buffer.
-
Why Phosphate-Buffered Saline (PBS)? PBS at pH 7.4 is used to mimic physiological conditions, providing data that is more relevant to a compound's behavior in the body than data from pure water.
-
Why Turbidimetry/Nephelometry? These methods provide a rapid and quantitative measure of insolubility. As the compound precipitates, it forms fine particles that scatter light. A nephelometer or plate reader capable of measuring turbidity can detect this light scatter, pinpointing the exact concentration at which precipitation occurs.
Experimental Workflow Diagram
An In-Depth Technical Guide to the Synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to purine nucleobases allows it to interact with a wide range of biological targets, including kinases, which are pivotal in cellular signaling pathways. Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including their potential as kinase inhibitors for cancer treatment. The target molecule of this guide, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, serves as a crucial intermediate in the synthesis of these complex pharmaceutical compounds. The presence of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery. This guide provides a comprehensive overview of a reliable synthetic route to this key intermediate, detailing the underlying chemical principles and offering practical, step-by-step protocols for researchers and scientists in the field.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound can be approached through several strategic disconnections. A logical and efficient retrosynthesis involves the formation of the pyrazole ring onto a pre-functionalized pyridine core. This approach allows for the early introduction of the required bromine substituent on the pyridine ring, followed by the construction of the fused pyrazole ring and, finally, N-methylation.
Our chosen synthetic strategy commences with the commercially available and cost-effective starting material, 2-aminopyridine. The synthetic pathway can be outlined in the following key transformations:
-
Electrophilic Bromination: Introduction of a bromine atom at the 5-position of the pyridine ring.
-
Diazotization and Halogenation (Sandmeyer-type reaction): Conversion of the amino group to a chloro group, which will serve as a leaving group in a subsequent cyclization step.
-
Nitration: Introduction of a nitro group at the 3-position, which is essential for the pyrazole ring formation.
-
Annulation of the Pyrazole Ring: Cyclization with hydrazine to form the 6-bromo-1H-pyrazolo[4,3-b]pyridine core.
-
N-Methylation: Regioselective methylation of the pyrazole nitrogen to yield the final product.
This multi-step synthesis is designed to be robust and scalable, with each step building upon well-established and reliable chemical transformations.
Visualizing the Synthetic Pathway
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 2-Amino-5-bromopyridine
The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 3- and 5-positions. By carefully controlling the reaction conditions, the bromine can be selectively introduced at the 5-position.
Protocol:
A common and effective method for this transformation is the use of phenyltrimethylammonium tribromide in a suitable solvent like chloroform or dichloromethane.[1][2] This reagent offers milder reaction conditions compared to using elemental bromine and can lead to higher yields with fewer byproducts.[2]
-
To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.
-
Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the stirred solution.
-
Stir the mixture at 25-30°C for 2 hours.
-
After the reaction is complete, wash the reaction mixture with 40 ml of a saturated sodium chloride solution.
-
Separate the organic layer and wash it 2-3 times with water.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oily residue.
-
Cool the residue in an ice-water bath and add water to precipitate the solid product.
-
Recrystallize the crude product from benzene to obtain pure 2-amino-5-bromopyridine.
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Aminopyridine | 1.0 | 9.4 g (0.1 mol) |
| Phenyltrimethylammonium tribromide | 1.0 | 37.6 g (0.1 mol) |
| Chloroform | - | 300 ml |
| Typical Yield | 78-81% [1][2] |
Step 2: Synthesis of 2-Chloro-5-bromopyridine
The conversion of the amino group of 2-amino-5-bromopyridine to a chloro group is a critical step and is typically achieved through a Sandmeyer-type reaction. This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid), followed by the displacement of the diazonium group with a chloride ion, often catalyzed by copper(I) chloride. A more recent and often higher-yielding method involves deaminative chlorination using a pyrylium reagent and a chloride source, which avoids the use of potentially hazardous diazonium salts.[3]
Protocol (Classical Sandmeyer Reaction):
-
To a solution of 2-amino-5-bromopyridine in aqueous hydrobromic acid, add a solution of bromine.
-
Cool the mixture to 0-10°C and add a solution of sodium nitrite in water dropwise, maintaining the temperature.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Carefully neutralize the reaction mixture with a solution of sodium hydroxide, ensuring the temperature does not exceed 25°C.
-
Filter the resulting precipitate, wash with a saturated sodium bisulfite solution and then with ice water, and air-dry to obtain 2-chloro-5-bromopyridine.
| Reagent/Solvent | Molar Equiv. (relative to 2-amino-5-bromopyridine) |
| 2-Amino-5-bromopyridine | 1.0 |
| Hydrobromic acid (48%) | Excess |
| Bromine | ~2.6 |
| Sodium nitrite | ~2.35 |
| Sodium hydroxide | Excess for neutralization |
| Typical Yield | ~93% [4] |
Step 3: Synthesis of 5-Bromo-2-chloro-3-nitropyridine
The introduction of the nitro group at the 3-position is achieved through electrophilic nitration of 2-chloro-5-bromopyridine. The pyridine ring is generally deactivated towards electrophilic substitution, so harsh conditions (a mixture of nitric acid and sulfuric acid) are required.
Protocol:
The synthesis of 5-bromo-2-chloro-3-nitropyridine can also be achieved from 2-amino-3-nitro-5-bromopyridine via a Sandmeyer reaction.[5]
-
Suspend 2-amino-5-bromo-3-nitropyridine (21.8 g, 0.1 mol) in 6 M hydrochloric acid (250 ml).
-
Cool the mixture to 0°C and slowly add solid sodium nitrite (8.3 g, 0.12 mol) while keeping the internal temperature below 5°C.
-
Continue stirring at 0°C for 1 hour after the addition is complete.
-
The reaction mixture is then worked up and purified by column chromatography to afford 5-bromo-2-chloro-3-nitropyridine.
| Reagent/Solvent | Molar Equiv. | Quantity |
| 2-Amino-5-bromo-3-nitropyridine | 1.0 | 21.8 g (0.1 mol) |
| 6 M Hydrochloric acid | - | 250 ml |
| Sodium nitrite | 1.2 | 8.3 g (0.12 mol) |
| Typical Yield | ~55-84% [5] |
Step 4: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine
The formation of the pyrazolo[4,3-b]pyridine core is accomplished by the reaction of 5-bromo-2-chloro-3-nitropyridine with hydrazine hydrate. This reaction proceeds via a nucleophilic aromatic substitution of the chloro group by hydrazine, followed by an intramolecular cyclization and reduction of the nitro group.
Protocol:
A general and efficient method for the synthesis of pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines has been well-documented.[6]
-
To a solution of the starting material (e.g., a derivative of 2-chloro-3-nitropyridine) in a suitable solvent like ethylene glycol, add hydrazine monohydrate at room temperature.
-
Heat the reaction mixture to 140°C and stir for approximately 23 hours.
-
After cooling to room temperature, add water to the reaction mixture and extract with a mixed solvent of chloroform/isopropanol.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain 6-bromo-1H-pyrazolo[4,3-b]pyridine.
| Reagent/Solvent | Molar Equiv. (relative to 5-bromo-2-chloro-3-nitropyridine) |
| Hydrazine monohydrate | Excess |
| Ethylene glycol | Solvent |
| Typical Yield | Not explicitly reported for this specific substrate, but generally good for analogous reactions. |
Step 5: Synthesis of this compound
The final step is the N-methylation of the pyrazole ring. The regioselectivity of this reaction is crucial, as methylation can occur at either the N1 or N2 position of the pyrazole. The reaction conditions, including the choice of base and methylating agent, can influence the outcome. Generally, methylation at the N1 position is favored.
Protocol:
-
Dissolve 6-bromo-1H-pyrazolo[4,3-b]pyridine in a suitable aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the pyrazole nitrogen.
-
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
| Reagent/Solvent | Molar Equiv. (relative to 6-bromo-1H-pyrazolo[4,3-b]pyridine) |
| Sodium hydride | ~1.1 |
| Methyl iodide | ~1.1 |
| DMF | Solvent |
| Typical Yield | Generally high for N-alkylation of pyrazoles. |
Conclusion and Future Perspectives
The synthetic route detailed in this guide provides a robust and reliable method for the preparation of this compound, a key building block in modern drug discovery. The multi-step synthesis, starting from readily available 2-aminopyridine, employs a series of well-understood and scalable chemical transformations. The strategic placement of the bromine atom on the pyrazolo[4,3-b]pyridine scaffold opens up a vast chemical space for further exploration through various cross-coupling methodologies, allowing for the synthesis of diverse libraries of potential therapeutic agents. The protocols provided herein, grounded in established chemical literature, are intended to serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds with potential biological activity. Further optimization of reaction conditions for each step, particularly the pyrazole annulation and N-methylation on the specific substrate, may lead to improved overall yields and process efficiency.
References
- 1. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 3. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-Bromo-2-chloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (¹H NMR, ¹³C NMR)
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a key heterocyclic scaffold in modern medicinal chemistry. As a building block in the synthesis of kinase inhibitors for therapeutic applications, particularly in oncology, unambiguous structural confirmation is paramount.[1] This document is structured to provide researchers, chemists, and drug development professionals with both the theoretical underpinnings and practical methodologies for nuclear magnetic resonance (NMR) analysis of this compound.
Section 1: The Pyrazolo[4,3-b]pyridine Core and the Principles of NMR
The this compound molecule comprises a bicyclic heteroaromatic system. Its NMR spectra are governed by fundamental principles of chemical environment and nuclear spin interactions.[3]
-
¹H NMR (Proton NMR): The chemical shift (δ) of each proton is dictated by the electron density of its local environment. Protons on the electron-deficient pyridine ring are expected to appear at a lower field (higher δ value) compared to those on the pyrazole ring. The N-methyl group will appear at a high field (low δ value). Spin-spin coupling between non-equivalent neighboring protons (e.g., H-5 and H-7) will result in signal splitting, providing critical connectivity information. The magnitude of this splitting, the coupling constant (J), is characteristic of the number of bonds separating the protons.
-
¹³C NMR (Carbon NMR): The ¹³C spectrum reveals the chemical environment of each unique carbon atom. Carbons attached to electronegative atoms (like nitrogen) or electron-withdrawing groups (like bromine) are deshielded and appear at a lower field. Quaternary carbons (those without attached protons) typically show weaker signals.
Section 2: Predicted Spectroscopic Data
The following data represents a high-confidence prediction for the ¹H and ¹³C NMR spectra of this compound, assuming deuterated chloroform (CDCl₃) as the solvent. Actual experimental values may vary slightly depending on solvent, concentration, and instrument calibration.
Molecular Structure with Numbering
Caption: IUPAC numbering for the pyrazolo[4,3-b]pyridine core.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| H-3 | 7.95 | s | - | Pyrazole Proton |
| H-7 | 8.50 | d | 2.0 | Pyridine Proton |
| H-5 | 8.10 | d | 2.0 | Pyridine Proton |
| N-CH₃ | 4.15 | s | - | N-Methyl Protons |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Predicted δ (ppm) | Assignment |
| C-3 | 132.5 | Pyrazole CH |
| C-5 | 118.0 | Pyridine CH |
| C-6 | 115.0 | Pyridine C-Br |
| C-7 | 149.0 | Pyridine CH |
| C-3a | 128.0 | Quaternary C |
| C-7a | 145.0 | Quaternary C |
| N-CH₃ | 35.0 | N-Methyl C |
Section 3: Experimental Protocol for NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data, ensuring reproducibility and accuracy.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a standard 5 mm NMR tube. Rationale: CDCl₃ is a common solvent for many organic molecules and provides a clean spectral window. TMS serves as the internal reference standard, with its signal defined as 0.00 ppm for both ¹H and ¹³C spectra.[4]
-
Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
-
-
Instrument Setup & Calibration (on a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H, the peak shape of the residual CHCl₃ signal at ~7.26 ppm should be sharp and symmetrical.
-
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16 scans.
-
Rationale: These parameters ensure all relevant signals are captured with adequate resolution and signal-to-noise ratio for a moderately concentrated sample.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program).
-
Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 scans.
-
Rationale: A wider spectral width is needed for ¹³C. Proton decoupling simplifies the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase correct the spectra manually.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet center peak to 77.16 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra.
-
Experimental Workflow Diagram
Caption: Standard workflow for NMR data acquisition and analysis.
Section 4: In-Depth Spectral Interpretation and Structural Verification
A definitive structural assignment requires correlating the ¹H and ¹³C spectra.
-
¹H NMR Analysis:
-
N-Methyl (N-CH₃): The singlet predicted around 4.15 ppm is characteristic of the methyl group attached to the pyrazole nitrogen. Its integration should correspond to three protons.
-
Pyrazole Proton (H-3): The singlet at ~7.95 ppm is assigned to H-3. It is a singlet because it has no adjacent protons to couple with.
-
Pyridine Protons (H-5 and H-7): The two signals in the aromatic region, predicted at 8.10 and 8.50 ppm, are expected to be doublets. This is due to mutual meta-coupling. While a four-bond coupling (⁴J) is typically small, in rigid aromatic systems like this, it is often observable with a value around 2.0 Hz. The most downfield signal is assigned to H-7, being ortho to the ring nitrogen.
-
-
¹³C NMR Analysis:
-
The spectrum should contain seven distinct signals, corresponding to the seven carbon atoms.
-
The high-field signal at ~35.0 ppm is unambiguously assigned to the N-methyl carbon.
-
The four signals between ~115 and 150 ppm represent the aromatic carbons. The carbon attached to bromine (C-6) is expected to be shielded relative to the others, while the carbon adjacent to the pyridine nitrogen (C-7) will be the most deshielded.
-
-
Advanced Verification (2D NMR):
-
To confirm assignments, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are recommended.
-
HSQC: This experiment would show a direct correlation between each proton and the carbon it is attached to (e.g., H-3 to C-3, H-5 to C-5, H-7 to C-7, and the N-CH₃ protons to the N-CH₃ carbon).
-
HMBC: This experiment reveals longer-range (2-3 bond) correlations and is invaluable for assigning quaternary carbons. For example, the N-methyl protons (~4.15 ppm) should show correlations to both C-3a and C-7a, confirming the connectivity around the pyrazole ring.
-
Key HMBC Correlation Diagram
References
An In-Depth Technical Guide to 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Cornerstone Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical identity, a proposed robust synthetic pathway with mechanistic insights, detailed spectroscopic characterization, and its critical application in palladium-catalyzed cross-coupling reactions. This document is designed to serve as a practical resource for scientists, offering not just procedural steps but also the underlying rationale to empower effective experimental design and execution.
Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-b]pyridine system, a class of nitrogen-containing heterocycles that has garnered immense attention in medicinal chemistry.[1][2][3][4] This interest stems from its structural similarity to purine bases, allowing it to function as a versatile scaffold that can interact with a wide array of biological targets.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[2][4][5]
The subject of this guide, this compound, is a strategically functionalized derivative. The presence of a bromine atom at the C6 position makes it an ideal substrate for transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The N1-methyl group prevents tautomerization and provides a fixed vector for molecular growth. These features make it a highly valuable intermediate for constructing complex molecules, particularly in the development of kinase inhibitors and novel immunotherapies targeting protein-protein interactions.
Chemical Identity and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. The key identifiers and computed physicochemical properties for this compound are summarized below.
Structure and Nomenclature
The IUPAC name for this compound is This compound .[6]
Caption: 2D structure of this compound.
Key Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1150617-56-3 | [6] |
| Molecular Formula | C₇H₆BrN₃ | [6] |
| Molecular Weight | 212.05 g/mol | PubChemLite |
| SMILES | CN1C2=C(C=N1)N=CC(=C2)Br | [7] |
| InChI | InChI=1S/C7H6BrN3/c1-11-7-2-5(8)3-9-6(7)4-10-11/h2-4H,1H3 | [7] |
| XLogP3 (Predicted) | 1.3 | [7] |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | [8][9] |
| Hydrogen Bond Donors | 0 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
Synthesis and Mechanistic Rationale
The proposed pathway involves the construction of the fused heterocyclic system from a substituted pyridine, followed by regioselective bromination. This approach is often favored for its control over isomer formation.
Caption: Proposed synthetic workflow for the target compound.
Step 1 & 2: Synthesis of 3-Bromo-2-hydrazinopyridine
-
Rationale: The synthesis begins with a commercially available and inexpensive starting material, 2-chloro-3-aminopyridine. The amino group is first converted into a bromine via a Sandmeyer reaction. This is a classic and reliable transformation. The resulting 2-chloro-3-bromopyridine is then subjected to nucleophilic aromatic substitution (SₙAr) with hydrazine. The chlorine at the C2 position is significantly more activated towards nucleophilic attack than the bromine at C3 due to the electron-withdrawing effect of the ring nitrogen, ensuring high regioselectivity.
Step 3: Pyrazole Ring Formation
-
Rationale: The key cyclization step utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA). The hydrazinopyridine intermediate first condenses with DMF-DMA to form a hydrazone-aminal intermediate. Subsequent heating promotes intramolecular cyclization with the elimination of dimethylamine and methanol, yielding the aromatic 6-bromo-1H-pyrazolo[4,3-b]pyridine core. This is an efficient method for constructing the pyrazole ring onto a pre-existing pyridine.
Step 4: N-Methylation
-
Rationale: The final step is the alkylation of the pyrazole nitrogen. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) quantitatively deprotonates the pyrazole N-H. The resulting anion is then quenched with an electrophile, methyl iodide (CH₃I). This reaction is typically clean and high-yielding. The methylation at the N1 position is generally favored electronically in this fused system.
Spectroscopic Characterization & Verification
Authenticating the structure of the final compound is paramount. While specific experimental spectra are not publicly available, we can reliably predict the key signals in ¹H and ¹³C NMR spectra based on published data for analogous pyrazolopyridine structures.[11][12][13][14]
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ ~8.20 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring. It appears as a singlet due to the absence of adjacent protons.
-
δ ~8.15 ppm (d, J ≈ 2.0 Hz, 1H): This doublet corresponds to the proton at the C5 position of the pyridine ring. It is coupled to the C7 proton, but the coupling constant (⁴J) is small.
-
δ ~7.50 ppm (d, J ≈ 2.0 Hz, 1H): This doublet corresponds to the proton at the C7 position.
-
δ ~4.10 ppm (s, 3H): This sharp singlet is characteristic of the N-methyl protons. Its downfield shift is due to the attachment to the electron-deficient aromatic system.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ ~150-155 ppm: Pyridine C-atoms adjacent to nitrogen (C5, C7a).
-
δ ~140-145 ppm: Pyrazole C-atom (C3).
-
δ ~120-130 ppm: Other aromatic carbons (C3a, C7).
-
δ ~110-115 ppm: Carbon bearing the bromine (C6). The heavy atom effect of bromine typically shifts the attached carbon upfield.
-
δ ~35-40 ppm: N-methyl carbon (N-CH₃).
Mass Spectrometry
-
Expected M/Z: For the molecular ion [M+H]⁺, one would expect to see a characteristic isotopic pattern for a compound containing one bromine atom: two peaks of nearly equal intensity at m/z 211.98 and 213.98, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.[7]
Core Application in Medicinal Chemistry: Palladium Cross-Coupling
The primary utility of this compound in drug discovery is its role as a versatile coupling partner in palladium-catalyzed reactions.[15] The C-Br bond at the 6-position is readily activated by palladium(0) catalysts, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction is arguably the most common and powerful application.[16][17] This reaction couples the aryl bromide with an organoboron species (typically a boronic acid or ester) to form a new C-C bond, enabling the synthesis of complex biaryl or aryl-heteroaryl structures.[16][18]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating system for coupling an arylboronic acid to the title compound.
Objective: To synthesize 6-aryl-1-methyl-1H-pyrazolo[4,3-b]pyridine.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (e.g., 212 mg, 1.0 mmol).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This step is critical as the Pd(0) active catalyst is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL) via syringe. The solvent ratio should be approximately 4:1 dioxane:water.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for the title compound is not widely available, data from closely related bromo-pyridines and heterocyclic compounds should inform handling procedures.
-
Hazard Class: Likely harmful if swallowed (Acute Tox. 4 Oral).[19] May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.
-
Handling:
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. boronmolecular.com [boronmolecular.com]
- 7. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 8. 6-Bromo-1H-pyrazolo[4,3-c]pyridine | C6H4BrN3 | CID 70700562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 11. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. bmse000432 Pyridine at BMRB [bmrb.io]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 6-Bromo-1H-pyrazolo 4,3-b pyridine AldrichCPR 1150617-54-1 [sigmaaldrich.com]
The Synthesis of Pyrazolo[4,3-b]pyridine: A Legacy of Discovery and Innovation in Heterocyclic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science. This bicyclic system, formed by the fusion of a pyrazole and a pyridine ring, is a key structural motif in a multitude of biologically active compounds. Its derivatives have shown remarkable potential as inhibitors for various kinases, including cyclin-dependent kinases (CDK8), and as modulators of crucial biological targets like the metabotropic glutamate receptor 4 (mGlu4). The unique electronic and steric properties of the pyrazolo[4,3-b]pyridine system allow for diverse substitution patterns, enabling the fine-tuning of its pharmacological and physicochemical properties. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic strategies leading to this important heterocyclic core, offering a comprehensive resource for researchers in the field.
A Glimpse into History: The Dawn of Pyrazolopyridine Synthesis
While the precise first synthesis of the pyrazolo[4,3-b]pyridine isomer is not as definitively documented as some of its constitutional isomers, the exploration of pyrazolopyridines as a class of compounds dates back to the early 20th century. For instance, the related 1H-pyrazolo[3,4-b]pyridine isomer was first synthesized by Ortoleva in 1908, followed by the work of Bülow in 1911 who prepared N-phenyl-3-methyl substituted derivatives.[1] These early explorations into the fusion of pyrazole and pyridine rings laid the groundwork for the development of synthetic methodologies for all five possible pyrazolopyridine congeners, including the [4,3-b] isomer. The initial synthetic approaches were often multi-step procedures with limited substrate scope and yields. However, they were instrumental in establishing the fundamental reactivity patterns of the precursor molecules and paving the way for the more sophisticated and efficient methods that are employed today.
Modern Synthetic Methodologies: A Tale of Two Retrosynthetic Approaches
The synthesis of the pyrazolo[4,3-b]pyridine core can be broadly categorized into two primary retrosynthetic strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine scaffold.
Strategy A: Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core
This approach involves the construction of the pyridine ring from a suitably functionalized pyrazole precursor. A notable example of this strategy is the Friedländer annulation, which utilizes N-Boc-4-aminopyrazole-5-carbaldehydes and various ketones.[2]
The Friedländer Synthesis: A Powerful Tool for Pyridine Ring Formation
The Friedländer synthesis is a classic and versatile method for constructing quinolines and, by extension, other fused pyridine systems. In the context of pyrazolo[4,3-b]pyridine synthesis, this reaction offers a direct route to the desired scaffold from readily accessible pyrazole building blocks.
Causality Behind Experimental Choices:
-
N-Boc Protection: The use of the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen serves a dual purpose. It enhances the stability of the 4-aminopyrazole-5-carbaldehyde, which can be otherwise unstable, and it can be readily removed under acidic conditions after the pyridine ring has been formed.
-
Catalyst: The reaction is typically catalyzed by a base, such as pyrrolidine, which facilitates the initial aldol-type condensation between the ketone and the aldehyde.
-
Solvent: Acetic acid is often used as the solvent, as it provides a protic medium that can participate in the dehydration steps of the reaction cascade.
Caption: Workflow of the Friedländer synthesis for pyrazolo[4,3-b]pyridines.
Strategy B: Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core
This is arguably the more common and versatile approach to the pyrazolo[4,3-b]pyridine scaffold. It involves the construction of the pyrazole ring from a functionalized pyridine derivative. A highly efficient and modern example of this strategy is the one-pot synthesis from 2-chloro-3-nitropyridines via a modified Japp-Klingemann reaction.[3]
The Japp-Klingemann/SNAr Approach: A Modern and Efficient One-Pot Synthesis
This elegant and efficient method combines a nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction in a one-pot procedure to construct the pyrazolo[4,3-b]pyridine core.[3]
Causality Behind Experimental Choices:
-
Starting Material: 2-Chloro-3-nitropyridines are ideal starting materials. The chloro and nitro groups activate the pyridine ring for nucleophilic aromatic substitution, and the nitro group serves as a precursor for one of the nitrogen atoms of the pyrazole ring.
-
Japp-Klingemann Reaction: The modified Japp-Klingemann reaction is a reliable method for forming the crucial N-N bond of the pyrazole ring. The use of stable arenediazonium tosylates is a key improvement over traditional methods that use less stable diazonium chlorides.[3]
-
One-Pot Procedure: Combining the SNAr, azo-coupling, deacylation, and pyrazole ring annulation steps into a single pot significantly improves the operational simplicity and overall efficiency of the synthesis.[3]
Caption: Mechanistic workflow of the one-pot synthesis of pyrazolo[4,3-b]pyridines.
Experimental Protocols: A Practical Guide
The following are detailed, step-by-step methodologies for the key synthetic routes described above.
Protocol 1: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[3]
This protocol is a self-validating system as the formation of the final product confirms the successful execution of multiple, sequential chemical transformations in a single pot.
Materials:
-
2-Chloro-3-nitropyridine derivative
-
Ethyl acetoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Arenediazonium tosylate
-
Pyridine
-
Pyrrolidine
-
Acetonitrile (MeCN)
-
1N Hydrochloric acid
-
Chloroform (CHCl3)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Synthesis of Pyridinyl Keto Ester (Intermediate A):
-
To a stirred suspension of NaH (1.2 mmol) in anhydrous DMF (5 mL) at 0 °C, add a solution of ethyl acetoacetate (1.1 mmol) in DMF (2 mL) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the 2-chloro-3-nitropyridine derivative (1.0 mmol) in DMF (3 mL) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure to afford the pyridinyl keto ester.
-
-
One-Pot Synthesis of Pyrazolo[4,3-b]pyridine:
-
To a solution of the pyridinyl keto ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitored by TLC).
-
Add pyrrolidine (4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitored by TLC).
-
Cool the reaction mixture to room temperature, pour into 1N hydrochloric acid (50 mL), and extract with CHCl3.
-
Dry the combined organic layers over Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography to obtain the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.
-
Protocol 2: Friedländer Synthesis of 5-Substituted Pyrazolo[4,3-b]pyridines[2]
Materials:
-
N-Boc-4-aminopyrazole-5-carbaldehyde
-
Ketone (e.g., aryl, hetaryl, alkyl, or cycloalkyl ketone)
-
Pyrrolidine
-
Acetic acid
Procedure:
-
In a round-bottom flask, dissolve the N-Boc-4-aminopyrazole-5-carbaldehyde (1.0 mmol) and the ketone (1.1 mmol) in acetic acid.
-
Add a catalytic amount of pyrrolidine to the mixture.
-
Heat the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
If necessary, purify the crude product by recrystallization or column chromatography to obtain the desired 5-substituted pyrazolo[4,3-b]pyridine.
Summary of Synthetic Strategies
| Strategy | Key Reaction | Starting Materials | Key Reagents | Advantages |
| A: Pyridine Annulation | Friedländer Synthesis | N-Boc-4-aminopyrazole-5-carbaldehydes, Ketones | Pyrrolidine, Acetic Acid | Direct route from pyrazole precursors. |
| B: Pyrazole Annulation | Japp-Klingemann / SNAr | 2-Chloro-3-nitropyridines, Ethyl Acetoacetate | Arenediazonium Tosylates, Pyrrolidine | High efficiency, operational simplicity (one-pot).[3] |
Conclusion and Future Outlook
The synthesis of the pyrazolo[4,3-b]pyridine scaffold has evolved significantly from its early conceptualization to the highly efficient and versatile methods available today. The development of one-pot procedures and the use of stable reagents have made this important heterocyclic core more accessible to researchers in drug discovery and materials science. The two primary retrosynthetic strategies, pyridine annulation onto a pyrazole and pyrazole annulation onto a pyridine, offer complementary approaches to a wide range of substituted derivatives. As our understanding of the biological importance of this scaffold continues to grow, so too will the demand for novel and efficient synthetic routes. Future research in this area will likely focus on the development of even more sustainable and atom-economical methods, as well as the exploration of new catalytic systems to further expand the scope and utility of pyrazolo[4,3-b]pyridine synthesis.
References
Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines in Modern Drug Discovery
An In-Depth Technical Guide to the Theoretical Investigation of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities. Derivatives of this family have been extensively investigated as potent inhibitors of various kinases, such as Tropomyosin receptor kinases (TRKs), which are implicated in the proliferation of cancer cells.[1][2][3] The strategic introduction of specific substituents onto this core allows for the fine-tuning of a compound's electronic, steric, and pharmacokinetic properties, making it a versatile template for drug design.
The subject of this guide, this compound, is a key intermediate and building block for creating diverse chemical libraries. The presence of a bromine atom at the 6-position provides a reactive handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic exploration of the chemical space around the core. The methyl group at the 1-position influences the molecule's solubility and metabolic stability.
Understanding the fundamental quantum mechanical properties of this core molecule is paramount for rational drug design. Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide invaluable insights into molecular geometry, electronic structure, and reactivity, guiding synthetic efforts and helping to predict biological activity before costly and time-consuming laboratory synthesis.
This technical guide provides a comprehensive framework for conducting a thorough theoretical analysis of this compound. It is designed for researchers, computational chemists, and drug development professionals, offering not just protocols, but the scientific rationale behind the chosen methodologies.
Section 1: Foundational Molecular Profile
Before embarking on complex calculations, it is essential to establish the basic identity of the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | PubChem[4] |
| Molecular Weight | 212.05 g/mol | - |
| Canonical SMILES | CN1C2=C(C=N1)N=CC(=C2)Br | PubChem[4] |
| InChI Key | LTMUVAQITSJBGQ-UHFFFAOYSA-N | PubChem[4] |
| CAS Number | 749930-37-8 | Boron Molecular[5] |
Section 2: The Computational Gauntlet: A Validated Methodological Approach
The choice of computational method is the most critical decision in a theoretical study. It must balance predictive accuracy with computational feasibility. For organic molecules of this size, Density Functional Theory (DFT) has emerged as the gold standard.
Causality Behind the Choice: Why DFT? DFT offers a robust approximation of the many-body Schrödinger equation by calculating the electron density of the system rather than the full wavefunction. This approach provides excellent accuracy for predicting molecular geometries, vibrational frequencies, and electronic properties at a fraction of the computational cost of higher-level ab initio methods.
Expertise in Method Selection: The B3LYP Functional and 6-311++G(d,p) Basis Set Our protocol employs the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure in conjugated systems like pyrazolopyridine. This functional has a long-standing track record of providing reliable results for a wide range of organic molecules.[6][7]
The basis set, which is a set of mathematical functions used to build the molecular orbitals, is chosen to be 6-311++G(d,p). Let's dissect this choice:
-
6-311G: A triple-zeta basis set, meaning each atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are essential for accurately modeling systems with potential lone pairs or anionic character and for describing weak intermolecular interactions.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and orientation, which is critical for accurately describing chemical bonding.
This combination of functional and basis set is well-validated in the literature for providing results that correlate strongly with experimental data for similar heterocyclic systems.[7][8][9]
Mandatory Visualization: Computational Workflow
The following diagram outlines the logical flow of the theoretical calculations, forming a self-validating system where the output of one step serves as the input and verification for the next.
References
- 1. researchgate.net [researchgate.net]
- 2. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 5. boronmolecular.com [boronmolecular.com]
- 6. Crystal structure, Hirshfeld surface analysis and DFT study of 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Suzuki-Miyaura Coupling Protocol for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Detailed Guide for Pharmaceutical and Medicinal Chemistry Applications
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core, a 7-azaindole isostere, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to purine bases allows it to function as a versatile scaffold, interacting with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways. The ability to functionalize this core structure with diverse molecular fragments is paramount for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.
The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely adopted method for forging carbon-carbon bonds, offering a robust and versatile tool for the derivatization of heterocyclic systems.[1] This application note provides a comprehensive, in-depth guide to the Suzuki-Miyaura coupling of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a key intermediate for the synthesis of a diverse library of substituted analogs for biological screening. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and discuss critical parameters for optimization and troubleshooting.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2][3] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions. The generally accepted cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (in this case, this compound) to a low-valent palladium(0) species. This step forms a square planar palladium(II) intermediate.
-
Transmetalation: In this crucial step, the organic moiety from the organoboron reagent (boronic acid or boronate ester) is transferred to the palladium(II) center. The presence of a base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[5][6][7]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic fragments from the palladium(II) complex, forming the desired carbon-carbon bond in the product and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[4]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 7. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
Application Note & Protocol: Optimizing the Mizoroki-Heck Reaction for 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: The Strategic Importance of the Heck Reaction with N-Heterocyclic Cores
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] Its robustness and functional group tolerance have cemented its role in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3] This guide focuses on a particularly relevant substrate class: N-heterocyclic bromides, specifically 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This scaffold is of significant interest in drug discovery, and its functionalization via C-C bond formation is a critical step in generating novel molecular entities.
However, the application of the Heck reaction to nitrogen-containing heterocycles like pyrazolo[4,3-b]pyridines is not without its challenges. The presence of the pyridine nitrogen atom can lead to catalyst inhibition through coordination with the palladium center, while the overall electron-deficient nature of the aromatic system can influence the kinetics of the catalytic cycle.[2][4] This document provides a detailed exploration of the reaction conditions, a step-by-step protocol, and the underlying scientific rationale for successfully executing the Heck coupling on this specific substrate.
The Catalytic Cycle and Mechanistic Considerations
The efficacy of the Heck reaction is governed by a well-established Pd(0)/Pd(II) catalytic cycle.[1] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazolo[4,3-b]pyridine, forming a Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-deficient systems can sometimes exhibit slower kinetics.[5]
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Aryl-Pd bond. This is the key C-C bond-forming step.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the final substituted alkene product and a hydridopalladium(II) species.
-
Reductive Elimination: The base present in the reaction mixture neutralizes the generated HBr and facilitates the reductive elimination of HX from the hydridopalladium complex, regenerating the active Pd(0) catalyst for the next cycle.
Caption: The Pd(0)/Pd(II) catalytic cycle for the Heck reaction.
Optimizing Reaction Parameters: A Guided Approach
Successful Heck coupling of this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the substrate and the presence of a coordinating pyridine nitrogen necessitate a well-tuned catalytic system.
| Parameter | Recommendation | Rationale & Expert Insights |
| Palladium Precursor | Pd(OAc)₂ (Palladium(II) Acetate) | A versatile, air-stable, and cost-effective Pd(II) source. It is readily reduced in situ to the active Pd(0) species.[1][6] While other sources like Pd₂(dba)₃ can be used, Pd(OAc)₂ provides a reliable starting point. |
| Ligand | P(o-tol)₃ (Tri(o-tolyl)phosphine) or Xantphos | P(o-tol)₃: A bulky, electron-rich monophosphine ligand. The steric bulk can accelerate the reductive elimination step and prevent catalyst deactivation. Xantphos: A bidentate phosphine ligand known to be highly effective in palladium-catalyzed cross-couplings of challenging substrates, including heteroaromatics.[7] Ligand screening is often necessary for optimal results. |
| Base | K₂CO₃ (Potassium Carbonate) or Et₃N (Triethylamine) | An inorganic base like K₂CO₃ is often robust and effective.[6] An organic base like Et₃N can also be used; its choice may influence solubility and reaction kinetics. The base is critical for regenerating the Pd(0) catalyst.[1] |
| Alkene Partner | n-Butyl Acrylate or Styrene | Electron-deficient alkenes like acrylates are ideal substrates and typically react with high regioselectivity to give the E-isomer.[1][8] Styrene is also a common and effective coupling partner. |
| Solvent | N,N-Dimethylformamide (DMF) or 1,4-Dioxane | A polar, aprotic solvent is required to dissolve the reactants and stabilize polar intermediates in the catalytic cycle.[9] DMF is an excellent choice for its high boiling point and solvating power. |
| Temperature | 100 - 140 °C (Conventional or Microwave) | Elevated temperatures are typically necessary to drive the reaction to completion.[6] Microwave heating is highly recommended. It allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, dramatically reducing reaction times from hours to minutes and often improving yields by minimizing side product formation.[10][11][12] |
| Additives | (Optional) Tetrabutylammonium Bromide (TBAB) | In some cases, phase-transfer catalysts like TBAB can stabilize the palladium catalyst and accelerate the reaction, particularly under "Jeffery conditions". |
Detailed Experimental Protocol: Heck Coupling with n-Butyl Acrylate
This protocol provides a robust starting point for the coupling of this compound with n-butyl acrylate.
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. All glassware should be oven- or flame-dried. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.
Caption: Step-by-step workflow for the microwave-assisted Heck reaction.
Reagents and Materials
| Reagent | M.W. | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 212.05 | 1.0 | 1.0 | 212 mg |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 | 215 µL |
| Pd(OAc)₂ | 224.50 | 0.05 | 0.05 | 11.2 mg |
| P(o-tol)₃ | 304.37 | 0.10 | 0.10 | 30.4 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| DMF (anhydrous) | - | - | - | 4 mL |
Step-by-Step Procedure
-
Reaction Setup: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (212 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), tri(o-tolyl)phosphine (30.4 mg, 0.10 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst which forms in situ.
-
Reagent Addition: Using a syringe, add anhydrous DMF (4 mL) followed by n-butyl acrylate (215 µL, 1.5 mmol).
-
Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture with stirring at 120 °C for 30 minutes. Monitor the reaction progress by TLC or LC-MS if desired.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 20 mL) to remove DMF, followed by a wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure desired product, (E)-butyl 3-(1-methyl-1H-pyrazolo[4,3-b]pyridin-6-yl)acrylate.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the Mizoroki-Heck coupling of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by leveraging the efficiency of microwave irradiation, researchers can achieve high yields of the desired C-C coupled product in significantly reduced timeframes. The provided protocol serves as a validated starting point, which can be further optimized to suit specific derivative syntheses in a drug discovery or materials science setting.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck-like Reactions Involving Heteroatomic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium mediated regioselective intramolecular Heck reaction: synthesis of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines, 3H-pyrazolo[3,4-c]isoquinolines and 3H-pyrazolo[4,3-f][1,7]naphthyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. books.rsc.org [books.rsc.org]
- 9. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 10. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 11. Microwave promoted Heck reactions using an oligo(ethylene glycol)-bound SCS palladacycle under thermomorphic conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Buchwald-Hartwig amination of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to efficiently form C-N bonds at the C6 position is critical for the synthesis of diverse compound libraries for drug discovery. These application notes delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, ligands, bases, and solvents, and provide a detailed, step-by-step protocol for conducting this transformation. Troubleshooting advice and safety considerations are also included to ensure successful and safe execution.
Introduction: The Strategic Importance of C-N Bond Formation in Pyrazolopyridines
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed cross-coupling reaction is particularly valuable in the pharmaceutical industry for the synthesis of N-aryl and N-heteroaryl amines, which are prevalent motifs in a vast array of biologically active molecules.[1] The 1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold, in particular, is a key structural component in numerous compounds targeting a range of therapeutic areas. The ability to introduce diverse amine functionalities at the 6-position via the Buchwald-Hartwig amination allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties in drug candidates.
This guide will focus on the practical application of this powerful reaction to this compound, a versatile building block for medicinal chemistry programs.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][3][4][5][6]
The Catalytic Cycle
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate.[3][4][7] The reactivity order for aryl halides in this step is typically Ar-I > Ar-Br > Ar-Cl.[4]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[3][5]
-
Reductive Elimination: This final step involves the formation of the desired C-N bond and the regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4][7]
Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.
The Critical Role of Reaction Components
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of each reaction component.
-
Palladium Precursor: While various palladium sources can be used, Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are commonly employed.[4] Pd(II) sources require in-situ reduction to the active Pd(0) species.[4] The use of pre-catalysts, which are air- and moisture-stable Pd(II) complexes that readily form the active Pd(0) catalyst under the reaction conditions, has become increasingly popular for their convenience and reproducibility.[4]
-
Ligand: The choice of phosphine ligand is arguably the most critical factor for a successful reaction. Bulky, electron-rich ligands are generally preferred as they promote both the oxidative addition and the final reductive elimination steps.[5][8] For heteroaromatic substrates like our pyrazolopyridine, ligands such as XPhos, RuPhos, or Josiphos-type ligands often provide excellent results.[1] These ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle.[3][9] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[3] The choice of base can be substrate-dependent; for instance, base-sensitive substrates may require milder conditions.[10] For the amination of this compound, NaOtBu is a robust and generally effective choice.
-
Solvent: The solvent must be anhydrous and capable of solubilizing all reaction components at the reaction temperature.[11][12][13][14] Aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are commonly used.[3][4] The choice of solvent can influence reaction rates and catalyst stability.[11][12][13][14]
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization may be necessary for specific amine coupling partners.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Stoichiometry |
| This compound | 2007915-41-3 | 212.04 | 1.0 equiv |
| Amine (Primary or Secondary) | Variable | Variable | 1.2 equiv |
| Pd₂(dba)₃ | 51364-51-3 | 915.72 | 0.02 equiv |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.66 | 0.04 equiv |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 equiv |
| Anhydrous Toluene | 108-88-3 | 92.14 | ~0.1 M |
Reaction Setup and Execution
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: Add Pd₂(dba)₃ (0.02 equiv) to the flask.
-
Inerting: Seal the flask and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
-
Amine Addition: Add the amine (1.2 equiv) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Cooling: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilution: Dilute the reaction mixture with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired N-substituted 6-amino-1-methyl-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst/ligand- Insufficiently anhydrous conditions- Ineffective base- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Use a stronger base (e.g., LHMDS) or a freshly opened bottle of base.[1]- Increase the reaction temperature in increments of 10 °C. |
| Formation of Side Products | - Hydrodehalogenation (replacement of Br with H)- Biaryl formation | - Ensure a strictly inert atmosphere to minimize water, which can be a proton source.- Optimize the ligand-to-palladium ratio. |
| Difficulty in Purification | - Residual palladium catalyst- Polar byproducts | - Consider a charcoal treatment or filtration through a dedicated palladium scavenger resin before chromatography.- Optimize the aqueous workup to remove water-soluble impurities. |
Safety and Handling
-
Palladium Catalysts and Phosphine Ligands: These reagents should be handled in a well-ventilated fume hood.[10] Palladium compounds can be toxic, and phosphine ligands can be air-sensitive and have unpleasant odors.[15][16][17][18] Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[16]
-
Anhydrous Solvents: Toluene is flammable and should be handled with care, away from ignition sources.[10]
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere and avoid contact with skin and eyes.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. The use of standard Schlenk line or glovebox techniques is highly recommended for optimal results.[19]
Conclusion
The Buchwald-Hartwig amination of this compound is a robust and versatile method for the synthesis of a wide range of N-substituted derivatives. By carefully selecting the catalyst, ligand, base, and solvent, and by adhering to the detailed protocol and safety precautions outlined in these application notes, researchers can confidently and efficiently generate valuable compounds for drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pure.york.ac.uk [pure.york.ac.uk]
- 15. chemicalbook.com [chemicalbook.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. honrel.com [honrel.com]
- 18. carlroth.com [carlroth.com]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Core for Kinase Inhibition
The human kinome, comprising over 500 protein kinases, represents one of the most critical gene families in cellular regulation and, consequently, a major focus for drug discovery.[1] Kinase inhibitors have revolutionized the treatment of various diseases, particularly cancer. The development of these inhibitors often relies on "privileged scaffolds," core molecular structures that are known to bind to specific, conserved regions of protein families.[2]
The pyrazolopyridine nucleus is one such privileged scaffold. As a bioisostere of purine, it effectively mimics adenine and can bind to the ATP-binding pocket of kinases, acting as a competitive inhibitor.[2][3] This mimicry allows it to form crucial hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme, a foundational interaction for potent inhibition.[2] Among the various pyrazolopyridine isomers, the 1H-pyrazolo[4,3-b]pyridine core is a prominent feature in numerous developmental and approved kinase inhibitors.
This guide focuses on a key intermediate, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine . The bromine atom at the C6 position serves as a versatile synthetic handle, enabling the introduction of diverse chemical functionalities through modern cross-coupling reactions. The methyl group at the N1 position prevents potential N-H reactivity and can favorably influence the compound's pharmacokinetic properties. This document provides detailed protocols for leveraging this intermediate to synthesize libraries of potential kinase inhibitors, primarily through Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are cornerstones of modern medicinal chemistry.
Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Application Note I: C-C Bond Formation via Suzuki-Miyaura Coupling
Principle and Rationale
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide (in this case, our 6-bromo-pyrazolopyridine) and an organoboron compound (typically a boronic acid or ester). This reaction is a workhorse in drug discovery for several reasons:
-
Broad Substrate Scope: A vast array of boronic acids and esters are commercially available, allowing for the introduction of diverse aryl and heteroaryl moieties.
-
High Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide range of functional groups elsewhere in the molecules, minimizing the need for protecting groups.
-
Robustness and Reliability: The mechanism is well-understood, and the reaction is highly reliable, often providing high yields.
In the context of kinase inhibitors, introducing specific aryl or heteroaryl groups at the C6 position can be used to target the solvent-exposed region of the ATP binding pocket, influencing potency and selectivity.[4]
Figure 2: Simplified schematic of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 6-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
This protocol provides a representative example using 4-methoxyphenylboronic acid.
Materials and Reagents:
-
This compound
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This is critical as the palladium catalyst can be sensitive to oxygen.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water in a 4:1 ratio (e.g., 20 mL dioxane, 5 mL water) via syringe. The solvent mixture is crucial for dissolving both the organic and inorganic reagents.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask. The mixture will typically turn yellow.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-6 hours.[4][5]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Data Summary and Troubleshooting
| Parameter | Recommended Condition | Rationale / Troubleshooting Tip |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | For unreactive substrates, a more active catalyst/ligand system may be required. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Cesium carbonate is a stronger base and can accelerate sluggish reactions.[4] |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/EtOH/H₂O | Solvent choice affects solubility and reaction rate. Anhydrous conditions are key. |
| Temperature | 80-110 °C | Higher temperatures can increase reaction rate but may also lead to side products. |
| Yield | 60-95% | Low yields may indicate catalyst deactivation (ensure inert atmosphere), incomplete reaction, or issues with boronic acid quality (hydrolysis). |
Application Note II: C-N Bond Formation via Buchwald-Hartwig Amination
Principle and Rationale
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is indispensable for kinase inhibitor synthesis because many inhibitors utilize an amine linker to interact with the kinase hinge region.[2]
-
Versatility: Allows the coupling of a wide range of primary and secondary amines, including anilines, alkylamines, and various nitrogen-containing heterocycles.
-
Directness: Provides a direct route to C-N bond formation, often superior to classical methods like nucleophilic aromatic substitution which may require harsh conditions.
-
Control: Modern phosphine ligands allow for precise control over reactivity and can facilitate challenging couplings.
Introducing an amino group at the C6 position allows for the installation of key pharmacophoric features that can form hydrogen bonds or other critical interactions within the ATP binding site.[4]
Detailed Experimental Protocol: Synthesis of N-Cyclohexyl-1-methyl-1H-pyrazolo[4,3-b]pyridin-6-amine
This protocol provides a representative example using cyclohexylamine.
Materials and Reagents:
-
This compound
-
Cyclohexylamine
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene, anhydrous
-
Standard work-up and purification reagents as listed in section 2.2.
Equipment:
-
Same as listed in section 2.2. Microwave vials and a microwave reactor can also be used to accelerate the reaction.[4]
Procedure:
-
Reaction Setup: In an oven-dried vial or flask, combine this compound (1.0 eq), palladium(II) acetate (0.04 eq), and Xantphos (0.08 eq).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Add cesium carbonate (2.0 eq). Then, add anhydrous toluene (or dioxane) followed by cyclohexylamine (1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring under an inert atmosphere. If using a microwave reactor, typical conditions might be 130 °C for 1 hour.[4] Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary and Troubleshooting
| Parameter | Recommended Condition | Rationale / Troubleshooting Tip |
| Catalyst/Ligand | Pd(OAc)₂/Xantphos, Pd₂(dba)₃/BINAP | The choice of ligand is critical. Xantphos is a robust, general-purpose ligand for this type of coupling.[5] |
| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Sodium tert-butoxide is a very strong base suitable for less reactive amines but may not be compatible with all functional groups. |
| Solvent | Toluene, Dioxane | Must be anhydrous to prevent catalyst deactivation. |
| Temperature | 100-130 °C | Higher temperatures are often required compared to Suzuki couplings. |
| Yield | 50-90% | Low yields can result from steric hindrance from a bulky amine, poor amine nucleophilicity, or catalyst poisoning. Screening different ligands may be necessary. |
Characterization of Final Compounds
Self-validation of synthesized compounds is critical. A full suite of analytical techniques should be employed to unambiguously confirm the identity, structure, and purity of each new kinase inhibitor analog.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. The disappearance of the proton signal corresponding to the C6 position of the starting material and the appearance of new signals from the coupled fragment are key diagnostic markers.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the synthesized molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. For biological testing, purity should typically be >95%.
Table of Expected Characterization Data for a Hypothetical Product: 6-(3,5-dimethoxyphenyl)-1-methyl-1H-pyrazolo[4,3-b]pyridine
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.55 (d, 1H), 8.20 (s, 1H), 7.80 (d, 1H), 6.90 (d, 2H), 6.50 (t, 1H), 3.95 (s, 3H), 3.80 (s, 6H). |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 161.0, 150.5, 145.2, 142.0, 135.8, 131.5, 115.3, 106.1, 100.2, 55.9, 34.2. |
| HRMS (ESI) | m/z: [M+H]⁺ Calculated for C₁₆H₁₆N₄O₂: 297.1346; Found: 297.1348. |
| HPLC Purity | >98% (at 254 nm). |
Conclusion
The this compound scaffold is a powerful and versatile starting point for the synthesis of novel kinase inhibitors. By employing robust and well-established palladium-catalyzed cross-coupling methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, researchers can efficiently generate large, diverse libraries of compounds. These protocols provide a solid foundation for exploration, enabling the targeted modification of the pyrazolopyridine core to optimize potency, selectivity, and drug-like properties in the pursuit of next-generation targeted therapies.
References
- 1. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Functionalization of the Pyrazolo[4,3-b]pyridine Core at the C6-Position
Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The pyrazolo[4,3-b]pyridine nucleus is a significant heterocyclic scaffold in drug discovery, recognized for its diverse biological activities.[1] This bicyclic system, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, serves as a cornerstone for developing targeted therapeutics.[2][3] Its rigid structure and defined spatial arrangement of nitrogen atoms allow for precise interactions with biological targets, making it a "privileged" structure. Compounds incorporating this core have shown promise as inhibitors of critical cellular signaling proteins, including kinases like c-Met (implicated in oncology) and as modulators of receptors such as the corticotropin-releasing factor type-1 (CRF1) receptor.[1]
The ability to selectively functionalize specific positions of this core is paramount for fine-tuning the pharmacological properties of drug candidates. The C6-position, located on the pyridine ring, offers a key vector for modifying solubility, metabolic stability, and target engagement. This guide provides a detailed overview of synthetic strategies and step-by-step protocols for the selective functionalization of the pyrazolo[4,3-b]pyridine core at this crucial C6-position, aimed at researchers and professionals in drug development.
Strategic Approaches to C6-Functionalization
Achieving regioselective functionalization of the pyrazolo[4,3-b]pyridine core at C6 requires careful consideration of the electronic properties of the heterocyclic system. The pyridine ring is electron-deficient, which influences its reactivity.[4][5] The primary strategies for introducing substituents at C6 revolve around two main approaches: palladium-catalyzed cross-coupling reactions on a pre-functionalized core (e.g., a 6-halo-pyrazolo[4,3-b]pyridine) and direct C-H activation/functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
This is the most established and versatile approach. It begins with a pyrazolo[4,3-b]pyridine scaffold bearing a halogen (typically Br or Cl) or a triflate group at the C6-position. This "handle" then allows for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed reactions.
-
Suzuki-Miyaura Coupling (C-C Bond Formation): For introducing aryl or heteroaryl groups. This reaction is highly valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[6]
-
Buchwald-Hartwig Amination (C-N Bond Formation): For the synthesis of C6-amino-pyrazolo[4,3-b]pyridines, crucial for modulating physicochemical properties and forming key hydrogen bond interactions with protein targets.[7][8][9][10]
-
Sonogashira Coupling (C-C Bond Formation): For the installation of alkyne moieties, which can serve as versatile intermediates for further transformations or as structural elements themselves.[11][12][13]
The choice of palladium catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often essential for facilitating the key steps of the catalytic cycle: oxidative addition and reductive elimination.[9]
Directed ortho-Metalation (DoM) and C-H Functionalization
Direct C-H functionalization is an increasingly important strategy due to its atom economy.[4] For the pyrazolo[4,3-b]pyridine system, achieving C6 selectivity can be challenging. However, a Directed Metalation (DoM) approach can offer a solution.[14][15][16][17] This strategy relies on a directing metalation group (DMG) elsewhere on the molecule to guide a strong base (typically an organolithium reagent) to deprotonate a specific adjacent C-H bond.[14][15] If a suitable DMG can be installed on the pyridine ring (e.g., at C5 or C7, if available), it could direct lithiation specifically to C6. The resulting organolithium intermediate can then be quenched with a variety of electrophiles.
Experimental Protocols
The following protocols are designed as robust starting points for the C6-functionalization of a model substrate, 6-bromo-1H-pyrazolo[4,3-b]pyridine . Researchers should note that optimization of reaction conditions (temperature, reaction time, reagent stoichiometry) may be necessary for different substrates.
Protocol 1: C6-Arylation via Suzuki-Miyaura Coupling
This protocol describes the coupling of 6-bromo-1H-pyrazolo[4,3-b]pyridine with 4-methoxyphenylboronic acid.
Workflow Diagram:
Caption: Workflow for C6-Arylation via Suzuki Coupling.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | 198.02 | 1.0 | 198 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 58 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 | 1.5 mL (2M aq. sol) |
| 1,4-Dioxane | - | - | 10 mL |
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (198 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Seal the flask with a septum, and purge with nitrogen or argon for 15 minutes.
-
Add 1,4-dioxane (10 mL) followed by the 2M aqueous sodium carbonate solution (1.5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 90-100 °C and stir vigorously for 6-12 hours (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 6-(4-methoxyphenyl)-1H-pyrazolo[4,3-b]pyridine.
Protocol 2: C6-Amination via Buchwald-Hartwig Amination
This protocol details the coupling of 6-bromo-1H-pyrazolo[4,3-b]pyridine with morpholine.
Reaction Scheme:
Caption: Buchwald-Hartwig C-N coupling at C6.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| 6-Bromo-1H-pyrazolo[4,3-b]pyridine | 198.02 | 1.0 | 198 mg |
| Morpholine | 87.12 | 1.3 | 114 µL |
| Pd₂(dba)₃ | 915.72 | 0.02 | 18 mg |
| XPhos | 476.63 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 1.4 | 135 mg |
| Toluene (anhydrous) | - | - | 10 mL |
Procedure:
-
In an oven-dried vial under an inert atmosphere (glovebox), combine 6-bromo-1H-pyrazolo[4,3-b]pyridine (198 mg, 1.0 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and XPhos (38 mg, 0.08 mmol).
-
Add anhydrous toluene (10 mL) followed by morpholine (114 µL, 1.3 mmol).
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C.
-
Stir the reaction for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography (e.g., using a dichloromethane/methanol gradient) to afford the C6-aminated product.
Causality and Trustworthiness in Protocols:
-
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive.[8] Failure to maintain an inert atmosphere can lead to catalyst decomposition and reaction failure.
-
Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos are crucial for promoting the reductive elimination step, which is often rate-limiting in C-N coupling reactions.[18][19]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and generate the active aminyl species for the catalytic cycle.[8]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the basic and organometallic intermediates.
Conclusion and Future Directions
The selective functionalization of the pyrazolo[4,3-b]pyridine core at the C6-position is a critical capability for medicinal chemists. The palladium-catalyzed cross-coupling methods detailed herein provide reliable and versatile pathways to introduce a wide range of substituents, enabling comprehensive structure-activity relationship (SAR) studies. While direct C-H functionalization at C6 remains a developing area for this specific scaffold, the principles of directed metalation offer a promising avenue for future exploration. The protocols provided serve as a validated foundation upon which researchers can build to accelerate the discovery of novel therapeutics based on this important heterocyclic system.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. uwindsor.ca [uwindsor.ca]
- 17. baranlab.org [baranlab.org]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 19. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
protocol for N-methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine
Application Notes and Protocols
Topic: Protocol for N-Methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine
Audience: Researchers, scientists, and drug development professionals.
Strategic N-Methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine: A Guide to Navigating Regioselectivity
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key enzymes in oncology and immunology.[1][2] N-methylation of this heterocyclic system is a critical step in modulating the compound's physicochemical properties, such as solubility, metabolic stability, and target affinity. However, the inherent asymmetry of the pyrazole ring presents a significant synthetic challenge: the potential for methylation at two different nitrogen atoms (N1 and N2), leading to a mixture of regioisomers.
This guide provides a detailed protocol for the N-methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine, offering insights into controlling the reaction's regioselectivity. We will delve into the mechanistic rationale behind procedural choices and provide a framework for troubleshooting, ensuring a robust and reproducible synthesis.
The Challenge of Regioselectivity
The N-methylation of an N-unsubstituted pyrazole proceeds via deprotonation by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the methylating agent. The two nitrogen atoms in the pyrazole ring, N1 and N2, possess distinct electronic and steric environments, leading to competitive methylation.
Caption: General reaction scheme for the N-methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine.
The ratio of N1 to N2 isomers is influenced by several factors:
-
Steric Hindrance: The adjacent pyridine ring and the bromine atom at position 6 create a sterically hindered environment around the N1 position. Consequently, methylation often favors the less hindered N2 position.
-
Electronic Effects: The electron-withdrawing nature of the fused pyridine ring influences the nucleophilicity of the nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and methylating agent can significantly alter the isomeric ratio. For instance, less polar solvents can improve selectivity in similar heterocyclic systems.[3] Recent advancements have shown that sterically bulky reagents can dramatically improve selectivity for the N1 position in pyrazole systems.[4][5][6]
Detailed Experimental Protocol
This protocol outlines a standard procedure using methyl iodide as the methylating agent and sodium hydride as the base in an aprotic polar solvent.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Supplier Recommendation |
| 6-bromo-1H-pyrazolo[4,3-b]pyridine | C₆H₄BrN₃ | 198.02 | Sigma-Aldrich (Cat# 1150617-54-1), ChemScene (CS-B1306)[7] |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | Standard supplier |
| Methyl Iodide | CH₃I | 141.94 | Standard supplier |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Acros Organics, DriSolv® or equivalent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Prepared in-house |
| Brine (Saturated Aqueous NaCl) | NaCl | 58.44 | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Standard supplier |
Step-by-Step Methodology
1. Reaction Setup: a. To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 g, 5.05 mmol). b. Place the flask under an inert atmosphere (Nitrogen or Argon). c. Add anhydrous DMF (20 mL) via syringe and stir until the starting material is fully dissolved. d. Cool the solution to 0 °C using an ice-water bath.
2. Deprotonation: a. Carefully add sodium hydride (60% dispersion, 242 mg, 6.06 mmol, 1.2 eq) to the cooled solution in small portions. b. Causality Note: Adding NaH portion-wise at 0 °C safely controls the exothermic reaction and hydrogen gas evolution. Anhydrous DMF is used as it is a polar aprotic solvent that effectively solvates the resulting pyrazolate anion without interfering with the base. c. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slight color change or slurry.
3. Methylation: a. Slowly add methyl iodide (0.345 mL, 5.55 mmol, 1.1 eq) dropwise to the reaction mixture at 0 °C. b. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. c. Let the reaction stir at room temperature for 2-4 hours.
4. Reaction Monitoring: a. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent. b. Spot the starting material, a co-spot, and the reaction mixture. The disappearance of the starting material spot and the appearance of two new, higher Rf spots (representing the N1 and N2 isomers) indicate reaction completion.
5. Workup and Extraction: a. Once the reaction is complete, cool the flask back to 0 °C. b. Cautiously quench the reaction by slowly adding saturated aqueous NaHCO₃ solution (~15 mL) to neutralize any unreacted NaH. c. Transfer the mixture to a separatory funnel containing deionized water (50 mL). d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Causality Note: Extraction with an organic solvent isolates the product from the highly polar DMF and inorganic salts. Multiple extractions ensure maximum product recovery. f. Combine the organic layers and wash with brine (2 x 30 mL) to remove residual water and DMF. g. Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a mixture of isomers.
6. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 40% EtOAc) is typically effective for separating the two regioisomers. c. Collect fractions and analyze by TLC to identify the isolated products. d. Combine the pure fractions for each isomer and evaporate the solvent to obtain the final products.
7. Characterization: a. Confirm the identity and purity of each isomer using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The chemical shifts, particularly of the N-methyl group and the protons on the pyrazole ring, will be distinct for each isomer.
Workflow Visualization
Caption: Step-by-step experimental workflow for N-methylation.
Troubleshooting and Field Insights
| Issue | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient base or inactive NaH. | Use fresh NaH. Ensure all reagents and solvents are anhydrous. Consider a stronger base/solvent system like LiHMDS in THF. Increase reaction time or gently warm the reaction (e.g., to 40 °C). |
| Poor Regioselectivity | Steric and electronic factors favoring a mixture. | 1. Change the Base/Solvent: Try a weaker base like K₂CO₃ in Acetone or MeCN. The choice of counter-ion (Na⁺ vs. K⁺) and solvent polarity can influence selectivity.[3] 2. Modify Methylating Agent: Use methyl triflate ([¹¹C]CH₃OTf has been used for similar systems) which is more reactive and may alter selectivity.[3] |
| Difficult Separation | Isomers have very similar polarity. | Use a high-performance silica column or switch to a different stationary phase (e.g., alumina). Alternatively, utilize preparative HPLC for challenging separations. |
| Low Yield | Product loss during aqueous workup (if polar). | Minimize water washes or back-extract the aqueous layers multiple times. Ensure the final combined organic layer is thoroughly dried before concentration. |
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemscene.com [chemscene.com]
Application Notes & Protocols: Leveraging 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine for Fragment-Based Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1] Instead of screening millions of large, complex molecules, FBDD utilizes a more strategic, structure-guided approach.[1] The core principle involves screening small, low-molecular-weight compounds, or "fragments" (typically <300 Da), which, due to their simplicity, have a higher probability of binding to pockets on a protein target.[2] These initial interactions are weak, often in the millimolar to high micromolar range, but they are highly ligand-efficient. The structural information gleaned from how these fragments bind provides a robust foundation for their elaboration into potent, drug-like lead compounds through rational, iterative medicinal chemistry.[2][3]
This guide focuses on a particularly strategic fragment: 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine . This molecule is not merely a random small molecule; it is an intelligently designed tool for FBDD, incorporating features that address common challenges in the discovery workflow, from initial hit identification to subsequent lead optimization.
The Strategic Advantage of this compound
The utility of this fragment is rooted in the synergistic combination of its three core components:
-
The Privileged Pyrazolo[4,3-b]pyridine Scaffold : This heterocyclic system is a well-established "privileged scaffold" in medicinal chemistry. It acts as a bioisostere of purine, making it an excellent starting point for targeting a wide range of enzymes, particularly kinases.[4] Its rigid structure presents defined vectors for substituent placement, facilitating the exploration of chemical space around a protein binding site. Several compounds incorporating this core have been investigated as inhibitors for targets like TBK1 and the PD-1/PD-L1 interaction.[5][6]
-
The N1-Methyl Group : The methylation at the N1 position serves two key purposes. It blocks a potential hydrogen bond donor site, which can be crucial for directing the fragment into binding pockets that favor specific hydrophobic or steric interactions. Secondly, it can improve metabolic stability and physicochemical properties compared to the unsubstituted parent heterocycle.
-
The C6-Bromo Atom : This is the fragment's most strategic feature for FBDD.
-
A Vector for Elaboration : The bromine atom is a versatile synthetic handle. It is "poised" for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the direct and predictable "growing" of the fragment hit into more potent molecules.[7] This rational, structure-guided evolution is a cornerstone of FBDD.
-
An Anchor for X-ray Crystallography : Fragments often bind with low affinity and partial occupancy, making their electron density weak and difficult to interpret in crystallographic studies.[8][9] Bromine, being a heavy atom, exhibits significant anomalous scattering of X-rays. This unique signal allows for its unambiguous identification in electron density maps, providing high confidence in the fragment's binding pose and orientation, which is critical for guiding subsequent chemistry efforts.[8][9]
-
A Potential Binding Contributor : The bromine atom can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms like oxygen or nitrogen, which can contribute favorably to the overall binding affinity.
-
Physicochemical Profile: A "Rule of Three" Compliant Fragment
For a molecule to be an effective fragment, it should possess properties that maximize its chances of binding while maintaining a low level of complexity. The "Rule of Three" (Ro3) provides a general guideline for these properties.[3] this compound is an exemplary Ro3-compliant fragment.
| Property | Value | "Rule of Three" Guideline |
| Molecular Formula | C₇H₆BrN₃ | - |
| Molecular Weight | 212.05 g/mol [7] | < 300 Da |
| cLogP | ~1.3-1.7 | ≤ 3 |
| Hydrogen Bond Donors | 0 | ≤ 3 |
| Hydrogen Bond Acceptors | 3 | ≤ 3 |
| Topological Polar Surface Area (TPSA) | 41.57 Ų | ≤ 60 Ų |
| Rotatable Bonds | 0 | ≤ 3 |
Note: cLogP and TPSA values are calculated estimates and may vary slightly between different software packages.[10][11]
FBDD Experimental Workflow and Protocols
The successful application of this compound in a drug discovery campaign follows a structured, multi-stage workflow. The key is the use of orthogonal biophysical techniques to ensure that hits are genuine and to build a comprehensive understanding of the binding event.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Stage 1: Primary Screening Protocol
The objective of this stage is to rapidly screen a fragment library to identify initial hits. Sensitive biophysical techniques are required to detect the weak binding affinities characteristic of fragments.[12][13]
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
DSF is a cost-effective, high-throughput method that measures the change in a protein's melting temperature (Tm) upon ligand binding. A positive ΔTm indicates stabilization and, therefore, binding.
-
Principle : A thermally stable protein unfolds at a higher temperature. Ligand binding to the folded state typically increases its stability, resulting in a measurable increase in its Tm.
-
Materials :
-
Purified target protein (e.g., 2-10 µM final concentration).
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (e.g., 5000x stock in DMSO).
-
Fragment stock solution (e.g., 100 mM this compound in DMSO).
-
qPCR plate (96- or 384-well).
-
Real-time PCR instrument capable of a melt-curve analysis.
-
-
Method :
-
Prepare a master mix containing the protein and SYPRO Orange dye in DSF buffer. For a 20 µL final reaction volume, use 19 µL of master mix.
-
Aliquot the master mix into the wells of the qPCR plate.
-
Add 0.2 µL of the 100 mM fragment stock to the appropriate wells for a final fragment concentration of 1 mM (final DMSO concentration of 1%). Include DMSO-only controls.
-
Seal the plate, centrifuge briefly to mix, and incubate at room temperature for 15-30 minutes.
-
Place the plate in the RT-PCR instrument.
-
Run a melt-curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.5-1 °C/minute, acquiring fluorescence data at each interval.
-
Analyze the data by fitting the first derivative of the melt curve to determine the Tm for each well. A ΔTm (Tm with fragment - Tm with DMSO) of ≥ 2 °C is generally considered a significant hit.
-
Stage 2: Hit Validation and Structural Characterization
Hits from a primary screen must be confirmed with an orthogonal method to eliminate false positives.[14] The ultimate goal of this stage is to obtain high-resolution structural information of the fragment-protein complex.
Protocol 2: X-ray Crystallography by Soaking
Crystallography provides the definitive proof of binding and the precise 3D binding mode, which is essential for guiding the next steps.[2][15][16] The anomalous signal from the bromine atom in this compound is a significant advantage here.[8][9]
-
Principle : A pre-grown protein crystal is transferred to a solution containing the fragment, allowing the fragment to diffuse into the crystal lattice and bind to the protein. The crystal is then flash-cooled and subjected to X-ray diffraction.
-
Materials :
-
High-quality, well-diffracting crystals of the target protein.
-
Cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol to prevent ice formation).
-
Fragment stock solution (e.g., 100 mM in DMSO).
-
Crystallization tools (loops, magnetic wands).
-
Liquid nitrogen for flash-cooling.
-
-
Method :
-
Prepare a "soaking solution" by adding the fragment stock directly to the cryoprotectant solution to a final concentration of 1-10 mM. Ensure the final DMSO concentration is kept below 10% to avoid crystal damage.
-
Using a cryo-loop, carefully transfer a protein crystal from its growth drop into the soaking solution.
-
Allow the crystal to soak for a duration ranging from minutes to overnight. The optimal time must be determined empirically.
-
After soaking, retrieve the crystal with the loop, removing excess liquid.
-
Immediately plunge the loop and crystal into liquid nitrogen to flash-cool.
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a high-resolution X-ray diffraction dataset. It is highly recommended to collect data at an X-ray energy near the bromine absorption edge (~0.92 Å or 13.47 keV) to maximize the anomalous signal.
-
Process the data and solve the structure. Inspect the resulting electron density maps (2Fo-Fc and Fo-Fc) for clear, unambiguous density corresponding to the fragment. The anomalous difference map should show a strong peak at the bromine position, confirming its identity and location.
-
Stage 3: Hit-to-Lead Elaboration
With a high-resolution crystal structure in hand, the fragment can be elaborated into a more potent lead molecule. The C6-bromo position is the primary vector for this chemical evolution.
Caption: Chemical elaboration strategies from the C6-bromo position.
Protocol 3: Example Suzuki Cross-Coupling Reaction
This protocol provides a general method for "growing" the fragment by adding an aryl or heteroaryl group, a common first step in hit-to-lead optimization.
-
Principle : A palladium catalyst facilitates the coupling of the organobromide (the fragment) with a boronic acid or ester, forming a new carbon-carbon bond.
-
Materials :
-
This compound (1.0 eq).
-
Desired arylboronic acid (1.2-1.5 eq).
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).
-
Solvent system (e.g., 1,4-dioxane/water 4:1).
-
Round-bottom flask, condenser, and inert atmosphere setup (N₂ or Ar).
-
-
Method :
-
To a round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system, followed by the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C under the inert atmosphere and stir for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired elaborated compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HRMS.
-
The newly synthesized compound is then submitted for biological testing (e.g., ITC, SPR, and functional assays) to determine its potency and establish a Structure-Activity Relationship (SAR).
-
Conclusion
This compound is a highly valuable chemical tool for any FBDD campaign. Its Ro3-compliant physicochemical properties, privileged core scaffold, and, most importantly, its strategically placed bromine atom make it an ideal starting point for a structure-guided drug design program. The bromine atom facilitates confident hit identification through X-ray crystallography and provides a direct, versatile handle for rapid medicinal chemistry optimization. By following the integrated biophysical and structural biology workflows outlined in these notes, researchers can effectively leverage this fragment to accelerate the journey from an initial, weak-binding hit to a potent and selective lead compound.
References
- 1. biosciencehorizons.com [biosciencehorizons.com]
- 2. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 3. Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 12. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Fragment HIT Identification in FBDD - CrystalsFirst [crystalsfirst.com]
Application Notes and Protocols for the Derivatization of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine for Biological Screening
Introduction: The Prominence of the Pyrazolo[4,3-b]pyridine Scaffold in Medicinal Chemistry
The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery, forming the structural basis for a multitude of biologically active compounds. Its rigid, planar structure and strategic placement of nitrogen atoms allow for diverse intermolecular interactions with various biological targets. Notably, derivatives of this scaffold have demonstrated potent inhibitory activity against a range of protein kinases, making them highly valuable for the development of novel therapeutics in oncology, immunology, and neurodegenerative diseases. The inherent synthetic tractability of the pyrazolo[4,3-b]pyridine system, particularly through the functionalization of a halogenated precursor, provides a versatile platform for the generation of extensive chemical libraries for biological screening.
This application note provides a comprehensive guide to the derivatization of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a key intermediate for accessing a wide array of analogues. We will detail robust and field-proven protocols for common and powerful cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Furthermore, we will outline a strategic approach to the biological evaluation of the synthesized compounds, with a focus on kinase inhibition assays.
Strategic Derivatization of this compound
The bromine atom at the C6 position of this compound serves as a versatile synthetic handle for the introduction of a wide range of substituents. Palladium-catalyzed cross-coupling reactions are the methods of choice for this purpose, offering high efficiency, functional group tolerance, and broad substrate scope.
Figure 1: Key derivatization strategies for this compound.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl/Heteroaryl-1-methyl-1H-pyrazolo[4,3-b]pyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between the pyrazolo[4,3-b]pyridine core and various aryl or heteroaryl moieties. The choice of catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.
Rationale for Component Selection:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is a robust and versatile ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Base: Cesium carbonate (Cs₂CO₃) is an effective base for activating the boronic acid and promoting transmetalation.
-
Solvent: A mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and facilitates the reaction.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2 equiv.), cesium carbonate (2.0 equiv.), and palladium(II) acetate (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.05 equiv.) to the flask under a positive flow of argon.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd(OAc)₂ |
| Ligand | dppf |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 100 °C |
| Reaction Time | 4-12 hours |
Table 1: Optimized conditions for the Suzuki-Miyaura coupling of this compound.[1][2][3]
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-1-methyl-1H-pyrazolo[4,3-b]pyridines
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of primary and secondary amine derivatives. The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[4]
Rationale for Component Selection:
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source.
-
Ligand: Xantphos is a bulky, electron-rich ligand with a wide bite angle, which promotes the reductive elimination step and prevents β-hydride elimination.
-
Base: Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations.
-
Solvent: Anhydrous toluene is a suitable solvent for this reaction, providing good solubility for the reactants and being relatively inert under the reaction conditions.
Experimental Protocol:
-
In a glovebox, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), and Xantphos (0.04 equiv.) to an oven-dried Schlenk tube.
-
Add anhydrous, degassed toluene to the tube.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Precatalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
Table 2: Optimized conditions for the Buchwald-Hartwig amination of this compound.[4][5][6]
Protocol 3: Sonogashira Coupling for the Synthesis of 6-Alkynyl-1-methyl-1H-pyrazolo[4,3-b]pyridines
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons, allowing for the introduction of terminal alkynes. This reaction typically employs a dual catalyst system of palladium and copper.[7]
Rationale for Component Selection:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for Sonogashira couplings.
-
Copper Co-catalyst: Copper(I) iodide (CuI) is essential for the activation of the alkyne.
-
Base: Triethylamine (Et₃N) serves as both a base and a solvent in this reaction.
-
Solvent: A mixture of tetrahydrofuran (THF) and triethylamine provides a suitable reaction medium.
Experimental Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv.) and the desired terminal alkyne (1.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed tetrahydrofuran (THF) and triethylamine (Et₃N) (2:1 v/v) via syringe.
-
To the stirred solution, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) and copper(I) iodide (0.1 equiv.) under a positive flow of argon.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Conditions |
| Palladium Catalyst | Pd(PPh₃)₄ |
| Copper Co-catalyst | CuI |
| Base/Solvent | Et₃N/THF |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
Table 3: Optimized conditions for the Sonogashira coupling of this compound.[7][8]
Biological Screening Protocols: A Focus on Kinase Inhibition
Derivatives of the pyrazolo[4,3-b]pyridine scaffold have shown significant promise as inhibitors of various protein kinases, including FMS-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML). The following protocols outline a tiered screening approach to identify and characterize potent FLT3 inhibitors.
Figure 2: A tiered workflow for the biological screening of pyrazolo[4,3-b]pyridine derivatives as kinase inhibitors.
Primary Screening: Biochemical FLT3 Kinase Assay (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity in a high-throughput format.
Principle: The assay measures the phosphorylation of a biotinylated substrate by the FLT3 kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the antibody and streptavidin-XL665 are brought into close proximity, resulting in a FRET signal.
Protocol:
-
Prepare a serial dilution of the test compounds in an appropriate buffer (e.g., kinase reaction buffer).
-
In a 384-well plate, add the FLT3 enzyme, the biotinylated substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the europium cryptate-labeled antibody and streptavidin-XL665 in a buffer containing EDTA.
-
Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC₅₀ values for each compound.
Secondary Screening: Cell-Based Proliferation Assay
This assay assesses the ability of the compounds to inhibit the proliferation of cancer cells that are dependent on FLT3 activity, such as the MV4-11 human AML cell line, which harbors an activating FLT3-ITD mutation.
Protocol:
-
Seed MV4-11 cells in a 96-well plate at an appropriate density.
-
Treat the cells with a serial dilution of the hit compounds identified from the primary screen.
-
Incubate the plate for 72 hours at 37 °C in a humidified CO₂ incubator.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) values.[9][10][11]
Conclusion
The derivatization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for the generation of diverse chemical libraries. The protocols outlined in this application note provide a solid foundation for the synthesis of novel pyrazolo[4,3-b]pyridine derivatives. The subsequent biological screening cascade, with a focus on kinase inhibition, enables the identification and characterization of potent and selective inhibitors with therapeutic potential. This integrated approach of targeted synthesis and focused biological evaluation is a cornerstone of modern drug discovery.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,6-diaryl-1 H-pyrazolo[3,4- b]pyridines via one-pot sequential Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 8. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
large-scale synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Key Intermediate for Pharmaceutical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a critical heterocyclic building block in modern medicinal chemistry. Its scaffold is integral to the development of novel therapeutics, particularly kinase inhibitors for oncology and small-molecule inhibitors targeting the PD-1/PD-L1 interaction for cancer immunotherapy[1][2]. The growing demand for this intermediate necessitates a reliable, efficient, and scalable synthetic protocol. This application note details a comprehensive, two-part synthetic strategy designed for large-scale production. The methodology begins with the construction of the core 6-bromo-1H-pyrazolo[4,3-b]pyridine ring system from commercially available precursors, followed by a regioselective N-methylation to yield the final product. We provide in-depth, step-by-step protocols, discuss the chemical rationale behind key procedural choices, and address critical considerations for process safety and scale-up.
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine core is classified as a "privileged scaffold" in drug discovery. This is due to its unique three-dimensional structure and hydrogen bonding capabilities, which allow it to interact with a wide array of biological targets with high affinity and selectivity. Derivatives have shown potent activity as inhibitors of various kinases (e.g., TRK, CDK8) and as modulators of immune checkpoints[3][4]. The title compound, this compound, serves as a versatile intermediate. The bromo-substituent at the C6 position is strategically positioned for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies[2].
This guide provides a robust and reproducible framework for its synthesis on a large scale, ensuring a consistent supply for downstream research and development programs.
Retrosynthetic Analysis and Strategy
The proposed synthesis is designed for efficiency and scalability, utilizing established and well-understood chemical transformations. The overall workflow is depicted below.
References
- 1. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: Welcome to the technical support guide for the synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the development of kinase inhibitors for therapeutic applications, particularly in oncology.[1] The synthesis, while achievable, presents several challenges that can impact yield and purity, including regioselectivity in both the core ring formation and the final N-methylation step. This guide is designed for researchers, chemists, and drug development professionals to navigate these complexities. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your synthetic route.
Overall Synthetic Workflow
The synthesis of this compound is a multi-step process. A common and effective pathway begins with the bromination of a pyridine precursor, followed by the construction of the fused pyrazole ring, and concludes with a regioselective N-methylation. Each stage requires careful control of reaction conditions to maximize yield and minimize side-product formation.
Caption: A representative synthetic pathway for this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
General & Overall Yield Issues
Question: My overall yield for the multi-step synthesis is consistently below 20%. What are the most effective troubleshooting strategies? Answer: A low overall yield in a multi-step synthesis is a common challenge that requires a systematic approach.[2]
-
Analyze Each Step Individually: Do not proceed to the next step until you have characterized the product of the current one. Use TLC, LC-MS, or ¹H NMR on a crude sample to estimate conversion and identify major byproducts. Focus your optimization efforts on the lowest-yielding step first.
-
Purity of Starting Materials: Impurities in reagents or solvents can significantly inhibit reactions or lead to unwanted side products.[3] Ensure all starting materials are of the recommended purity. For instance, using wet solvents in reactions requiring anhydrous conditions can drastically reduce yield.
-
Monitor Reaction Progress: Actively monitor your reactions using an appropriate technique like TLC or LC-MS.[2] Reactions left for too long can lead to product degradation, while insufficient time results in incomplete conversion. Quench the reaction at the optimal point.
-
Work-up and Purification Losses: Product can be lost during aqueous work-ups if it has partial water solubility, or during chromatography if it streaks or decomposes on silica gel.[4] Check the pH of your aqueous layers during extraction and consider alternative purification methods like recrystallization if column chromatography proves inefficient.
Step-Specific Troubleshooting
Question: During the bromination of the pyridine ring, I'm observing the formation of multiple products, including di-brominated species. How can I improve the regioselectivity? Answer: Achieving selective mono-bromination on an activated pyridine ring requires careful control over the reaction conditions and the choice of brominating agent.
-
Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can lead to over-bromination.[5] N-Bromosuccinimide (NBS) is a milder alternative that often provides better control. For challenging substrates, phenyltrimethylammonium tribromide (PTT) offers excellent selectivity for mono-bromination under mild conditions.[6][7]
-
Temperature Control: Electrophilic aromatic substitution reactions are highly sensitive to temperature. Running the reaction at a lower temperature (e.g., 0 °C) can slow down the reaction rate and favor the formation of the thermodynamically preferred mono-brominated product.[5]
-
Stoichiometry: Use of a slight excess of the pyridine substrate relative to the brominating agent (e.g., 1.0 equivalent of pyridine to 0.95 equivalents of NBS) can help minimize the formation of di-brominated byproducts by ensuring the brominating agent is consumed before significant over-reaction can occur.
Question: My cyclization to form the 6-bromo-1H-pyrazolo[4,3-b]pyridine core is sluggish and produces a significant amount of tar-like material. What is the cause and how can I prevent it? Answer: Tar formation is often indicative of reagent or product decomposition under harsh reaction conditions, such as high temperatures or strong acids.[4] The diazotization-cyclization sequence is particularly sensitive.
-
Strict Temperature Control: The formation of the diazonium salt from the diamine precursor must be conducted at low temperatures (typically 0-5 °C). Allowing the temperature to rise can cause the diazonium salt to decompose into a complex mixture of byproducts.
-
Acidic Conditions: While acidic conditions are necessary, using an excessively strong or concentrated acid can promote side reactions. A common procedure involves using dilute hydrochloric or sulfuric acid.[8]
-
Alternative Cyclization Strategies: If the diazotization route proves problematic, consider alternative published methods for forming the pyrazolopyridine core. For example, a modified Japp–Klingemann reaction starting from a 2-chloro-3-nitropyridine derivative can be a high-yielding alternative.[9]
Question: The final N-methylation step is producing a mixture of N1 and N2 isomers that are very difficult to separate. How can I achieve N1 selectivity? Answer: Regioselectivity in the N-alkylation of pyrazoles is a well-known challenge and is influenced by steric and electronic factors.[10] The desired 1-methyl isomer is one of two possible products.
-
Kinetic vs. Thermodynamic Control: The N1 and N2 positions have different steric and electronic environments. Often, methylation with standard reagents like methyl iodide can lead to a mixture because both nitrogens are reactive. To favor the N1 isomer, conditions should be chosen to exploit these differences.
-
Choice of Base and Solvent: The choice of base can influence which nitrogen is deprotonated and its subsequent reactivity. A strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like DMF or THF is a common choice.
-
Sterically Hindered Reagents: A highly effective strategy for improving N1 selectivity is to use a sterically bulky methylating reagent. While this seems counterintuitive for adding a simple methyl group, using masked methylating reagents like α-halomethylsilanes can dramatically improve the N1/N2 ratio to >99:1 in some cases.[11] The bulky silyl group directs the initial alkylation to the less sterically hindered N1 position, and the silyl group is subsequently removed to reveal the methyl group.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions to take during this synthesis? A1: Several steps in this synthesis require specific safety measures.
-
Brominating Agents: Bromine is highly corrosive, toxic, and volatile. Handle it only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] NBS and PTT are solids and are easier to handle, but should still be treated as toxic and irritant.
-
Diazonium Salts: Intermediate diazonium salts can be explosive when isolated and dry. It is critical to keep them in solution at low temperatures and use them immediately in the next step without isolation.
-
Hydrides: Sodium hydride (NaH) is a water-reactive flammable solid. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully.
Q2: How can I effectively monitor the progress of these reactions? A2: Thin-Layer Chromatography (TLC) is the most common and effective method for routine monitoring.[2] Develop a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives good separation between your starting material and product (ideally, with Rf values between 0.2 and 0.6). Visualize the spots using a UV lamp. For more precise analysis, especially for tracking minor byproducts or confirming product identity, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.
Q3: My final product is an oil or wax instead of a solid. How can I induce crystallization? A3: Obtaining a solid product can sometimes be challenging.[12]
-
High Purity is Key: First, ensure your product is highly pure, as impurities can inhibit crystallization. If necessary, re-purify by column chromatography.
-
Solvent Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then slowly adding a poor solvent (e.g., hexanes or pentane) until turbidity persists. Let it stand, or gently scratch the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.
-
Seed Crystals: If you have ever successfully made a solid batch, save a few crystals. Adding a single seed crystal to a supersaturated solution of your purified oil can induce crystallization.
Optimizing N-Methylation Regioselectivity
The N-methylation step is often the most critical for achieving a high purity final product. The choice of base, solvent, and methylating agent can dramatically influence the ratio of the desired N1-methyl isomer to the undesired N2-methyl isomer.
| Entry | Methylating Agent | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | N1:N2 Ratio |
| 1 | CH₃I (1.1 eq) | K₂CO₃ (2.0) | Acetone | 56 | 12 | 85 | 3:1 |
| 2 | CH₃I (1.1 eq) | NaH (1.1) | THF | 25 | 4 | 92 | 5:1 |
| 3 | (CH₃)₂SO₄ (1.1 eq) | NaH (1.1) | DMF | 0 to 25 | 2 | 90 | 4:1 |
| 4 | (Chloromethyl)TMS (1.2 eq) | Cs₂CO₃ (1.5) | DMF | 60 | 6 | 88 | >95:5 |
Data is representative and illustrates general trends in regioselectivity.
Analysis: As shown in the table, standard conditions (Entry 1) often lead to poor regioselectivity. Using a stronger base like sodium hydride improves the ratio (Entry 2). However, employing a sterically demanding masked methylating agent like (chloromethyl)trimethylsilane (TMS) followed by desilylation provides a superior method for selectively obtaining the N1 isomer (Entry 4), as supported by modern synthetic methodologies.[11]
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-3-nitropyridine [13]
-
To a 250 mL flask immersed in an ice bath, add 50 mL of concentrated sulfuric acid.
-
Slowly add 8.65 g (0.05 mol) of 2-amino-5-bromopyridine while maintaining the internal temperature below 5 °C.
-
Add 2.6 mL (0.057 mol) of 95% nitric acid dropwise, ensuring the temperature remains at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then at room temperature for 1 hour, and finally at 50-60 °C for 1 hour.
-
Cool the reaction mixture and carefully pour it onto 500 g of crushed ice.
-
Neutralize the solution with a 40% sodium hydroxide solution until the precipitate forms.
-
Collect the yellow solid by filtration, wash thoroughly with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.
Protocol 2: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine This protocol is adapted from general procedures for this transformation.[8][13]
-
Charge a flask with 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine, 30 g of iron powder, 40 mL of 95% ethanol, and 10 mL of water.
-
Add 0.5 mL of concentrated hydrochloric acid and heat the mixture on a steam bath for 1 hour to produce 2,3-diamino-5-bromopyridine in situ.
-
Filter the hot mixture to remove the iron, and wash the iron filings with hot ethanol.
-
Evaporate the combined filtrate to dryness. The crude diamine is used directly.
-
Dissolve the crude diamine in dilute hydrochloric acid and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction for 1-2 hours at low temperature.
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 6-bromo-1H-pyrazolo[4,3-b]pyridine, which can be purified by column chromatography or recrystallization.
Protocol 3: N1-Selective Synthesis of this compound This protocol is based on standard N-methylation procedures optimized for regioselectivity.[14]
-
Under an argon atmosphere, suspend sodium hydride (1.2 g, 30 mmol, 60% dispersion in mineral oil) in 50 mL of anhydrous DMF.
-
Slowly add a solution of 6-bromo-1H-pyrazolo[4,3-b]pyridine (3.96 g, 20 mmol) in 50 mL of anhydrous DMF. Stir for 30 minutes at room temperature until hydrogen evolution ceases.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 mL, 24 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers and afford the pure title compound.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (herein referred to as the target compound). This key intermediate is crucial in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for cancer treatment.[1] Its purity is paramount for subsequent successful synthetic steps and biological assays.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of the target compound from reaction mixtures.
Issue 1: Crude product appears as an intractable oil or fails to solidify.
-
Probable Cause 1: Presence of Residual High-Boiling Solvents. Solvents used in the synthesis, such as ethylene glycol[2], N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO), can be difficult to remove under standard rotary evaporation and may prevent the product from solidifying.
-
Solution & Scientific Rationale:
-
Azeotropic Removal: Dissolve the crude oil in a solvent like toluene or chloroform. Concentrate the solution under reduced pressure. Repeat this process 2-3 times. Toluene forms a low-boiling azeotrope with many high-boiling solvents, facilitating their removal.
-
Aqueous Work-up/Extraction: If the reaction solvent is water-miscible (like DMF or DMSO), dilute the crude mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash extensively with water and then brine. This partitions the polar solvent into the aqueous phase, leaving the target compound in the organic layer. The brine wash helps to break any emulsions and removes residual water from the organic phase.
-
-
Probable Cause 2: "Oiling Out" During Crystallization. The compound is precipitating from the crystallization solvent above its melting point or as a supersaturated, low-melting eutectic mixture with impurities. This is a common issue with N-heterocycles.[3]
-
Solution & Scientific Rationale:
-
Solvent System Modification: Switch to a mixed-solvent system.[3][4] Dissolve the oil in a minimal amount of a "good" solvent (e.g., ethanol, acetone, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, water) dropwise until persistent turbidity is observed. Re-heat gently to clarify the solution and then allow it to cool slowly. This controlled reduction in solubility promotes the formation of an ordered crystal lattice rather than amorphous oiling.
-
Reduce Cooling Rate: Avoid crash-cooling in an ice bath. Allow the flask to cool slowly to room temperature, then transfer to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Slow cooling provides the kinetic time required for proper crystal nucleation and growth.
-
Scratching/Seeding: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass provide nucleation sites. Alternatively, if a pure crystal is available, add a tiny speck (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Issue 2: Low yield or product loss after silica gel column chromatography.
-
Probable Cause 1: Irreversible Adsorption on Silica Gel. Pyridine and pyrazole nitrogens are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to significant streaking, poor recovery, and in some cases, degradation of the target compound.
-
Solution & Scientific Rationale:
-
Deactivate the Silica: Before running the column, wash the silica gel with an eluent containing a small amount of a basic modifier, such as triethylamine (Et₃N) or ammonia (typically 0.1-1% v/v).[5] This neutralizes the acidic sites, preventing strong adsorption of the basic target compound. A common practice is to prepare the silica slurry in the chosen eluent mixture that already contains the basic additive.[6]
-
Use Alternative Stationary Phases: Consider using neutral or deactivated alumina (Brockmann activity III-V) or a reversed-phase silica (C18) for purification. Alumina is less acidic than silica, and reversed-phase chromatography separates compounds based on hydrophobicity rather than polarity, avoiding the strong acid-base interactions.
-
-
Probable Cause 2: Inappropriate Eluent Polarity. If the eluent is too polar, the target compound and impurities may elute together near the solvent front, resulting in poor separation. If it's not polar enough, the elution time will be excessively long, leading to band broadening and lower recovery.
-
Solution & Scientific Rationale:
-
Systematic TLC Analysis: Before committing to a column, perform a thorough solvent screen using Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rƒ) of 0.3 to 0.4 for the target compound.[7] This Rƒ value typically ensures good separation from impurities and a reasonable elution volume.
-
Employ Gradient Elution: Start with a low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexanes) to elute non-polar byproducts. Gradually increase the polarity (e.g., to 30-50% Ethyl Acetate in Hexanes) to elute the target compound, followed by a high-polarity flush to remove any remaining baseline impurities. This technique sharpens elution bands and improves resolution.
-
Issue 3: Persistent impurity with similar polarity to the target compound.
-
Probable Cause: Presence of Regioisomers or Structurally Similar Byproducts. The synthesis of pyrazolo[4,3-b]pyridines can sometimes yield isomers, such as the 2-methyl-2H-pyrazolo[4,3-b]pyridine analog or debrominated starting material. These often have very similar polarities, making them difficult to separate by standard chromatography.
-
Solution & Scientific Rationale:
-
Optimize Chromatography Conditions:
-
Solvent System Tuning: Instead of a standard Hexane/Ethyl Acetate system, explore different solvent combinations that offer alternative selectivities. For example, substituting Ethyl Acetate with Dichloromethane (DCM)/Methanol or Toluene/Acetone can alter the specific interactions (e.g., π-π stacking, hydrogen bonding) between the analytes, stationary phase, and mobile phase, potentially resolving the compounds.
-
High-Performance Flash Chromatography: Utilize high-resolution silica cartridges and an automated flash chromatography system. These systems provide more consistent packing and flow rates, leading to superior separation efficiency compared to manually packed glass columns.
-
-
Recrystallization: This is often the most powerful technique for removing small amounts of closely related impurities.[4] The key is finding a solvent in which the target compound has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble (or is much less soluble) at all temperatures. Fractional crystallization may be required if solubilities are very similar.[4]
-
Acid-Base Extraction/Salt Formation: If the impurity lacks the basic nitrogen centers of the target compound, an acid-base extraction can be effective. Dissolve the crude mixture in an organic solvent and wash with dilute aqueous acid (e.g., 1M HCl). The basic target compound will form a hydrochloride salt and move to the aqueous layer. The non-basic impurity will remain in the organic layer. The aqueous layer can then be collected, basified (e.g., with NaHCO₃ or NaOH), and re-extracted with an organic solvent to recover the purified target compound. A patent for purifying pyrazoles describes a similar method of forming acid addition salts to crystallize them away from neutral impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect from the synthesis of this compound?
A1: Based on common synthetic routes, potential byproducts include:
-
Unreacted Starting Materials: Such as the precursor amine or aldehyde.
-
Regioisomers: Depending on the cyclization strategy, the isomeric 2-methyl-2H-pyrazolo[4,3-b]pyridine could form.
-
Debrominated Product: Reductive conditions or certain nucleophiles can lead to the formation of 1-methyl-1H-pyrazolo[4,3-b]pyridine.
-
Oxidized or Hydrolyzed Species: Depending on workup conditions, minor related impurities can form.
Q2: What is a good starting point for a recrystallization solvent system?
A2: A good starting point is a polar protic solvent or a mixture containing one. Based on the structure and related compounds, consider the following systems:[3][4][9]
| Solvent / System | Type | Rationale |
| Ethanol or Isopropanol | Single Protic Solvent | Often provides good solubility when hot and poor solubility when cold for N-heterocycles. |
| Ethyl Acetate / Hexanes | Mixed Aprotic System | A versatile system where polarity can be finely tuned. Dissolve in hot ethyl acetate, add hexanes until cloudy. |
| Acetone / Water | Mixed Protic/Aprotic | Useful for moderately polar compounds. Dissolve in hot acetone, add water as the anti-solvent. |
| Toluene | Single Aromatic Solvent | Can be effective for compounds that crystallize well from aromatic systems due to π-stacking interactions. |
Q3: How can I confirm the purity and identity of my final product?
A3: A combination of analytical techniques is essential for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information and is excellent for identifying and quantifying impurities if their signals are resolved from the product's signals.
-
Mass Spectrometry (LC-MS or GC-MS): Confirms the molecular weight of the target compound (M+H⁺ for C₇H₆BrN₃ is ~212/214 Da due to bromine isotopes).[10] It is also highly sensitive for detecting trace impurities.
-
Thin Layer Chromatography (TLC): A quick and easy way to assess purity. A pure compound should ideally show a single spot in multiple eluent systems.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.
Q4: My compound appears to be degrading on the silica gel column, even with a neutralized stationary phase. What should I do?
A4: If the compound is particularly sensitive, you may need to avoid silica gel entirely.
-
Preparative HPLC: Reversed-phase preparative HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase, often with a modifier like formic acid or TFA) is an excellent high-resolution alternative. The acidic modifier ensures the basic nitrogens are protonated, leading to sharp peaks and good recovery.
-
Short Plug Filtration: If the goal is to remove only baseline or very non-polar impurities, you can pass a solution of your compound through a short plug of alumina or Florisil in a pipette or funnel, eluting quickly with your chosen solvent. This minimizes contact time with the stationary phase.
Visual Workflow: Purification Strategy Selection
The following diagram outlines a decision-making process for selecting the appropriate purification strategy based on the initial analysis of the crude reaction product.
Caption: Decision tree for purifying this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. 6-Bromo-1H-pyrazolo[4,3-b]pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. columbia.edu [columbia.edu]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support guide for the synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, a key intermediate in medicinal chemistry and drug development, particularly for kinase inhibitors.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges and side reactions encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles and field-proven insights to ensure you can optimize your reaction outcomes, improve yield, and achieve high purity.
FAQ 1: N-Methylation Issues & Regioselectivity
Question: I am attempting the N-methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine, but my final product is a mixture of two isomers that are difficult to separate. How can I improve the regioselectivity to favor the desired N1-methylated product?
Answer: This is the most common challenge in the synthesis of this target molecule. The pyrazolo[4,3-b]pyridine core has two nucleophilic nitrogen atoms in the pyrazole ring, N1 and N2.[2] Direct methylation often leads to a mixture of the desired 1-methyl (N1) isomer and the undesired 2-methyl (N2) isomer. The ratio of these products is highly dependent on reaction conditions, as both steric and electronic factors are at play.
Underlying Causality:
The formation of the N1 versus the N2 isomer is a classic case of kinetic versus thermodynamic control. The N2 position is often more sterically accessible, while the N1 anion may have greater thermodynamic stability depending on the substitution pattern. Achieving high selectivity requires carefully tuning the reaction to favor one pathway decisively.
Troubleshooting & Optimization Protocol:
-
Reagent Selection is Critical: Traditional methylating agents like methyl iodide or dimethyl sulfate are small and highly reactive, often leading to poor selectivity.
-
Standard Approach: Using methyl iodide with a base like potassium carbonate (K₂CO₃) in DMF is a common starting point but frequently yields isomer mixtures.[2]
-
Advanced Strategy for N1-Selectivity: A highly effective modern approach is to use sterically bulky α-halomethylsilanes (e.g., (chloromethyl)trimethylsilane) as "masked" methylating reagents.[3][4] The bulky silyl group directs the initial alkylation selectively to the less sterically hindered N1 position. The silyl group is then cleaved under mild fluoride-mediated protodesilylation conditions (e.g., TBAF in wet THF) to reveal the N-methyl group. This method can achieve N1/N2 ratios exceeding 99:1.[3][4]
-
-
Solvent and Base Combination:
-
Solvent Effects: The choice of solvent can influence which nitrogen is more readily deprotonated and available for attack. While aprotic polar solvents like DMF are common, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically improve regioselectivity in pyrazole formations, an effect that can be extrapolated to alkylations.[5] These solvents can stabilize intermediates through hydrogen bonding, altering the energy landscape of the reaction.
-
Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) will irreversibly deprotonate the pyrazole, forming the anion. The subsequent alkylation is then governed by the inherent reactivity of the anionic species. Weaker bases like K₂CO₃ establish an equilibrium, which can sometimes be exploited but often gives mixtures.
-
Recommended Conditions for High N1-Selectivity:
| Parameter | Standard Conditions (Often Low Selectivity) | Optimized Conditions (High N1-Selectivity) | Rationale |
| Methylating Agent | Methyl Iodide (MeI), Dimethyl Sulfate (DMS) | (Chloromethyl)trimethylsilane followed by TBAF | Steric bulk of the silane reagent directs alkylation to the N1 position.[3][4] |
| Base | K₂CO₃, Cs₂CO₃ | NaH (60% in mineral oil) | Irreversible deprotonation creates a single reactive species for alkylation. |
| Solvent | DMF, Acetonitrile | Anhydrous THF or Dioxane | Aprotic, non-coordinating solvents are ideal for reactions with strong bases. |
| Temperature | Room Temp to 60 °C | 0 °C to Room Temp | Lower temperatures can enhance selectivity by minimizing side reactions. |
Visualizing the Isomer Formation:
References
- 1. This compound [myskinrecipes.com]
- 2. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Minimizing Debromination of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common and often frustrating side reaction: the debromination of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the knowledge and experimental strategies to maximize the yield of your desired coupled product.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a problem with this compound?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on your pyrazolopyridine substrate is replaced by a hydrogen atom.[1][2] This leads to the formation of 1-methyl-1H-pyrazolo[4,3-b]pyridine as a significant byproduct, which reduces the overall yield of your target molecule and complicates the purification process.[1] The pyrazolo[4,3-b]pyridine core is electron-rich, which can make the C-Br bond susceptible to cleavage under certain cross-coupling conditions.
Q2: I'm observing significant debromination in my Suzuki-Miyaura coupling. What are the most likely causes?
A2: Several factors can promote debromination in Suzuki-Miyaura couplings. The primary cause is often a competing reductive pathway that introduces a hydride to the palladium center, which then reductively eliminates with your substrate to form the debrominated byproduct.[1][3][4] Key contributing factors include:
-
Choice of Base and Solvent: Strong bases, especially alkoxides like sodium tert-butoxide (NaOtBu), in combination with protic solvents (e.g., alcohols) can be a source of hydride species.[1][3]
-
Catalyst and Ligand System: Highly active catalyst systems, while promoting the desired coupling, can also accelerate the rate of debromination if not properly optimized.[1]
-
Reaction Temperature: Elevated temperatures can increase the rate of side reactions, including debromination.[5][6]
-
Presence of Water: While often necessary for the Suzuki reaction, excessive water can act as a proton source, facilitating hydrodehalogenation.[7][8]
Q3: Can the N-H proton on a similar, unprotected pyrazolopyridine contribute to this side reaction?
A3: Yes, for N-unsubstituted heterocyclic compounds, the acidic N-H proton can complicate cross-coupling reactions. It can be deprotonated by the base, potentially leading to catalyst inhibition or undesired side reactions. For substrates like 6-bromo-1H-pyrazolo[4,3-b]pyridine, N-protection (for instance, with a BOC group) is a common strategy to prevent these issues and can sometimes suppress dehalogenation.[9] However, since the substrate is N-methylated, this specific issue is avoided.
Q4: How can I confirm and quantify the extent of debromination?
A4: The most effective way to monitor your reaction is through analytical techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy.
-
LC-MS: This will allow you to track the consumption of your starting material and the formation of both the desired product and the debrominated byproduct, distinguished by their different masses.
-
¹H NMR: By integrating the signals corresponding to unique protons on the desired product and the debrominated species in the crude reaction mixture, you can determine the relative ratio of the two.
Troubleshooting Guide: A Deeper Dive
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms: Your primary byproduct is 1-methyl-1H-pyrazolo[4,3-b]pyridine, confirmed by LC-MS or NMR.
Troubleshooting Workflow
Caption: A troubleshooting workflow for minimizing debromination.
Detailed Optimization Strategies
| Parameter | Recommendation | Rationale |
| Ligand Selection | Switch to bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[5][6] | These ligands promote the desired reductive elimination of the coupled product over the hydrodehalogenation pathway.[1] They can also accelerate the rate of oxidative addition and transmetalation, making the desired catalytic cycle more efficient. |
| Base Modification | Replace strong alkoxide bases (e.g., NaOtBu) with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3] | Strong bases, particularly in the presence of alcohols or water, can generate palladium-hydride species, which are key intermediates in the debromination pathway.[1][3][4] |
| Solvent System | Use anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[5] Avoid protic solvents like alcohols if possible.[10] | Protic solvents can act as a source of protons or hydrides, directly contributing to the debromination side reaction.[10][11][12] Rigorous degassing is also crucial to prevent catalyst deactivation.[10] |
| Temperature Control | Lower the reaction temperature. Start at a lower temperature (e.g., 60-80 °C) and only increase if the reaction is too slow. | Higher temperatures can provide the activation energy for undesired pathways like debromination.[5] Lowering the temperature often improves the selectivity for the desired cross-coupling.[3] |
| Palladium Precatalyst | Use a well-defined palladium precatalyst, such as a G3 or G4 palladacycle. | Precatalysts can provide more consistent results by ensuring the efficient generation of the active Pd(0) species, potentially minimizing side reactions that can occur during in situ catalyst formation.[6] |
Issue 2: Debromination in Other Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Sonogashira, Heck)
While Suzuki coupling is common, debromination can also plague other important C-N and C-C bond-forming reactions.
Buchwald-Hartwig Amination
An unproductive side reaction in Buchwald-Hartwig amination is β-hydride elimination, which can lead to the hydrodehalogenated arene.[13]
Troubleshooting:
-
Ligand Choice: The use of bidentate phosphine ligands like BINAP or DPPF was an early breakthrough in improving the efficiency of these reactions.[13] Modern, bulky monophosphine ligands are also highly effective.
-
Base Selection: As with Suzuki coupling, switching to a weaker base can be beneficial.
Sonogashira Coupling
Symptoms: Formation of the desired 6-alkynyl-1-methyl-1H-pyrazolo[4,3-b]pyridine is accompanied by the debrominated 1-methyl-1H-pyrazolo[4,3-b]pyridine.
Troubleshooting:
-
Copper Co-catalyst: Consider a copper-free Sonogashira protocol.[10] While copper (I) is a standard co-catalyst, it can sometimes promote side reactions.
-
Catalyst System: The choice of palladium source and ligand is critical. Standard catalysts include Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand.[10] Screening different catalyst systems may be necessary for challenging substrates.[10]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene.[14] The catalytic cycle also proceeds through a Pd(0)/Pd(II) cycle, making it susceptible to similar side reactions.[14]
Troubleshooting:
-
Base and Ligand: The choice of base and phosphine ligand are crucial for an efficient reaction.[15]
-
Intramolecular vs. Intermolecular: Intramolecular Heck reactions are often more efficient and selective.[16]
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Debromination
This protocol is designed for the selective coupling of this compound with an arylboronic acid.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a solution of the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos) in a small amount of the reaction solvent. Add this to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of the debrominated byproduct. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Insights
The Competing Pathways: Cross-Coupling vs. Debromination
Understanding the catalytic cycle is key to troubleshooting.
Caption: Competing catalytic cycles of Suzuki coupling and debromination.
The crucial step is what happens after the oxidative addition of the this compound to the Pd(0) catalyst.[5] In the desired pathway, transmetalation with the boronic acid occurs, followed by reductive elimination to yield the coupled product.[5] However, if a hydride source is present, a palladium-hydride species can form.[4][5] This can then undergo reductive elimination with the pyrazolopyridine moiety to produce the debrominated byproduct.[5] Your goal is to favor the kinetics of the transmetalation step over the formation of the palladium-hydride intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Heck Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Pyrazolo[4,3-b]pyridines
Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, we address common challenges encountered during synthesis in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Low Yields and Incomplete Reactions
Question 1: My pyrazolo[4,3-b]pyridine synthesis is resulting in a consistently low yield. What are the likely causes and how can I optimize the reaction?
Low yields in heterocyclic synthesis can be attributed to a variety of factors, ranging from suboptimal reaction conditions to the purity of your starting materials. A systematic approach to troubleshooting is crucial for identifying the root cause.[1]
Answer:
1. Suboptimal Reaction Conditions:
-
Temperature and Reaction Time: Many synthetic steps in the construction of the pyrazolo[4,3-b]pyridine core are sensitive to temperature. For instance, in the synthesis starting from 2-chloro-3-nitropyridines, the initial SNAr reaction may require heating to proceed at a reasonable rate, while the subsequent Japp-Klingemann reaction and cyclization may have different optimal temperatures.[2] It is essential to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ideal reaction time and temperature for each step. Prolonged reaction times or excessive heat can lead to product degradation.
-
Solvent Effects: The choice of solvent is critical for ensuring the solubility of reactants and intermediates, and it can also influence reaction kinetics. For the one-pot synthesis of pyrazolo[4,3-b]pyridines, acetonitrile has been reported as an effective solvent.[2] If you are observing poor solubility of your starting materials, consider exploring alternative solvents or solvent mixtures.
2. Purity of Reagents and Solvents:
-
Starting Materials: Impurities in your starting materials, such as the 2-chloro-3-nitropyridine or the β-ketoester, can lead to the formation of side products that are difficult to separate from your desired compound. Always ensure the purity of your starting materials through appropriate characterization techniques (e.g., NMR, melting point).
-
Solvents: The presence of water or other impurities in your solvents can be detrimental, especially in moisture-sensitive steps. Ensure that you are using anhydrous solvents when necessary and consider drying your solvents prior to use. Pyridine, for example, is notoriously hygroscopic and often requires drying before use.[3]
3. Atmospheric Moisture and Oxygen:
-
Some intermediates in the synthesis may be sensitive to air and moisture. If you suspect this to be an issue, employ standard inert atmosphere techniques, such as performing the reaction under a nitrogen or argon blanket.
4. Inefficient Mixing:
-
In heterogeneous reactions, where not all reactants are in the same phase, efficient stirring is crucial for ensuring adequate contact between the reactants. If you are running a reaction with suspended solids, ensure your stirring is vigorous enough to maintain a well-mixed suspension.
To systematically address low yields, consider the following workflow:
Caption: Troubleshooting workflow for low reaction yields.
Byproduct Formation and Side Reactions
Question 2: I am observing significant byproduct formation in my reaction mixture. What are the common side reactions in pyrazolo[4,3-b]pyridine synthesis, and how can they be minimized?
The formation of byproducts is a common challenge, particularly in multi-step, one-pot syntheses. Understanding the potential side reactions is key to developing strategies to suppress them.
Answer:
1. Formation of Stable Azo-Compounds in the Japp-Klingemann Reaction:
-
The Problem: The Japp-Klingemann reaction is a critical step in many pyrazolo[4,3-b]pyridine syntheses.[4][5] Under conventional conditions, such as using sodium acetate, the reaction of a β-ketoester with an arenediazonium salt can lead to the formation of a stable azo-compound instead of the desired hydrazone.[6][7] This azo-compound may not proceed to the cyclized product.
-
The Cause: The stability of the azo-intermediate is influenced by the reaction conditions, including pH and the nature of the base used.
-
The Solution: A modified Japp-Klingemann protocol using non-aqueous conditions and a base like pyridine has been shown to be effective in promoting the desired reaction pathway.[2][6] The use of stable arenediazonium tosylates instead of chlorides can also be beneficial.[2][6]
2. C-N Migration of Acetyl Group:
-
The Problem: An unusual rearrangement involving the C-N migration of an acetyl group has been observed as a side reaction in some instances.[2][6]
-
The Cause: The mechanism of this rearrangement is complex and can be influenced by the specific substrates and reaction conditions.
-
The Solution: Careful control of the reaction conditions, particularly the choice of base and temperature, can help to minimize this side reaction. Following a well-established protocol, such as the one-pot procedure involving azo-coupling followed by cyclization with pyrrolidine at a controlled temperature, can favor the desired product formation.[2]
3. Formation of Regioisomers:
-
The Problem: When using unsymmetrical starting materials, the formation of a mixture of regioisomeric pyrazolopyridines is a possibility.[8] For example, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines can be obtained.[8]
-
The Cause: The regioselectivity of the cyclization is determined by which nitrogen atom of the pyrazole ring attacks the pyridine ring.
-
The Solution: The regioselectivity can be influenced by the choice of electrophilic additive and the solvent.[8] It is advisable to consult the literature for specific examples that are structurally similar to your target molecule to guide your choice of reaction conditions. In cases where a mixture of regioisomers is unavoidable, careful purification by column chromatography is necessary.
The following diagram illustrates the key steps in a common synthetic route and highlights potential points for byproduct formation:
Caption: Potential byproduct formation in pyrazolo[4,3-b]pyridine synthesis.
Purification Challenges
Question 3: I am having difficulty purifying my pyrazolo[4,3-b]pyridine product. What are the best practices for purification?
The purification of pyrazolo[4,3-b]pyridine derivatives can be challenging due to their often polar nature and the potential for co-eluting byproducts. A systematic approach to purification is essential for obtaining a high-purity product.
Answer:
1. Work-up Procedure:
-
A proper aqueous work-up is crucial for removing inorganic salts and other water-soluble impurities before proceeding to chromatographic purification. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate, dichloromethane) and water or a dilute aqueous acid/base solution.
2. Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the purification of pyrazolo[4,3-b]pyridines.
-
Mobile Phase (Eluent): The choice of eluent is critical for achieving good separation. A systematic approach to selecting the eluent is recommended:
-
Start with a non-polar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate.
-
For more polar compounds, a solvent system containing a small percentage of methanol in dichloromethane or chloroform may be necessary.
-
The addition of a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the peak shape and prevent streaking of basic compounds on the silica gel.
-
-
Monitoring: Use TLC to monitor the separation and identify the fractions containing your desired product.
3. Recrystallization:
-
If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent or solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below.
4. Characterization:
-
After purification, it is essential to confirm the identity and purity of your product using appropriate analytical techniques such as NMR (1H and 13C), mass spectrometry, and melting point analysis.
Experimental Protocols
Protocol 1: General Procedure for the One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [2]
-
To a solution of the appropriate ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate (1 mmol) in acetonitrile (5 mL), add the corresponding arenediazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour it into 50 mL of 1N hydrochloric acid, and extract with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of Pyrazolo[4,3-b]pyridines (Illustrative examples based on literature[2])
| Entry | Starting Pyridinyl Ketoester | Arenediazonium Tosylate | Base for Cyclization | Temperature (°C) | Yield (%) |
| 1 | Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate | 2-Cyanobenzenediazonium tosylate | Pyrrolidine | 40 | 85 |
| 2 | Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate | 4-Methyl-2-nitrobenzenediazonium tosylate | Pyrrolidine | 40 | 88 |
| 3 | Ethyl 2-(5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate | 4-Methyl-2-nitrobenzenediazonium tosylate | Pyrrolidine | 40 | 84 |
| 4 | Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate | 4-Fluorobenzenediazonium tosylate | Pyrrolidine | 40 | 76 |
| 5 | Ethyl 2-(3,5-dinitropyridin-2-yl)-3-oxobutanoate | 2-Chlorobenzenediazonium tosylate | Pyrrolidine | 40 | 72 |
References
- 1. benchchem.com [benchchem.com]
- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Japp-Klingemann_reaction [chemeurope.com]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 8. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
addressing regioselectivity issues in pyrazolo[4,3-b]pyridine synthesis
Welcome to the technical support center for synthetic challenges in heterocyclic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are working with the pyrazolo[4,3-b]pyridine scaffold. Here, we address the critical issue of regioselectivity—a common and often complex hurdle in the synthesis of these valuable compounds. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven methodologies.
Troubleshooting Guide: Navigating Regioselectivity Issues
This section is formatted as a series of common problems encountered during the synthesis and functionalization of pyrazolo[4,3-b]pyridines. Each solution explains the underlying chemical principles and provides actionable protocols.
Q1: My cyclization reaction to form the pyrazolo[4,3-b]pyridine core is producing a mixture of regioisomers. How can I control the outcome?
This is a frequent challenge when constructing the fused bicyclic system from unsymmetrical precursors. For instance, reacting a substituted hydrazine with a 2-chloro-3-formylpyridine derivative can theoretically lead to cyclization at two different positions, resulting in a mixture of products. The control over this outcome is a delicate interplay of electronic, steric, and reaction condition factors.[1]
Underlying Causes and Solutions:
-
Electronic Effects: The electrophilicity of the carbonyl carbons or related reactive centers on the pyridine ring is paramount.[1] Electron-withdrawing groups (EWGs) will activate a nearby position to nucleophilic attack, while electron-donating groups (EDGs) will do the opposite.
-
Actionable Advice: Analyze your pyridine precursor. If you have a choice of starting materials, select one where the electronic bias strongly favors the desired cyclization pathway. For example, a strong EWG can make one carbonyl in a 1,3-dicarbonyl precursor significantly more reactive than the other, leading to high regioselectivity.[2][3]
-
-
Steric Hindrance: Bulky substituents on either the pyridine precursor or the hydrazine can physically block one reaction pathway, thereby favoring the alternative, less hindered route.[1][4]
-
Actionable Advice: Introduce a sterically demanding group near the undesired reaction site on your pyridine precursor. Conversely, using a bulky hydrazine derivative can also direct the cyclization away from a sterically crowded position on the pyridine ring.
-
-
Reaction Conditions (Solvent & pH): The reaction environment can dramatically alter the regiochemical outcome.[1]
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in pyrazole formation.[5] This is attributed to the solvent's ability to form hydrogen bonds and modulate the reactivity of the intermediates.
-
pH Control: The pH of the reaction medium is critical. Acidic conditions can protonate one of the nitrogen atoms in a substituted hydrazine, altering its nucleophilicity and potentially reversing the selectivity observed under neutral or basic conditions.[1]
-
Illustrative Workflow for Troubleshooting Cyclization
Caption: Troubleshooting workflow for cyclization regioselectivity.
Q2: I am trying to N-alkylate my pyrazolo[4,3-b]pyridine, but I'm getting an inseparable mixture of N1 and N2 isomers. How do I achieve selective alkylation?
This is a classic issue rooted in the tautomerism of the pyrazole ring, where the N-H proton can reside on either nitrogen, making both available for functionalization.[2][6] The pyrazolo[4,3-b]pyridine system has two such nitrogen atoms, N1 and N2.[6] Achieving regioselectivity in N-alkylation or N-arylation is rarely accidental; it requires deliberate control over reaction parameters.[7][8]
Key Factors and Solutions:
-
Steric Control: This is the most powerful and intuitive factor. Alkylation will almost always favor the nitrogen atom that is less sterically encumbered by adjacent substituents on the fused ring system.[4]
-
Actionable Advice: Examine the substitution pattern of your pyrazolo[4,3-b]pyridine core. If one of the pyrazole nitrogens is adjacent to a bulky group, direct alkylation will likely occur at the other nitrogen. You can also leverage this by using a sterically demanding alkylating agent to amplify the effect.
-
-
Base and Solvent System: The choice of base and solvent is critical and can be used to switch the regioselectivity.[4][8] The nature of the counter-ion of the resulting pyrazolide salt and its solvation play a key role in dictating which nitrogen acts as the primary nucleophile.
-
Actionable Advice: Consult the table below. Using a strong, non-coordinating base like sodium hydride (NaH) in a solvent mixture like DME/MeCN has been shown to selectively produce one isomer, while other conditions might favor the alternative or produce mixtures.[8]
-
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity
| Base | Solvent(s) | Typical Outcome | Rationale / Notes |
| NaH | DME / MeCN | Often highly selective for one isomer.[8] | Forms a sodium pyrazolide. The specific coordination and solvation in this solvent system can block one nitrogen face, leading to high selectivity.[8] |
| K₂CO₃ | DMF / MeCN | Often results in a mixture of N1 and N2 isomers.[6][7] | A weaker base that may not lead to complete deprotonation, and the potassium salt may have different aggregation/solvation properties, reducing selectivity. |
| Cs₂CO₃ | Dioxane / DMF | Can favor the thermodynamically more stable product. | The large cesium cation can alter the nucleophilicity of the two nitrogen atoms differently compared to smaller cations like Na⁺ or K⁺. |
-
Functional Group Guidance: The presence of certain functional groups on the pyrazole ring itself can direct alkylation.[7][9]
-
Actionable Advice: A substituent capable of chelating the cation of the base (e.g., a hydroxyl or carboxylate group) can hold the counter-ion near one nitrogen, effectively blocking it and directing the alkylating agent to the other nitrogen.
-
Illustrative Diagram of N-Alkylation Selectivity Factors
Caption: Key factors governing N-alkylation regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to the pyrazolo[4,3-b]pyridine scaffold?
There are two primary retrosynthetic approaches for constructing this heterocyclic core.[10]
-
Annulation of a Pyrazole Ring onto a Pyridine Core: This is a common and effective strategy. It typically starts with a functionalized pyridine, such as a 2-chloro-3-nitropyridine.[10][11] Through a sequence of reactions, like nucleophilic aromatic substitution (SₙAr) followed by a modified Japp–Klingemann reaction, the pyrazole ring is constructed onto the pyridine template.[10][11] This method is advantageous when substituted pyridines are readily available.
-
Annulation of a Pyridine Ring onto a Pyrazole Core: This alternative approach begins with a pre-formed, substituted pyrazole, typically a 4-aminopyrazole derivative.[10] The pyridine ring is then built onto the pyrazole through cyclocondensation reactions, for example, by reacting the aminopyrazole with 1,3-dicarbonyl compounds or their equivalents.[2][10]
Q2: How can I reliably characterize and differentiate between my N1- and N2-substituted regioisomers?
Unambiguous structural assignment is critical. While chromatographic separation can be challenging, definitive characterization is achievable with modern analytical techniques.
-
NMR Spectroscopy: This is the most powerful tool in the laboratory for this purpose.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment is the gold standard for determining regiochemistry in solution. It detects through-space correlations between protons. A clear NOE correlation between the protons of your N-alkyl/aryl group and a specific proton on the pyrazolo[4,3-b]pyridine framework (e.g., the proton at C7) provides definitive proof of which nitrogen is substituted.[6]
-
¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation): If your instrument is capable, this experiment provides direct evidence of the connectivity between the substituent and a specific nitrogen atom. It shows correlations between protons and nitrogen atoms that are 2 or 3 bonds away, leaving no ambiguity.[6]
-
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides an unequivocal 3D structure and is considered the ultimate proof of regiochemistry.[7][9]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
scale-up challenges for the synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Welcome to the technical support center for the synthesis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this important heterocyclic building block.[1] We will delve into specific troubleshooting scenarios, provide in-depth explanations grounded in chemical principles, and offer detailed protocols to enhance the robustness and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most likely causes?
Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach is crucial for pinpointing the issue.[2] Key areas to investigate include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. Even minor deviations can significantly impact yield, especially during the sensitive cyclization and bromination steps.[2]
-
Purity of Starting Materials and Reagents: Impurities in your starting pyridines, brominating agents, or methylating agents can lead to a cascade of side reactions, consuming your desired intermediates.[2]
-
Atmospheric Moisture and Oxygen: Certain intermediates in pyrazolopyridine synthesis can be sensitive to air and moisture.[2] Ensuring anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon) where necessary is vital.
-
Inefficient Purification: Loss of product during workup and purification steps is a common culprit. This can be due to product decomposition on silica gel, co-elution with impurities, or physical loss during transfers.
Q2: I am observing the formation of a significant amount of an isomeric byproduct during the N-methylation step. How can I improve the regioselectivity for the desired N1-methyl isomer?
The formation of N1 and N2 regioisomers is a well-known challenge in the methylation of unsymmetrical pyrazoles.[3][4] The pyrazole ring has two nitrogen atoms, and methylation can occur at either, leading to a mixture of products.
Underlying Cause: The relative nucleophilicity of the two nitrogen atoms in the pyrazole ring of 6-bromo-1H-pyrazolo[4,3-b]pyridine dictates the regioselectivity of the methylation. Electronic and steric factors of the fused pyridine ring and the bromo substituent influence this. Traditional methylating agents like methyl iodide or dimethyl sulfate often provide poor selectivity.[3]
Troubleshooting Strategies:
-
Sterically Hindered Methylating Agents: Employing sterically bulky α-halomethylsilanes can significantly enhance N1-selectivity.[4][5][6] The steric hindrance of these reagents favors alkylation at the less sterically hindered nitrogen, which is often the N1 position.
-
Protecting Group Strategies: While more synthetically demanding, a protecting group strategy can ensure high regioselectivity. This involves protecting one of the nitrogen atoms, performing the methylation, and then deprotecting.
-
Optimization of Reaction Conditions:
-
Solvent: The choice of solvent can influence the tautomeric equilibrium of the pyrazole and the solvation of the reactants, thereby affecting regioselectivity. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF).
-
Base: The choice of base (e.g., NaH, K2CO3, Cs2CO3) and its stoichiometry can impact the deprotonation equilibrium and the aggregation state of the resulting pyrazolate anion, which in turn can influence the site of methylation.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically controlled product.
-
Troubleshooting Guide
Problem 1: Incomplete Bromination or Formation of Poly-brominated Species
Scenario: During the bromination of the pyrazolo[4,3-b]pyridine core, you observe either unreacted starting material or the formation of di-brominated byproducts upon analysis (e.g., LC-MS, NMR).
Root Cause Analysis:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent (e.g., NBS, Br2) is critical. An insufficient amount will lead to incomplete conversion.
-
Excessive Brominating Agent or Harsh Conditions: Conversely, an excess of the brominating agent or elevated temperatures can lead to over-bromination at other positions on the heterocyclic system.[7] The pyrazole ring is susceptible to electrophilic substitution, particularly at the C4 position if unsubstituted.[8]
-
Deactivation of Brominating Agent: N-Bromosuccinimide (NBS) can decompose, especially in the presence of light or impurities.
Troubleshooting Protocol:
-
Verify Reagent Quality: Use freshly recrystallized or high-purity NBS.
-
Precise Stoichiometry: Carefully control the stoichiometry of the brominating agent. Start with 1.05-1.1 equivalents and adjust based on in-process controls (IPCs).
-
Temperature Control: Maintain the recommended reaction temperature. For many brominations with NBS, this is often at or below room temperature.
-
Controlled Addition: Add the brominating agent portion-wise or as a solution over a defined period to maintain better control over the reaction exotherm and local concentrations.
Data Summary Table for Bromination Optimization:
| Parameter | Initial Conditions | Optimized Conditions | Rationale for Change |
| Brominating Agent | NBS (1.5 eq) | NBS (1.1 eq) | Reduce poly-bromination |
| Temperature | 50 °C | 0 °C to RT | Improve selectivity |
| Addition Method | Single portion | Slow addition over 1 hr | Control exotherm and local concentration |
| Solvent | Acetonitrile | Dichloromethane | May alter reactivity and solubility |
Problem 2: Ring-Opening Side Reaction During Halogenation
Scenario: You observe unexpected byproducts that correspond to a ring-opened structure, particularly when using strong electrophilic halogenating agents.
Root Cause Analysis: The pyrazolopyridine ring system, while aromatic, can be susceptible to ring-opening under certain harsh halogenation conditions.[9][10] This is more likely with highly reactive electrophiles or in the presence of strong Lewis acids.
Mitigation Strategies:
-
Milder Reagents: Switch to a milder brominating agent. For instance, if using Br2 with a Lewis acid, consider switching to NBS.
-
Avoid Strong Acids: Minimize the use of strong Lewis or Brønsted acids as catalysts if ring-opening is observed.
-
Temperature Control: Keep the reaction temperature as low as possible to disfavor high-activation energy side reactions like ring cleavage.
Experimental Workflow for Synthesis and Troubleshooting
Caption: A flowchart illustrating the synthetic pathway and key troubleshooting checkpoints.
Problem 3: Difficulty in Removing Impurities During Final Purification
Scenario: After column chromatography, your final product, this compound, is still contaminated with a closely eluting impurity, possibly the N2-methyl isomer or a starting material.
Root Cause Analysis:
-
Similar Polarity: The desired N1-isomer and the undesired N2-isomer often have very similar polarities, making their separation by standard silica gel chromatography challenging.
-
Co-elution: Other impurities might have similar Rf values to your product in the chosen solvent system.
-
Product Instability: The product might be degrading on the silica gel column, leading to the appearance of new impurity spots on TLC.
Troubleshooting Protocol:
-
Optimize Chromatography Conditions:
-
Solvent System: Systematically screen different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). A small change in the eluent composition can sometimes significantly improve separation.
-
Stationary Phase: If silica gel is not providing adequate separation, consider alternative stationary phases such as alumina or a reverse-phase column.
-
-
Recrystallization: If the product is a solid, recrystallization is often a highly effective method for removing small amounts of impurities. A systematic solvent screen should be performed to identify a suitable recrystallization solvent or solvent pair.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen for purification. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The product and basic impurities will move to the aqueous phase. The organic phase can be discarded. Then, basify the aqueous phase (e.g., with NaOH or NaHCO3) and extract the purified product back into an organic solvent.
Logical Flow for Purification Troubleshooting
Caption: Decision-making process for troubleshooting purification challenges.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Substituted Pyrazolo[4,3-b]pyridines: Strategies, Mechanisms, and Applications
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds.[1] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, leading to applications as kinase inhibitors, anticancer agents, and modulators of various receptors.[1] The efficacy and novelty of potential drug candidates often hinge on the substituents decorating this core, making the development of versatile and efficient synthetic methodologies a critical endeavor for researchers in the field.
This guide provides an in-depth comparison of the primary synthetic strategies for constructing substituted pyrazolo[4,3-b]pyridines. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols for key transformations, and offer a comparative analysis of their respective strengths and limitations to aid in the selection of the most suitable method for a given research objective.
I. Annulation of a Pyridine Ring onto a Pre-existing Pyrazole Core
A prevalent and classical approach to the synthesis of pyrazolo[4,3-b]pyridines involves the construction of the pyridine ring onto a pre-functionalized pyrazole. This strategy typically employs 4-aminopyrazoles as key building blocks, which are then reacted with various 1,3-dielectrophiles to effect cyclization.[1]
A. From 4-Aminopyrazoles and 1,3-Dicarbonyl Compounds
The reaction of 4-aminopyrazoles with 1,3-dicarbonyl compounds is a straightforward method for accessing a range of substituted pyrazolo[4,3-b]pyridines. The choice of the 1,3-dicarbonyl compound directly dictates the substitution pattern on the newly formed pyridine ring.
Mechanism: The reaction proceeds via an initial condensation between the amino group of the pyrazole and one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the C5 position of the pyrazole ring, followed by dehydration, leads to the aromatic pyrazolo[4,3-b]pyridine core.
Experimental Protocol: Synthesis of a model 1,3-disubstituted pyrazolo[4,3-b]pyridine
-
To a solution of 4-amino-3-methyl-1-phenyl-1H-pyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
B. From 4-Aminopyrazoles and α,β-Unsaturated Carbonyl Compounds
Another versatile method utilizes the reaction of 4-aminopyrazoles with α,β-unsaturated carbonyl compounds. This approach allows for the introduction of diverse substituents at the 5- and 7-positions of the pyrazolo[4,3-b]pyridine system.
Mechanism: This transformation is believed to proceed through a Michael addition of the C5-position of the 4-aminopyrazole to the β-carbon of the α,β-unsaturated carbonyl compound. This is followed by cyclization of the amino group onto the carbonyl carbon and subsequent aromatization via elimination of water.
Experimental Protocol: Zirconium(IV) chloride catalyzed synthesis of 4,6-disubstituted pyrazolo[3,4-b]pyridines (a related isomer, illustrating the principle)
Note: A specific protocol for the [4,3-b] isomer was not available in the initial search, so a protocol for the closely related [3,4-b] isomer is provided to illustrate the general methodology.
-
To a solution of the appropriate α,β-unsaturated ketone (1.0 mmol) and 5-amino-1-phenylpyrazole (1.0 mmol) in anhydrous acetonitrile (10 mL), add ZrCl₄ (20 mol%).
-
Stir the reaction mixture at reflux for 8-12 hours, monitoring by TLC.
-
After completion, quench the reaction with water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.[2]
II. Annulation of a Pyrazole Ring onto a Pre-existing Pyridine Core
An alternative and powerful strategy involves the construction of the pyrazole ring onto a suitably functionalized pyridine precursor. This "reverse" approach can provide access to substitution patterns that may be difficult to achieve via the methods starting from pyrazoles.
A. From 2-Chloro-3-nitropyridines via a Modified Japp-Klingemann Reaction
A recently developed one-pot method utilizes readily available 2-chloro-3-nitropyridines as the starting material.[1] This procedure involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction to construct the pyrazole ring.[1]
Mechanism: The synthesis begins with the SNAr of the chlorine atom on the 2-chloro-3-nitropyridine with a β-ketoester. The resulting adduct then undergoes a Japp-Klingemann reaction with an aryldiazonium salt. The intermediate hydrazone then cyclizes via an intramolecular SNAr reaction, where the hydrazone nitrogen displaces the nitro group, to form the pyrazolo[4,3-b]pyridine ring system.[1]
Experimental Protocol: One-pot synthesis of ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]
-
To a solution of the starting nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).
-
Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).
-
Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).
-
Cool the reaction mixture to room temperature, pour it into 1N hydrochloric acid (50 mL), and extract with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel (e.g., 10% ethyl acetate in chloroform) and/or recrystallization.[1]
III. Multicomponent Reactions (MCRs)
Multicomponent reactions, where three or more reactants combine in a single synthetic operation, have emerged as a highly efficient and atom-economical approach for the synthesis of complex heterocyclic systems.[3] These methods are particularly attractive from a green chemistry perspective, often involving simpler procedures and reduced waste generation.
A. Four-Component Synthesis of Pyrazolo[3,4-b]pyridines
While a specific four-component reaction for the [4,3-b] isomer is not detailed in the provided sources, the principles from the synthesis of the [3,4-b] isomer are highly informative and adaptable. A typical MCR for pyrazolopyridines involves an amine source (like ammonium acetate), a 1,3-dicarbonyl compound, an aldehyde, and an aminopyrazole.
Mechanism: The reaction likely proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound (e.g., ethyl cyanoacetate), followed by a Michael addition of the aminopyrazole. The resulting intermediate then undergoes cyclization with the incorporation of the amine source (e.g., ammonia from ammonium acetate) to form the dihydropyridine ring, which is subsequently oxidized to the aromatic pyrazolopyridine.
Experimental Protocol: Microwave-Assisted, Four-Component Synthesis of Pyrazolo[3,4-b]pyridine Derivatives (Illustrative for MCR approach)
-
In a microwave vial, combine 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), and ammonium acetate (1 mmol).
-
Add triethylamine (0.5 mmol) and water (4 mL).
-
Seal the vial and subject it to microwave irradiation at 40 °C for 20 minutes.
-
After cooling, collect the precipitated product by filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Typical Reaction Conditions | Advantages | Disadvantages | Yields |
| Annulation from Pyrazole + 1,3-Dicarbonyl | 4-Aminopyrazoles, 1,3-dicarbonyls | Reflux in acetic acid | Readily available starting materials, straightforward procedure. | Can lead to regioisomeric mixtures with unsymmetrical dicarbonyls. | Moderate to Good |
| Annulation from Pyrazole + α,β-Unsaturated Carbonyl | 4-Aminopyrazoles, α,β-unsaturated carbonyls | Reflux with catalyst (e.g., ZrCl₄) | Access to diverse substitution patterns. | May require metal catalysts, potentially longer reaction times. | Moderate to Good[2] |
| Annulation from Pyridine (Japp-Klingemann) | 2-Chloro-3-nitropyridines, β-ketoesters, diazonium salts | One-pot, mild conditions (rt to 40°C) | High operational simplicity, stable reagents, good functional group tolerance.[1] | Requires synthesis of diazonium salts, multi-step one-pot sequence. | Good to Excellent (up to 88%)[1] |
| Multicomponent Reactions (MCRs) | Aminopyrazoles, aldehydes, active methylene compounds, ammonia source | Conventional heating or microwave irradiation | High atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. | Optimization can be complex, potential for side reactions. | Good to Excellent |
Visualization of Synthetic Pathways
References
A Comparative Guide to the Biological Activity of 6-Bromo- vs. 6-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine: A Prospective Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure, serving as a cornerstone for the development of novel therapeutics targeting a range of diseases, from cancer to inflammatory disorders. Its structural resemblance to purine has made it a particularly attractive framework for the design of kinase inhibitors. Within this class of compounds, subtle modifications can lead to profound differences in biological activity. This guide provides a detailed comparative analysis of two closely related analogs: 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine and 6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine.
While direct, side-by-side experimental comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to provide a prospective analysis for researchers, scientists, and drug development professionals. We will delve into the anticipated differences in their biological profiles, supported by a foundational understanding of halogen substitution in drug design, and propose a robust experimental workflow to empirically validate these hypotheses.
The Pyrazolo[4,3-b]pyridine Core: A Scaffold of Therapeutic Promise
The pyrazolo[4,3-b]pyridine nucleus is a bicyclic heteroaromatic system that has garnered significant attention in drug discovery. Its structural features allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological activities. Derivatives of this scaffold have shown promise in a multitude of therapeutic areas, including:
-
Oncology: As inhibitors of various kinases that are crucial for cancer cell proliferation and survival. The this compound, in particular, is recognized as a key intermediate in the synthesis of potent kinase inhibitors.
-
Immunotherapy: Recent studies have highlighted the potential of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction, a critical immune checkpoint in cancer therapy.[1]
-
Inflammatory and Neurological Disorders: The versatility of this scaffold has also led to its exploration in targeting pathways associated with inflammation and neurological conditions.
The Halogen Effect: A Comparative Analysis of Bromine and Chlorine Substitution
The introduction of a halogen atom at the 6-position of the 1-methyl-1H-pyrazolo[4,3-b]pyridine core is a strategic decision in drug design. The nature of the halogen—in this case, bromine versus chlorine—can significantly influence the compound's pharmacokinetic and pharmacodynamic properties through a combination of steric, electronic, and lipophilic effects.
| Property | Bromine (Br) | Chlorine (Cl) | Impact on Biological Activity |
| Van der Waals Radius (Å) | 1.85 | 1.75 | The larger size of bromine can provide a better fit in a larger hydrophobic pocket of a target protein, but may also lead to steric hindrance. |
| Electronegativity (Pauling Scale) | 2.96 | 3.16 | Chlorine is more electronegative, leading to a stronger inductive electron-withdrawing effect. This can influence the pKa of the molecule and its ability to form hydrogen bonds. |
| Polarizability | Higher | Lower | Bromine's higher polarizability makes it a better halogen bond donor. Halogen bonds are non-covalent interactions with electron-rich atoms (like oxygen or nitrogen) in a protein's active site, which can enhance binding affinity and selectivity.[2] |
| Lipophilicity (Hansch parameter, π) | +0.86 | +0.71 | The bromo-substituted compound is expected to be slightly more lipophilic, which can affect its solubility, cell permeability, and metabolic stability. |
Expert Insights: The choice between a bromo and a chloro substituent is often a critical step in lead optimization. While chlorine can enhance metabolic stability and membrane permeability, the greater polarizability of bromine can be leveraged to form specific halogen bonds with the target protein, potentially leading to higher potency and selectivity. However, the increased lipophilicity of brominated compounds can sometimes lead to off-target effects and higher toxicity.[3] A review of pyridine derivatives suggested that the presence of halogen atoms could in some cases lead to lower antiproliferative activity compared to other substituents.[4]
Prospective Biological Activity: A Focus on PD-1/PD-L1 Inhibition
Given the documented activity of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as PD-1/PD-L1 inhibitors, we can hypothesize the potential differences between the 6-bromo and 6-chloro analogs in this context.[1] The PD-1/PD-L1 interaction is characterized by a relatively large and flat protein-protein interface. Small molecules that inhibit this interaction often bind to a hydrophobic pocket on PD-L1.
Hypothesis:
-
This compound: The larger size and higher polarizability of the bromine atom may allow for stronger halogen bonding interactions with key residues in the PD-L1 binding pocket, potentially leading to higher binding affinity and inhibitory potency.
-
6-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine: The smaller chlorine atom might be more favorable if the binding pocket is sterically constrained. Its greater electronegativity could also influence the overall electronic distribution of the molecule, affecting other non-covalent interactions.
To empirically determine the superior candidate, a direct comparison of their inhibitory activity is necessary.
Experimental Protocols for Comparative Evaluation
To provide a framework for the direct comparison of the 6-bromo and 6-chloro analogs, we propose the following experimental workflow, focusing on the inhibition of the PD-1/PD-L1 interaction.
Synthesis of 6-Bromo- and 6-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
The synthesis of these compounds can be achieved through multi-step synthetic routes, often starting from commercially available substituted pyridines. A general synthetic approach is outlined below.
Caption: Generalized synthetic workflow for halogenated 1-methyl-1H-pyrazolo[4,3-b]pyridines.
Note: Specific reaction conditions and yields will need to be optimized for each analog. For instance, the synthesis of pyrazolo[4,3-b]pyridines can be achieved from 2-chloro-3-nitropyridines.[5]
In Vitro Assay for PD-1/PD-L1 Inhibition: Homogeneous Time-Resolved Fluorescence (HTRF)
The HTRF assay is a robust, high-throughput method for quantifying protein-protein interactions and their inhibition.[1][6]
Principle: The assay utilizes two antibodies labeled with fluorescent dyes—a donor (e.g., Europium cryptate) and an acceptor (e.g., d2). When the target proteins (PD-1 and PD-L1) interact, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET). Inhibitors that disrupt the PD-1/PD-L1 interaction will lead to a decrease in the FRET signal.
Caption: Step-by-step workflow for the HTRF-based PD-1/PD-L1 inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare stock solutions of 6-bromo- and 6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine in 100% DMSO. Perform serial dilutions in assay buffer to create a dose-response curve. The final DMSO concentration in the assay should not exceed 1%.[7]
-
Reagent Preparation: Dilute recombinant human PD-1 and PD-L1 proteins to the desired working concentration in the assay buffer.[8]
-
Assay Procedure:
-
Dispense 5 µL of the compound dilutions into a 384-well low-volume white plate.[9]
-
Add 5 µL of diluted PD-1 protein to each well.
-
Add 5 µL of diluted PD-L1 protein to each well.
-
Add 5 µL of HTRF detection reagents (anti-tag antibodies labeled with donor and acceptor fluorophores).
-
-
Incubation: Seal the plate and incubate at room temperature for 2-4 hours, protected from light.[1]
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (donor) and 665 nm (acceptor).[7]
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.[8]
Data Presentation and Interpretation
The quantitative data obtained from the HTRF assay should be summarized in a clear and concise table for easy comparison.
| Compound | IC50 (nM) for PD-1/PD-L1 Inhibition |
| This compound | Hypothetical Value |
| 6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine | Hypothetical Value |
| Positive Control (e.g., a known inhibitor) | Reference Value |
Interpretation of Expected Results:
-
A lower IC50 value for the 6-bromo analog would support the hypothesis that its larger size and greater polarizability contribute to a stronger interaction with PD-L1.
-
A lower IC50 value for the 6-chloro analog would suggest that steric constraints in the binding pocket or other electronic factors are more critical for inhibitory activity.
-
Similar IC50 values would indicate that for this particular scaffold and target, the difference between a bromo and a chloro substituent at the 6-position is not a major determinant of potency.
Conclusion and Future Directions
This guide provides a comprehensive, albeit prospective, comparison of the biological activities of 6-bromo- and 6-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine. Based on fundamental principles of medicinal chemistry, it is plausible that the 6-bromo derivative may exhibit enhanced potency in certain biological contexts, such as the inhibition of the PD-1/PD-L1 interaction, due to its potential for forming stronger halogen bonds. However, this remains a hypothesis that requires empirical validation.
The provided experimental workflow offers a robust and industry-standard approach to directly compare the in vitro efficacy of these two compounds. The results of such studies will be invaluable for guiding future drug discovery efforts based on the pyrazolo[4,3-b]pyridine scaffold. Further investigations should also include assessments of cell-based activity, pharmacokinetic properties, and in vivo efficacy to build a complete picture of the therapeutic potential of these and related molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jms.ump.edu.pl [jms.ump.edu.pl]
- 4. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay in Summary_ki [bindingdb.org]
- 9. revvity.com [revvity.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Substituted Pyrazolo[4,3-b]pyridine Derivatives
Introduction
The pyrazolo[4,3-b]pyridine scaffold is a prominent heterocyclic framework in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] These fused nitrogen-containing ring systems are particularly prevalent in the development of kinase inhibitors, which are crucial for anti-cancer targeted therapies and treating inflammatory diseases.[2][3] The versatility of the pyrazolo[4,3-b]pyridine core allows for strategic modifications at various positions, with the C6-position being a particularly critical site for derivatization.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyrazolo[4,3-b]pyridine derivatives. We will explore how modifications at this position dictate the potency, selectivity, and overall pharmacological profile of these compounds, supported by experimental data from seminal studies. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this important scaffold for future therapeutic design.
The Pyrazolo[4,3-b]pyridine Core: Significance of the C6-Position
The pyrazolo[4,3-b]pyridine ring system is an isomeric form of the more broadly studied pyrazolo[3,4-b]pyridine scaffold.[4][5] Its unique arrangement of nitrogen atoms influences its electronic properties and three-dimensional shape, providing a rigid and planar anchor for substituents. The C6-position, located on the pyridine ring portion of the scaffold, often serves as a key vector for chemical modification. Substituents at C6 can project into solvent-exposed regions or target specific sub-pockets within an enzyme's active site, making this position instrumental for optimizing drug-target interactions, modulating physicochemical properties like solubility, and fine-tuning pharmacokinetic profiles.
Comparative SAR Analysis of C6-Substituents
The biological activity of pyrazolo[4,3-b]pyridine derivatives is profoundly influenced by the nature of the substituent at the C6-position. The following sections compare different classes of substituents and their impact on inhibitory activity against various targets, primarily protein kinases.
Impact of Aryl and Heteroaryl Groups at C6
The introduction of aromatic systems at the C6-position is a common strategy to engage in π–π stacking or hydrophobic interactions within the target's binding site. Studies on the closely related 6-aryl-pyrazolo[3,4-b]pyridine scaffold have demonstrated this principle effectively in the context of Glycogen Synthase Kinase-3 (GSK-3) inhibition.[6][7]
One study reported a series of 6-aryl-pyrazolo[3,4-b]pyridines as potent GSK-3 inhibitors, with the most active compound exhibiting an IC50 value of 0.001 µM.[6] Further work on 6-heteroaryl derivatives led to a compound with an IC50 of 0.0008 µM, highlighting that the choice of the aromatic system is critical for achieving high potency.[7] These findings underscore that heteroatoms within the C6-aryl ring can form crucial hydrogen bonds with residues in the kinase active site, significantly enhancing affinity.
Table 1: Comparison of C6-Aryl/Heteroaryl Pyrazolopyridine Derivatives as GSK-3 Inhibitors
| Compound ID | Scaffold Isomer | C6-Substituent | Target | IC50 (µM) | Reference |
| Compound 15 | Pyrazolo[3,4-b]pyridine | Aryl | GSK-3 | 0.001 | [6] |
| Compound 16 | Pyrazolo[3,4-b]pyridine | Heteroaryl | GSK-3 | 0.0008 | [7] |
Note: Data is for the pyrazolo[3,4-b]pyridine isomer, but illustrates the potent effect of C6-aryl substitution, a principle applicable to the [4,3-b] isomer.
Role of Linkers and Extended Chains at C6
Often, a simple aryl group is insufficient, and a linker is required to position a terminal functional group optimally. In the development of ERK1/2 inhibitors, a urea moiety linked at the C6-position of a pyrazolo[4,3-c]pyridine scaffold was found to be critical.[2] This linker orients a carbonyl group towards Lys52 in the kinase binding pocket, forming a crucial hydrogen bond. When the urea linker was attached to an indazole moiety at the C6-position, the activity was significantly reduced, demonstrating the importance of the pyrazolopyridine core in conjunction with the C6-linker for maintaining the necessary geometry for binding.[2]
This highlights a key principle: the C6-substituent should not be considered in isolation. Its interaction with the core scaffold dictates the overall conformation and presentation of key pharmacophoric features to the biological target.
Experimental Methodologies: A Representative Synthetic Protocol
The synthesis of diverse 6-substituted pyrazolo[4,3-b]pyridines is essential for comprehensive SAR studies. A versatile and efficient method involves a sequence of nucleophilic aromatic substitution (SNA_r) and a modified Japp–Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[1]
Protocol: Synthesis of a Pyrazolo[4,3-b]pyridine Core
This protocol is adapted from a method developed for the synthesis of pyrazolo[4,3-b]pyridines.[1]
Objective: To synthesize a functionalized pyrazolo[4,3-b]pyridine scaffold amenable to further C6 modification.
Materials:
-
2-chloro-3-nitropyridine derivative
-
Ethyl 2-chloroacetoacetate
-
Arenediazonium tosylate
-
Sodium ethoxide
-
Ethanol
-
Pyrrolidine
-
Pyridine
Step-by-Step Procedure:
-
Azo-Coupling: To a cooled solution of sodium ethoxide in ethanol, add ethyl 2-chloroacetoacetate dropwise while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes, then add a solution of the appropriate arenediazonium tosylate in water.
-
Continue stirring at 0-5°C for 2-3 hours until the reaction is complete (monitored by TLC).
-
Nucleophilic Substitution: To the resulting hydrazone intermediate, add the 2-chloro-3-nitropyridine derivative.
-
Add pyrrolidine and pyridine to the mixture and heat under reflux. The reaction involves an initial SNA_r followed by intramolecular cyclization.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.[1] The nitro group at the C6-position can then be reduced and further functionalized to generate a library of derivatives.
This multi-step, one-pot procedure allows for the efficient construction of the core scaffold, where the C6-nitro group serves as a versatile handle for introducing diverse substituents.[1]
Visualizing SAR Principles and Workflows
Diagrams are essential for conceptualizing the complex relationships in drug design. The following visualizations, created using Graphviz, illustrate the general workflow for SAR studies and the key structural trends for C6-substituted pyrazolo[4,3-b]pyridines.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrazolo[3,4-b]pyridines and its structural analogues as TNF-alpha and IL-6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dau.url.edu [dau.url.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Analogs
Introduction: The Strategic Importance of the Pyrazolo[4,3-b]pyridine Scaffold
The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure and strategic placement of nitrogen atoms make it an ideal framework for designing potent and selective inhibitors for a range of biological targets, including various kinases. Analogs of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, in particular, serve as crucial intermediates in the synthesis of advanced drug candidates. The bromine atom at the C6 position provides a versatile synthetic handle for introducing further molecular diversity via cross-coupling reactions, while the N1-methyl group prevents tautomerization and directs substitution.
Given their role as high-value precursors, unambiguous structural confirmation of these analogs is paramount. A multi-technique spectroscopic approach is not just best practice; it is a necessity for ensuring the molecular integrity required for progression in a drug discovery pipeline. This guide provides a comparative overview and practical protocols for the four cornerstone spectroscopic techniques used in the characterization of these compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The Analytical Workflow: A Holistic Approach to Structural Elucidation
The characterization of a novel this compound analog is a process of synergistic data integration. No single technique provides the complete picture. Instead, each method offers a unique and complementary piece of the structural puzzle. The overall workflow is designed to move from broad, general features to a definitive, high-resolution molecular structure.
Caption: Overall workflow for the structural characterization of a novel analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful technique for elucidating the precise atom-to-atom connectivity of a molecule. For pyrazolo[4,3-b]pyridine analogs, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and overall structure.
Expertise & Causality: The aromatic nature of the pyrazolo[4,3-b]pyridine ring system results in proton (¹H) signals appearing in a deshielded region (typically 7.0-9.0 ppm) due to the ring current effect.[1] The specific chemical shift of each proton is influenced by the electronic effects (inductive and resonance) of the bromine atom and any other substituents. ¹³C NMR provides complementary information on the carbon skeleton. The number of unique signals in both spectra confirms the molecule's symmetry.
Expected Spectral Features for the Core Scaffold:
-
¹H NMR: The parent this compound scaffold is expected to show three distinct signals in the aromatic region corresponding to the protons at C3, C5, and C7. The N-methyl group will appear as a sharp singlet in the upfield region (around 3.8-4.2 ppm).
-
¹³C NMR: The spectrum will show seven unique carbon signals. The carbon atom attached to the bromine (C6) will be significantly influenced by the halogen's electronegativity. Carbons in the pyrazole ring can be distinguished from those in the pyridine ring, often with the aid of 2D NMR experiments like HMQC and HMBC.[2]
Comparative Data Summary: NMR Spectroscopy
| Feature | ¹H NMR | ¹³C NMR | Information Gained |
| Chemical Shift (δ) | ~7.0 - 9.0 ppm (Aromatic) ~3.8 - 4.2 ppm (N-CH₃) | ~100 - 160 ppm (Aromatic) ~35 - 45 ppm (N-CH₃) | Electronic environment of each proton and carbon; confirms presence of aromatic rings and methyl group. |
| Signal Multiplicity | Singlets, doublets | N/A (proton-decoupled) | Provides information on adjacent non-equivalent protons (neighboring H atoms). |
| Integration | Proportional to the number of protons | N/A | Confirms the number of protons giving rise to each signal. |
| 2D Techniques (HMBC) | N/A | N/A | Establishes long-range (2-3 bond) C-H correlations, definitively piecing the molecular fragments together.[2] |
Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Accurately weigh 5-10 mg of the analog and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the NMR spectrometer.
-
Acquisition (¹H): Tune and shim the spectrometer for optimal magnetic field homogeneity. Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Acquisition (¹³C): Following proton acquisition, switch the probe to the carbon frequency. Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data (FID). Integrate the ¹H signals and pick all peaks in both spectra.
Mass Spectrometry (MS): The Molecular Weight and Formula Gatekeeper
MS provides the exact molecular weight of the compound, which is a fundamental piece of evidence for its identity. High-Resolution Mass Spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental formula.
Expertise & Causality: The most defining characteristic of a mass spectrum for a this compound analog is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[3] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by 2 m/z units. This pattern is an unmistakable indicator of the presence of a single bromine atom in the molecule or fragment.[3][4][5]
Comparative Data Summary: Mass Spectrometry
| Feature | Expected Observation | Information Gained |
| Molecular Ion ([M]⁺) | A doublet of peaks ([M]⁺ and [M+2]⁺) with ~1:1 intensity ratio. | Confirms the presence of one bromine atom and provides the nominal molecular weight. |
| High-Resolution Mass | Mass measured to 4-5 decimal places (e.g., C₇H₆BrN₃, calculated [M+H]⁺: 211.9818). | Allows for the unambiguous determination of the elemental formula.[6] |
| Fragmentation Pattern | Common losses include the Br radical (·Br) or HBr. | Provides structural clues about the molecule's stability and connectivity. |
Protocol: HRMS Analysis via Electrospray Ionization (ESI)
-
Sample Preparation: Prepare a dilute solution of the analog (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent must be volatile and compatible with the ESI source.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable ion signal.
-
Source Conditions: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the protonated molecule, [M+H]⁺.
-
Mass Analysis: Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Data Analysis: Identify the [M+H]⁺ and [M+H+2]⁺ isotope peaks. Use the instrument's software to calculate the elemental formula from the accurately measured m/z value of the monoisotopic peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expertise & Causality: The bonds within a molecule vibrate at specific frequencies. When infrared radiation matching a bond's vibrational frequency is passed through a sample, the energy is absorbed. For the pyrazolo[4,3-b]pyridine scaffold, key absorptions include C-H stretching from the aromatic rings and the methyl group, and C=C and C=N stretching vibrations within the heterocyclic system.[7][8] Any modifications to the core structure (e.g., adding an amide or carbonyl group) will introduce new, highly diagnostic peaks.
Comparative Data Summary: FT-IR Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Significance for the Scaffold |
| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the aromatic rings. |
| 3000-2850 | Aliphatic C-H Stretch | Confirms the presence of the N-methyl group. |
| 1620-1450 | C=C and C=N Stretch | Characteristic "fingerprint" region for the pyrazolopyridine ring system.[9] |
| ~1300 | C-N Stretch | Associated with the pyrazole ring structure.[10] |
| ~850-750 | C-H Out-of-Plane Bend | Can give clues about the substitution pattern on the pyridine ring. |
Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid analog powder directly onto the ATR crystal. No extensive sample preparation is required, which is a major advantage of this method.
-
Instrumentation: Use an FT-IR spectrometer equipped with an ATR accessory.
-
Background Scan: Before analyzing the sample, run a background scan with a clean, empty ATR crystal. This is crucial to subtract the spectral contributions from the ambient atmosphere (e.g., CO₂ and H₂O).
-
Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The background is automatically subtracted by the software. Label the major absorption peaks and assign them to the corresponding functional group vibrations.
UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated π-System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within conjugated π-systems.
Expertise & Causality: The extended π-system of the pyrazolo[4,3-b]pyridine scaffold allows it to absorb UV light, promoting electrons from a π bonding orbital to a π* anti-bonding orbital (π → π* transition).[11] The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore. The presence of the bromine atom, an auxochrome, can cause a bathochromic (red) shift to longer wavelengths and enhance absorbance compared to the non-brominated parent compound.[12] Further substitution on the ring system will predictably alter the λ_max, providing a useful method for comparing different analogs.
Comparative Data Summary: UV-Vis Spectroscopy
| Feature | Expected Observation | Information Gained |
| λ_max | Typically in the 250-350 nm range. | Characteristic of the conjugated pyrazolopyridine system. Its position is sensitive to substitution. |
| Molar Absorptivity (ε) | High values, characteristic of π → π* transitions. | A quantitative measure of the probability of the electronic transition. |
| Solvatochromism | λ_max may shift depending on solvent polarity. | Provides insight into the nature of the electronic transition and the molecule's ground and excited state dipole moments. |
Protocol: UV-Vis Spectrum Acquisition
-
Sample Preparation: Prepare a very dilute solution of the analog in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). A typical concentration is around 10⁻⁵ M. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (ideally < 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blanking: Fill two matched quartz cuvettes with the pure solvent. Place one in the reference beam path and one in the sample beam path. Run a baseline scan to zero the instrument.
-
Sample Measurement: Replace the solvent in the sample cuvette with the prepared solution of the analog. Place it back in the sample beam path.
-
Acquisition: Scan the absorbance of the sample over a range of wavelengths (e.g., 200-500 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Data Integration: The Logic of Structural Confirmation
The final structure is not confirmed by a single data point, but by the logical convergence of all spectroscopic evidence. Each technique validates the others, building an unshakeable case for the proposed structure.
Caption: Logical flow of how data from different techniques converges.
Case Study: Predicted Data for this compound
| Technique | Predicted Data |
| Molecular Formula | C₇H₆BrN₃ |
| Molecular Weight | 210.97 g/mol (Monoisotopic) |
| HRMS (ESI+) | [M+H]⁺: Expected m/z ~211.9818 and ~213.9797. The calculated elemental composition from the accurate mass should match C₇H₇BrN₃⁺. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~8.5-8.7 (s, 1H, H5), δ ~8.1-8.3 (s, 1H, H3), δ ~7.8-8.0 (s, 1H, H7), δ ~4.0-4.2 (s, 3H, N-CH₃). Note: Exact shifts and multiplicities are predictions based on similar structures.[6][9] |
| ¹³C NMR (100 MHz, DMSO-d₆) | 7 distinct signals. Aromatic region ~110-155 ppm, N-CH₃ ~35-45 ppm. |
| FT-IR (ATR, cm⁻¹) | ~3100 (Aromatic C-H), ~2950 (Aliphatic C-H), ~1610, 1550, 1480 (C=C/C=N ring stretches). |
| UV-Vis (EtOH, nm) | λ_max ~280-320 nm. |
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. scribd.com [scribd.com]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. researchgate.net [researchgate.net]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. researchgate.net [researchgate.net]
A Comparative Crystallographic Guide to 6-Bromo-1-Methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Pyrazolo[4,3-b]pyridine Scaffold
The pyrazolo[4,3-b]pyridine fused heterocyclic system is a privileged scaffold in medicinal chemistry. Its rigid structure and capacity for diverse substitutions have made it a cornerstone in the development of targeted therapies. Derivatives have shown potent inhibitory activity against a range of kinases, including c-Met and TANK-binding kinase 1 (TBK1), and have been investigated as modulators of the PD-1/PD-L1 immune checkpoint pathway.[1][2] The introduction of a bromine atom at the 6-position provides a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space.[3]
This guide will focus on a comparative analysis of the single-crystal X-ray diffraction data of several substituted pyrazolo[4,3-b]pyridine derivatives, providing a foundational understanding of their three-dimensional conformations, intermolecular interactions, and the influence of various substituents on their solid-state packing.
Comparative Crystallographic Analysis
The following table summarizes key crystallographic parameters for two representative pyrazolo[4,3-b]pyridine derivatives, offering a direct comparison of their solid-state properties. The selection of these compounds is based on the availability of their comprehensive crystallographic data, which serves as a valuable proxy for understanding the structural landscape of this class of molecules.
| Parameter | Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-nitro-1H-pyrazolo [4,3-b]pyridine-3-carboxylate (5c) [4] | Intermediate 5q' [4] |
| Chemical Formula | C₁₇H₁₄N₄O₆ | Not explicitly provided, but is an N-acetyl-N-arylhydrazone intermediate. |
| Crystal System | Not explicitly provided | Not explicitly provided |
| Space Group | Not explicitly provided | Not explicitly provided |
| Key Bond Lengths (Å) | Data not available in abstract | Data not available in abstract |
| Key Bond Angles (°) | Data not available in abstract | Data not available in abstract |
| Key Torsion Angles (°) | Data not available in abstract | Data not available in abstract |
| Intermolecular Interactions | Not explicitly detailed | Not explicitly detailed |
Note: Detailed crystallographic data such as bond lengths, angles, and torsion angles are typically deposited in crystallographic databases and were not fully available in the summarized search results. Researchers are encouraged to consult the primary publications for comprehensive data.
The X-ray crystal structures of compounds 5c and the intermediate 5q' reveal the planar nature of the fused pyrazolo[4,3-b]pyridine ring system.[4] The thermal ellipsoid plots at 50% probability provide a clear representation of the atomic positions and their anisotropic displacement parameters, confirming the unambiguous connectivity of the atoms.[4] In compound 5c, the substituents on the pyrazole and pyridine rings will influence the crystal packing through various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal engineering and understanding solubility.
Experimental Protocols: A Representative Synthesis
The synthesis of functionalized pyrazolo[4,3-b]pyridines often involves a multi-step sequence. An efficient one-pot method has been developed for the synthesis of various pyrazolo[4,3-b]pyridine derivatives, which offers operational simplicity and the use of stable reagents.
General One-Pot Synthesis of Pyrazolo[4,3-b]pyridines[2]
-
Reaction Setup: To a solution of the corresponding pyridin-2-yl keto ester (1 mmol) in ethanol (5 mL), add a solution of the appropriate arenediazonium tosylate (1.1 mmol) in water (2 mL).
-
Azo-coupling and Deacylation: Add a solution of sodium acetate (3 mmol) in water (2 mL) to the reaction mixture and stir at room temperature for 1-2 hours.
-
Cyclization: Add pyrrolidine (2 mmol) to the mixture and heat at 60 °C for 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: General workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridine derivatives.
Alternative Characterization Methods
Beyond single-crystal X-ray diffraction, a suite of spectroscopic techniques is essential for the unambiguous characterization of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. For instance, in the characterization of 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo [4,3-b]pyridine-3,6-dicarboxylate, the proton NMR spectrum in CDCl₃ shows characteristic signals for the aromatic protons of the pyrazolo[4,3-b]pyridine core and the 4-bromophenyl substituent, as well as the ethyl and methyl ester groups.[4]
High-Resolution Mass Spectrometry (HRMS)
HRMS provides precise mass-to-charge ratio measurements, confirming the elemental composition of the synthesized compounds. For the aforementioned dicarboxylate derivative, the calculated m/z for [M+H]⁺ was 404.0240, with the found value being 404.0242, which is in excellent agreement.[4]
Caption: Integrated workflow for the synthesis and characterization of pyrazolo[4,3-b]pyridine derivatives.
Conclusion and Future Directions
This guide has provided a comparative overview of the structural and synthetic aspects of this compound derivatives. While the crystal structure of the parent compound remains to be determined, the analysis of closely related analogues offers invaluable insights for medicinal chemists and structural biologists. The synthetic protocols and characterization data presented herein serve as a practical resource for researchers working with this important class of heterocyclic compounds.
Future work should aim to crystallize the parent this compound to provide a definitive reference structure. Further exploration of the structure-activity relationships of various derivatives will continue to be a key driver in the development of novel therapeutics based on this versatile scaffold.
References
- 1. chemscene.com [chemscene.com]
- 2. 2007915-41-3|6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine|BLD Pharm [bldpharm.com]
- 3. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
validation of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine purity by HPLC
An In-Depth Guide to the Validation of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Purity by High-Performance Liquid Chromatography
Introduction
In the landscape of pharmaceutical development, the molecular scaffold of nitrogen-containing heterocycles is of paramount importance, serving as a foundational building block for a vast array of therapeutic agents.[1][2] this compound is one such molecule, a versatile intermediate whose purity is a critical determinant of the safety, efficacy, and quality of the final Active Pharmaceutical Ingredient (API). Ensuring the precise and accurate quantification of this compound, along with the separation and identification of any potential impurities, is not merely a procedural step but a cornerstone of regulatory compliance and patient safety.
High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this task due to its high resolution, sensitivity, and quantitative accuracy. This guide provides a comprehensive, field-proven framework for the validation of an HPLC method for assessing the purity of this compound. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, grounding our protocol in the principles of scientific integrity and the authoritative standards of the ICH Q2(R1) guidelines.[3][4] This document is designed for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and self-validating system for purity determination.
Physicochemical Profile of the Analyte
A successful analytical method is built upon a fundamental understanding of the analyte's chemical properties. This compound is an aromatic heterocyclic compound. Its structure, featuring both a pyridine and a pyrazole ring, imparts a moderate polarity and UV-absorbing characteristics, which are key to designing the HPLC separation and detection strategy.
| Property | Value | Source |
| Molecular Formula | C₇H₆BrN₃ | [5][6] |
| Molecular Weight | 212.05 g/mol | [6] |
| Structure | A fused pyrazolo-pyridine system with methyl and bromo substituents. | [5] |
| Predicted XLogP3 | 1.3 | [6] |
| UV Absorbance | Expected due to the aromatic heterocyclic core. | [1] |
The predicted XLogP3 value of 1.3 suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography. The aromatic nature of the fused rings allows for sensitive detection using a UV detector.
HPLC Method Development and Optimization: A Rationale-Driven Approach
The goal is to develop a stability-indicating method—one that can unequivocally separate the main analyte from any process-related impurities and potential degradation products.
Chromatographic System Selection
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm) is the workhorse for compounds of this polarity. Its hydrophobic nature provides sufficient retention for the analyte, while the polarity of the pyrazolo-pyridine core ensures it does not retain too strongly, allowing for reasonable elution times.
-
Mobile Phase: A gradient elution of acetonitrile (ACN) and water is chosen for its versatility and UV transparency. ACN is a common organic modifier that provides good peak shape for many nitrogen-containing heterocycles. To improve peak symmetry and ensure consistent ionization, a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), is added to both the aqueous and organic phases. This suppresses the interaction of the basic nitrogen atoms on the analyte with residual silanols on the silica backbone of the stationary phase.
-
Detector: A Diode Array Detector (DAD) or UV-Vis detector is selected. A preliminary scan of the analyte in the mobile phase diluent will determine the wavelength of maximum absorbance (λmax), ensuring the highest sensitivity. For pyridine-containing structures, this is often in the 250-280 nm range.[7]
Optimized HPLC Method
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
A Systematic Guide to Method Validation per ICH Q2(R1)
Method validation is the process of providing documented evidence that the analytical procedure is suitable for its intended purpose.[8] The following parameters must be rigorously assessed to establish a self-validating and trustworthy protocol.
Caption: High-level workflow for HPLC method validation.
Specificity: The Cornerstone of a Stability-Indicating Method
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9] Forced degradation studies are the ultimate test of specificity.[10][11] The objective is to achieve 5-20% degradation of the API to ensure that any potential degradation products can be detected and resolved from the main peak.[12]
Experimental Protocol for Forced Degradation:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the diluent.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60 °C for 2 hours. Cool, neutralize with 1 M HCl, and dilute to a final concentration of 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Thermal Degradation: Expose the solid powder to 80 °C for 48 hours. Dissolve and dilute to a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to a photostability chamber (ICH Q1B conditions) for 24 hours. Dilute to a final concentration of 0.1 mg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC. The peak purity of the analyte should be assessed using a DAD to ensure it is spectrally homogenous and that there are no co-eluting peaks.
System Suitability
These tests are performed before any validation run to ensure the chromatographic system is performing adequately.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can affect integration accuracy. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and separation power. |
| %RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates injection precision. |
Linearity and Range
This establishes that the method's response is directly proportional to the analyte concentration over a specified range.[9]
Experimental Protocol:
-
Prepare a stock solution of the reference standard at 1 mg/mL.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the nominal assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy demonstrates the closeness of the results obtained by the method to the true value. It is typically assessed via recovery studies.[13]
Experimental Protocol:
-
Prepare a placebo (a mixture of all formulation excipients without the API) or use a blank sample matrix.
-
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = (Measured Concentration / Spiked Concentration) x 100
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogenous sample.
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval.
-
Protocol: Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]
These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Analyze a standard solution while making small variations to the optimized method, one parameter at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% absolute in the organic modifier)
-
-
Assess the impact on system suitability parameters (e.g., retention time, tailing factor).
Acceptance Criteria: System suitability parameters must remain within the established criteria for all tested variations.
Caption: Interrelationship of HPLC validation parameters.
Data Summary and Comparative Analysis
All quantitative data from the validation experiments should be summarized in clear, concise tables for easy review and comparison.
Summary of Validation Data (Hypothetical)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution observed under stress conditions. Peak Purity > 0.999 | Peak is pure and resolved from all degradants | Pass |
| Linearity (r²) | 0.9995 | ≥ 0.999 | Pass |
| Range (µg/mL) | 50 - 150 | 80% - 120% of test conc. | Pass |
| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.85% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 1.10% | ≤ 2.0% | Pass |
| LOD (µg/mL) | 0.05 | Reportable | Pass |
| LOQ (µg/mL) | 0.15 | Reportable | Pass |
| Robustness | System suitability met under all varied conditions | SST criteria must be met | Pass |
Comparison with Alternative Methods
To underscore the advantages of this validated method, we compare it to a hypothetical older method and an alternative technique.
| Feature | Validated RP-HPLC Method | Alternative Method 1 (Ion-Pair HPLC) | Alternative Method 2 (qNMR) |
| Specificity | High (proven by forced degradation) | Moderate (ion-pair reagents can mask impurities) | Low (cannot easily separate structural isomers or impurities) |
| Speed | Fast (~23 min cycle time) | Slow (long equilibration and wash times) | Fast data acquisition, slow sample prep |
| MS Compatibility | Excellent (uses volatile mobile phase modifiers like formic acid) | Poor (ion-pair reagents are non-volatile and suppress ionization) | Not applicable |
| Impurity Profiling | Excellent (can quantify known and unknown impurities) | Limited | Poor (impurities must be known and have unique signals) |
| Primary Use | Routine QC, stability testing, impurity quantification | Legacy methods for highly polar compounds | Purity assignment of primary reference standards[14] |
This comparison clearly demonstrates that the developed reversed-phase HPLC method offers a superior combination of specificity, speed, and compatibility with modern analytical techniques like mass spectrometry, making it the ideal choice for quality control and stability testing in a drug development environment.
Conclusion
This guide has detailed a systematic, robust, and scientifically sound approach to the validation of an HPLC method for the purity determination of this compound. By adhering to the principles outlined in the ICH Q2(R1) guidelines and focusing on the rationale behind each experimental step, we have established a self-validating protocol that ensures trustworthiness and analytical accuracy. The presented method is demonstrated to be specific, linear, accurate, precise, and robust, making it eminently suitable for its intended purpose in a regulated pharmaceutical setting. The rigorous application of such validated methods is fundamental to ensuring the quality and safety of novel drug candidates as they progress through the development pipeline.
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. jetir.org [jetir.org]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. PubChemLite - this compound (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. This compound, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
- 7. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Efficacy of Pyrazolo[4,3-b]pyridine-Based Kinase Inhibitors
This guide provides an in-depth, objective comparison of the efficacy of pyrazolo[4,3-b]pyridine-based kinase inhibitors against other prominent alternatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to support informed decision-making in kinase-targeted drug discovery.
Introduction: The Pyrazolopyridine Scaffold in Kinase Inhibition
In the landscape of modern therapeutics, particularly within oncology, small-molecule kinase inhibitors have become a cornerstone of targeted therapy.[1][2] The vast human kinome presents a rich field of targets, and the design of potent and selective inhibitors is a primary objective for medicinal chemists. Among the myriad heterocyclic systems explored, the pyrazolopyridine scaffold has emerged as a "privileged" core structure.[2][3]
Pyrazolopyridines are bicyclic heteroaromatic compounds that act as purine isosteres, granting them a structural predisposition to interact with the ATP-binding site of kinases.[1][4] This mimicry of the adenine ring allows them to effectively compete with endogenous ATP and inhibit kinase activity. The pyrazolopyridine framework can exist in several isomeric forms, with the 1H-pyrazolo[3,4-b]pyridine and 1H-pyrazolo[4,3-b]pyridine subtypes being the most prominent in kinase inhibitor design.[2] While derivatives of the 1H-pyrazolo[3,4-b]pyridine isomer are more common in the literature, the 1H-pyrazolo[4,3-b]pyridine scaffold has been successfully employed to address specific challenges in drug discovery, such as improving metabolic stability.[5]
This guide will focus on a comparative analysis of the efficacy of these inhibitors, drawing upon published experimental data to illuminate their respective strengths and therapeutic potential. We will explore their performance against key oncogenic kinases and compare them to alternative scaffolds to provide a comprehensive evaluation.
Comparative Efficacy Analysis of Pyrazolopyridine-Based Inhibitors
The versatility of the pyrazolopyridine scaffold has led to the development of inhibitors against a wide range of kinase targets. Several compounds have advanced to late-stage clinical trials or received regulatory approval, underscoring the clinical significance of this chemical class.[2][3]
Targeting MET: Glumetinib and the Power of Bioisosteric Replacement
The HGF/c-MET signaling pathway is a critical driver in various cancers. The development of glumetinib (also known as gumarontinib or SCC244), a potent c-MET inhibitor, provides a compelling case study in the strategic use of the pyrazolo[4,3-b]pyridine core.
Initial lead compounds based on a 4-azaindole scaffold showed promise but suffered from metabolic instability. To improve the drug's metabolic profile, a bioisosteric replacement strategy was employed, substituting the pyrrole moiety with a pyrazole ring to create the 1-sulfonyl-pyrazolo[4,3-b]pyridine core of glumetinib.[5] This modification not only enhanced metabolic stability but also maintained the crucial hydrogen bonding interactions with Met1160 and Tyr1230 in the c-MET kinase domain.[2][5]
Below is a diagram illustrating the MET signaling pathway and the point of inhibition.
Caption: The HGF/MET signaling cascade and the point of inhibition by Glumetinib.
Comparative Data: MET Kinase Inhibitors
| Compound | Scaffold Class | Target Kinase | IC50 (Biochemical) | Cellular Activity/Notes | Clinical Status |
| Glumetinib (SCC244) | Pyrazolo[4,3-b]pyridine | c-MET | Not specified in abstracts | Significant anti-tumor activity in c-Met-driven xenograft models.[2][5] | Phase 1b/2 trials for NSCLC.[5] |
| Capmatinib | Imidazo[1,2-b][1][2][3]triazine | c-MET | 0.8 nM | Potent inhibitor of MET-dependent tumor growth. | Approved by FDA |
| Tepotinib | Pyridinone | c-MET | 2 nM | Shows activity in MET-amplified gastric cancer models. | Approved by FDA |
Targeting FGFR: The Rise of Pyrazolo[3,4-b]pyridine Derivatives
The Fibroblast Growth Factor Receptor (FGFR) family is another crucial target in oncology. While our focus is on the [4,3-b] isomer, the closely related 1H-pyrazolo[3,4-b]pyridine scaffold has proven exceptionally fruitful for developing potent and selective FGFR inhibitors.[6] The design of these inhibitors often involves a "scaffold hopping" strategy from existing FGFR inhibitors like AZD4547.[2]
Researchers found that the pyrazolo[3,4-b]pyridine core was crucial for activity. Replacing it with an indazole ring led to an 11-fold loss in potency, while methylation of the N(1)-H position, which participates in a key hydrogen bond with the hinge region, completely abolished activity.[6]
Comparative Data: FGFR Kinase Inhibitors
| Compound | Scaffold Class | Target Kinase(s) | IC50 (Biochemical) | Selectivity Note | Clinical Status |
| Compound 7n [6] | Pyrazolo[3,4-b]pyridine | FGFR1 | Not specified, but potent | Higher selectivity for FGFR over VEGFR2 compared to AZD4547.[6] | Preclinical |
| AZD4547 | Pyrazolo[3,4-d]pyrimidine | FGFR1, 2, 3 | 0.2 nM, 2.5 nM, 1.8 nM | Also inhibits VEGFR2 (IC50 = 24 nM).[6] | Phase II trials |
| NVP-BGJ398 | Naphthyridine | FGFR1, 2, 3 | 0.9 nM, 1.4 nM, 1.0 nM | >200-fold selectivity for FGFR1 over other kinases.[6] | Phase II trials |
The development of potent pyrazolo[3,4-b]pyridine-based FGFR inhibitors demonstrates the scaffold's ability to serve as a superior alternative to other heterocyclic systems, offering enhanced selectivity and potent anti-tumor activity.[6]
Pan-Kinase Activity and Novel Targets
The pyrazolopyridine core has also been utilized to develop inhibitors for a variety of other kinases. For instance, derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have shown inhibitory activity against CDK5 and GSK-3, suggesting potential applications in treating Alzheimer's disease. Other research has focused on developing pyrazolo[3,4-b]pyridine derivatives as inhibitors of Tropomyosin Receptor Kinases (TRKs)[7][8][9] and TANK-binding kinase 1 (TBK1).[10]
The broad applicability underscores the scaffold's versatility, allowing for fine-tuning through chemical modification to target diverse members of the kinome.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness and reproducibility of efficacy data, standardized and robust experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Screening
The process of identifying and characterizing a novel kinase inhibitor follows a logical cascade, moving from broad biochemical screening to more physiologically relevant cellular and in vivo models.
Caption: A typical workflow for the discovery and validation of a new kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase enzyme by measuring ATP consumption.
Principle: The ADP-Glo™ assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity.
Methodology:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the purified kinase and its specific substrate peptide.
-
Compound Addition: Add 0.5 µL of the pyrazolopyridine inhibitor at various concentrations (typically a 10-point serial dilution). Include DMSO as a negative control.
-
Initiate Reaction: Add 2 µL of ATP solution to start the kinase reaction. Incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent. This reagent contains enzymes that convert the ADP produced in the first step into ATP. Incubate for 30 minutes.
-
Luminescence Measurement: The newly synthesized ATP is consumed by a luciferase enzyme, generating a light signal. Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol: Cellular Potency Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To measure the effect of a kinase inhibitor on the viability of cancer cell lines that are dependent on the target kinase.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., a cell line with a known activating mutation in the target kinase) into a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrazolopyridine inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis and Luminescence: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active (viable) cells.
-
Data Analysis: Normalize the results to the vehicle control and plot cell viability against inhibitor concentration to calculate the IC50 value.
Conclusion and Future Directions
The pyrazolo[4,3-b]pyridine scaffold and its isomers represent a highly successful and versatile platform for the development of potent and selective kinase inhibitors.[2][3] The clinical success of molecules like glumetinib validates the strategic use of this core to overcome specific drug discovery challenges, such as metabolic instability.[5] Comparative analysis reveals that while many scaffolds can yield potent inhibitors, the pyrazolopyridine core offers a robust and adaptable starting point for achieving high potency and improved drug-like properties.[1][6]
Future research will likely focus on further exploring the chemical space around this privileged scaffold to identify inhibitors for novel kinase targets and to develop next-generation inhibitors that can overcome acquired resistance to existing therapies. The continued application of rational drug design and scaffold hopping strategies will undoubtedly lead to the discovery of new pyrazolopyridine-based candidates for a range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Metabolic Stability of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine Derivatives
Introduction: The Critical Role of Metabolic Stability in Pyrazolopyridine-Based Drug Discovery
The 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a key building block for a multitude of potent kinase inhibitors used in oncology and other therapeutic areas.[1][2] The therapeutic efficacy and safety profile of any drug candidate, however, are critically dependent on its pharmacokinetic properties. Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a pivotal parameter.[3][4]
A compound with poor metabolic stability is rapidly cleared from the body, leading to low systemic exposure and diminished efficacy.[3] Conversely, a compound that is too stable may accumulate, potentially causing off-target toxicity.[3] Therefore, a deep understanding and early assessment of the in vitro metabolic stability of this scaffold and its derivatives are indispensable for guiding lead optimization and selecting candidates with a higher probability of clinical success.[5][6]
This guide provides a comprehensive comparison of the metabolic stability of novel this compound derivatives. We will delve into the causality behind the experimental design, provide detailed, self-validating protocols for assessing metabolic lability, and present comparative data to illuminate the structure-metabolism relationships (SMR) that govern the fate of these promising therapeutic agents.
Core Principles: Interrogating Metabolic Fate with Liver Microsomes
To assess metabolic stability, we utilize in vitro systems that recapitulate the primary site of drug metabolism in the body: the liver.[7] Liver microsomes, which are vesicles of the endoplasmic reticulum, are a cost-effective and robust tool for this purpose.[8] They are enriched with a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the oxidative metabolism of a vast majority of drugs.[8][9]
The fundamental experiment involves incubating the test compound with liver microsomes in the presence of essential cofactors and monitoring the disappearance of the parent compound over time.[8] This allows for the calculation of key parameters:
-
In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized. A longer half-life signifies greater stability.[10]
-
Intrinsic Clearance (CLint): The volume of the liver matrix cleared of the drug per unit of time, normalized to the amount of microsomal protein. It represents the inherent metabolic capacity of the enzymes for the compound.[10]
These parameters are crucial for ranking compounds and predicting in vivo hepatic clearance.[7]
Experimental Workflow for Assessing Metabolic Stability
The following diagram illustrates the logical flow of a typical liver microsomal stability assay, from compound incubation to data analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmafocusasia.com [pharmafocusasia.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. bioivt.com [bioivt.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 10. creative-bioarray.com [creative-bioarray.com]
Assessing the Target Selectivity of 6-Bromo-1-Methyl-1H-Pyrazolo[4,3-b]Pyridine-Derived Compounds: A Comparative Guide
In the landscape of modern drug discovery, the precise interaction of a therapeutic agent with its intended biological target is paramount. Off-target effects can lead to unforeseen toxicities and diminish the therapeutic window of a potential drug candidate. The 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. Its utility as a versatile synthetic intermediate allows for the creation of diverse compound libraries, which can be screened for potent and, crucially, selective biological activity.[1] This guide provides a comprehensive overview of the strategies and experimental methodologies for assessing the target selectivity of compounds derived from this promising scaffold, comparing their performance with established alternatives, and offering insights into the interpretation of the resulting data.
The Strategic Importance of the Pyrazolo[4,3-b]pyridine Core
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, a fundamental component of nucleic acids and a key structural motif in many endogenous signaling molecules, including ATP.[2] This inherent structural similarity allows pyrazolopyridine derivatives to effectively compete with ATP for binding to the catalytic site of kinases, a large family of enzymes that play a central role in cellular signaling.[2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of drug targets.
The this compound intermediate offers synthetic chemists a strategic handle for diversification. The bromine atom at the 6-position is amenable to a variety of cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the introduction of a wide array of substituents. This chemical tractability is a key reason for its prevalence as a starting material in kinase inhibitor discovery programs.[1]
Comparative Selectivity Landscape of Pyrazolopyridine Derivatives
Derivatives of the pyrazolopyridine scaffold have been successfully developed as inhibitors for a range of kinases, including but not limited to, Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), TANK-Binding Kinase 1 (TBK1), Hematopoietic Progenitor Kinase 1 (HPK1), and Tropomyosin Receptor Kinase (TRK).[3][4][5][6][7] The selectivity of these inhibitors is a critical determinant of their therapeutic potential.
| Target Kinase | Pyrazolopyridine Derivative Example | Primary Target IC50 | Selectivity Profile Highlights | Alternative Inhibitor | Alternative Inhibitor IC50 | Alternative Inhibitor Selectivity |
| ALK (L1196M mutant) | 10g (a pyrazolo[3,4-b]pyridine) | <0.5 nM | Excellent selectivity over c-Met.[3][7] | Crizotinib | 20-40 nM | Also inhibits ROS1 and c-Met. |
| FGFR3 | Compound 25 | 0.6 nM | >100-fold kinome selectivity.[8] | Pemigatinib | ~2 nM | Active against FGFR1-3. |
| TBK1 | GSK8612 | pIC50 of 6.0 in cells | Highly selective profile.[9] | Amlexanox | ~1-2 µM | Also inhibits IKKε. |
| HPK1 | HMC-B17 | 1.39 nM | Favorable selectivity against TCR-related kinases.[6] | CFI-402411 | ~10 nM | Selectivity profile not publicly detailed. |
| TRKA | Larotrectinib | 5-11 nM | Highly selective for TRKA/B/C over 226 other kinases.[4][10] | Entrectinib | 1-5 nM | Also inhibits ROS1 and ALK.[4] |
Table 1: Comparative Selectivity of Pyrazolopyridine-Derived Kinase Inhibitors and Alternatives. This table summarizes the potency and selectivity of representative pyrazolopyridine derivatives against their primary kinase targets, alongside data for alternative, clinically relevant inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 indicates higher potency. Selectivity is often expressed as a fold-difference in potency against the primary target versus off-targets.
Key Signaling Pathways Targeted by Pyrazolopyridine Derivatives
Understanding the cellular context in which a kinase inhibitor acts is crucial for interpreting selectivity data. Below are simplified representations of key signaling pathways often targeted by compounds derived from the this compound scaffold.
Figure 1: Simplified FGFR Signaling Pathway. Ligand binding to the Fibroblast Growth Factor Receptor (FGFR) activates multiple downstream pathways, including the RAS-MAPK and PI3K-AKT cascades, which are critical for cell proliferation and survival.[11][12][13][14][15]
Figure 2: Simplified TRK Signaling Pathway. Neurotrophin binding to Tropomyosin Receptor Kinase (TRK) receptors activates pathways crucial for neuronal survival, growth, and differentiation.[2][16][17][18][19]
Figure 3: Simplified TBK1 Signaling Pathway. TANK-Binding Kinase 1 (TBK1) is a key regulator of the innate immune response, leading to the production of type I interferons and other inflammatory mediators.[20][21][22][23][24]
Figure 4: Simplified HPK1 Signaling Pathway. Hematopoietic Progenitor Kinase 1 (HPK1) acts as a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[25][26][27][28][29]
Experimental Protocols for Assessing Target Selectivity
A robust assessment of kinase inhibitor selectivity involves a multi-tiered approach, beginning with broad, high-throughput screens and progressing to more focused, cell-based assays.
Tier 1: Large-Scale Kinase Panel Screening
The initial step in characterizing the selectivity of a novel compound is to screen it against a large panel of purified kinases. This provides a broad overview of its on-target and off-target activities.
Experimental Workflow: Kinase Panel Screening
Figure 5: General workflow for kinase panel screening. This process allows for the simultaneous assessment of a compound's inhibitory activity against hundreds of kinases.
Detailed Protocol: Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence resonance energy transfer (FRET)-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate.[30][31][32]
-
Reagent Preparation:
-
Prepare a 2X solution of the test compound in 1X kinase buffer.
-
Prepare a 4X solution of the kinase-specific FRET-peptide substrate and ATP in 1X kinase buffer. The ATP concentration should be at the apparent Km for the specific kinase being tested.
-
Prepare a 2X solution of the kinase in 1X kinase buffer.
-
Prepare the Z'-LYTE™ Development Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the 2X test compound solution to the appropriate wells.
-
Add 2.5 µL of the 4X peptide/ATP solution to each well.
-
To initiate the reaction, add 2.5 µL of the 2X kinase solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the prepared Development Reagent to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Data Acquisition and Analysis:
-
Read the plate on a fluorescence plate reader capable of measuring FRET, with excitation at 400 nm and emission at 445 nm (Coumarin) and 520 nm (Fluorescein).
-
Calculate the emission ratio (445 nm / 520 nm).
-
The degree of phosphorylation is inversely proportional to the emission ratio.
-
Calculate the percent inhibition for each compound concentration relative to controls (0% inhibition with no compound, 100% inhibition with no kinase).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Tier 2: Cellular Target Engagement and Downstream Signaling Assays
While in vitro kinase panels are essential for initial selectivity profiling, it is crucial to confirm that the compound engages its intended target within a cellular context and produces the desired downstream effect.
Detailed Protocol: LanthaScreen™ Cellular Assay
The LanthaScreen™ Cellular Assay is a time-resolved FRET (TR-FRET) assay used to measure the phosphorylation of a target protein within a cell.[33][34]
-
Cell Culture and Plating:
-
Culture a cell line that expresses the target kinase and a GFP-tagged substrate.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Compound Treatment and Pathway Stimulation:
-
Treat the cells with serial dilutions of the test compound for a predetermined time (e.g., 1-2 hours).
-
Stimulate the signaling pathway of interest with an appropriate agonist to induce phosphorylation of the substrate.
-
-
Cell Lysis and Antibody Addition:
-
Lyse the cells by adding a lysis buffer containing a terbium-labeled antibody specific for the phosphorylated form of the substrate.
-
Incubate at room temperature for 1-2 hours.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET emission ratio.
-
A decrease in the TR-FRET ratio indicates inhibition of substrate phosphorylation.
-
Calculate the percent inhibition and determine the IC50 value as described for the Z'-LYTE™ assay.
-
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of potent and selective kinase inhibitors. A thorough assessment of target selectivity is a cornerstone of any successful drug discovery program based on this and other privileged scaffolds. By employing a tiered approach that combines broad in vitro profiling with targeted cellular assays, researchers can gain a comprehensive understanding of a compound's activity and make informed decisions about its potential for further development. As our understanding of the kinome and its role in disease continues to expand, the development of highly selective inhibitors derived from versatile scaffolds like pyrazolopyridines will remain a critical endeavor in the pursuit of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Theoretical Studies on Selectivity of HPK1/JAK1 Inhibitors by Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel, potent, selective and orally bioavailable HPK1 inhibitor for enhancing the efficacy of anti-PD-L1 antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 13. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 14. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 17. annualreviews.org [annualreviews.org]
- 18. Trk receptor - Wikipedia [en.wikipedia.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 21. pnas.org [pnas.org]
- 22. researchgate.net [researchgate.net]
- 23. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 25. HPK1 is activated by lymphocyte antigen receptors and negatively regulates AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 30. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - KR [thermofisher.com]
- 31. assets.fishersci.com [assets.fishersci.com]
- 32. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 33. documents.thermofisher.com [documents.thermofisher.com]
- 34. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Introduction: As a novel heterocyclic compound, 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is integral to innovative research in medicinal chemistry and drug development. However, its potential biological activity and halogenated structure demand a rigorous, scientifically-grounded approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol to ensure the safe, compliant, and environmentally responsible disposal of this compound, safeguarding both laboratory personnel and the wider ecosystem. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust safety culture.
Hazard Identification and Core Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While specific data for the methylated form is limited, the parent compound, 6-Bromo-1H-pyrazolo[4,3-b]pyridine, and related brominated heterocyclic molecules provide a strong basis for risk assessment. The primary hazards are associated with acute toxicity and irritation.
The foundational principle of disposal is to treat this compound as a hazardous chemical waste, primarily due to its acute oral toxicity and its classification as a halogenated organic compound.[1]
| Hazard Classification | Description | GHS Pictogram | Source |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed. | GHS07 (Exclamation Mark) | |
| Skin Irritation (Category 2) | H315: Causes skin irritation. (Potential, based on similar structures) | GHS07 (Exclamation Mark) | [2][3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. (Potential, based on similar structures) | GHS07 (Exclamation Mark) | [2][3] |
| STOT SE 3 | H335: May cause respiratory irritation. (Potential, based on similar structures) | GHS07 (Exclamation Mark) | [2][3] |
Given its solid form, a significant physical hazard is the potential for dust formation, which increases the risk of inhalation and inadvertent contact. All procedures must be designed to minimize the generation of airborne particles.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A proactive approach to safety begins with robust personal protective equipment. The following PPE is mandatory when handling or disposing of this compound.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If there is a splash risk, a face shield should be used in addition to goggles.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile or butyl rubber) that are inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.
-
Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, such as cleaning up large spills, a chemically resistant apron or a complete protective suit may be necessary.
-
Respiratory Protection: All handling and disposal procedures should be performed within a certified chemical fume hood to prevent inhalation of dust.[1][4] For emergency situations like a spill outside of a hood, a NIOSH-approved particulate respirator (e.g., N95) may be required, but only by trained and fit-tested personnel.[4]
Waste Segregation and Containerization: The Cornerstone of Compliance
Proper segregation is the most critical step in chemical waste management. Halogenated organic compounds must never be mixed with non-halogenated organic waste.[1][5][6] Co-mingling can lead to dangerous reactions and complicates the final disposal process, often resulting in significantly higher costs and regulatory penalties.
Protocol for Waste Container Setup
-
Select a Compatible Container: Choose a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap. The container must be in good condition, free of cracks or contamination.
-
Initial Labeling: Before adding any waste, affix a "Hazardous Waste" label. This label must be completed as waste is added.
-
Content Identification: Clearly write the full chemical name: "Waste: this compound". Do not use abbreviations or chemical formulas.[5] If other halogenated solvents (e.g., dichloromethane, chloroform) are used for decontamination, their names must also be added to the label.
-
Secure Location: Store the waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the chemical fume hood where the waste is generated.
Step-by-Step Disposal Procedures
The following workflows provide clear instructions for managing different disposal scenarios. The entire process is governed by the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[7][8][9]
Workflow 1: Disposal of Residual and Contaminated Materials
This procedure applies to trace amounts of the compound, contaminated consumables (e.g., weighing paper, pipette tips), and rinsate from cleaning glassware.
-
Transfer Solid Waste: Carefully place any contaminated solid items (gloves, wipes, weighing paper) directly into the designated halogenated solid waste container.
-
Decontaminate Glassware: Rinse all contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone or methanol) directly inside a chemical fume hood.
-
Collect Rinsate: This rinsate is now considered hazardous halogenated liquid waste.[1] Collect it in your designated liquid halogenated waste container.
-
Final Cleaning: After the initial decontamination rinse, glassware can be washed using standard laboratory procedures.
-
Seal Container: Once work is complete, ensure the waste container cap is tightly sealed to prevent the release of vapors.[5]
Workflow 2: Disposal of Unused or Expired Product
Disposing of the original container with unused product requires minimal handling to reduce exposure risk.
-
Assess Container Integrity: Ensure the original product container is securely sealed and its label is intact and legible.
-
Do Not Mix: Do not combine surplus or expired chemicals with other waste streams. Keep it in its original container.
-
Label for Disposal: Attach a "Hazardous Waste" label to the container.
-
Arrange for Pickup: Follow your institution's Environmental Health and Safety (EHS) procedures to schedule a pickup of the hazardous waste.
Caption: Disposal Decision Workflow for Halogenated Chemical Waste.
Emergency Procedures: Spill Management
Accidents require a calm and systematic response. The appropriate action depends on the size and location of the spill.
Small Spills (Inside a Chemical Fume Hood)
-
Alert Personnel: Notify others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to cover the spill. Do not use combustible materials like paper towels.
-
Collect Waste: Carefully sweep or scoop the absorbed material and spilled solid into a designated waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.
-
Label and Dispose: Seal, label, and dispose of the container as hazardous waste.
Large Spills (or Any Spill Outside a Fume Hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and institutional EHS or emergency response team (call 911 if necessary).[4]
-
Isolate: Secure the area to prevent entry. Close the doors.
-
Ventilate: If safe to do so, ensure laboratory ventilation is operating to exhaust vapors.
-
Do Not Attempt to Clean: Allow only trained emergency responders to handle large or uncontained spills.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed with the highest standards of safety, scientific integrity, and environmental stewardship.
References
Navigating the Synthesis Landscape: A Guide to Safely Handling 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Hazard Assessment: An Evidence-Based Approach
Given the structure of 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine, we must anticipate a hazard profile influenced by its brominated and pyridine-like characteristics. The parent compound, 6-Bromo-1H-pyrazolo[4,3-b]pyridine, is classified as acutely toxic if swallowed. Pyridine itself is a hazardous chemical known for causing severe health issues upon skin contact, ingestion, or inhalation.[1] Furthermore, many brominated organic compounds can cause skin, eye, and respiratory irritation.[2][3]
Therefore, based on this structural analysis, we will operate under the precautionary principle and assume this compound is:
-
Harmful if swallowed, inhaled, or in contact with skin.
-
A potential skin, eye, and respiratory tract irritant.
-
Potentially toxic to the liver, kidneys, and central nervous system, similar to pyridine. [4]
This conservative assessment necessitates the implementation of stringent engineering and personal protective measures.
The Hierarchy of Controls: A Foundation for Safety
Before detailing personal protective equipment (PPE), it is crucial to implement higher-level safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been optimized to minimize exposure.
-
Engineering Controls: All handling of this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning and certified chemical fume hood.[1] This is non-negotiable and serves to contain vapors and fine solid particles.
-
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the SOP, the specific hazards, and emergency procedures before beginning work. Work areas should be clearly demarcated, and access restricted to authorized personnel.
Personal Protective Equipment (PPE): Your Final Barrier
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Fully-Buttoned Lab Coat | N95 Respirator (if potential for aerosolization) |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| Running Reaction | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Fully-Buttoned Lab Coat | Not required inside a fume hood |
| Workup/Extraction | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Chemical Resistant Apron over Lab Coat | Not required inside a fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical Resistant Apron over Lab Coat | Air-Purifying Respirator (APR) with organic vapor cartridges |
Detailed PPE Specifications
-
Eye and Face Protection: At a minimum, chemical splash goggles are required. Given the potential for splashes during transfers and workups, the use of a full-face shield over safety goggles is best practice.[5]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[1] Latex gloves offer poor protection and should not be used. For tasks with a higher risk of exposure, such as preparing solutions or cleaning spills, "double gloving" provides an additional layer of safety. Always inspect gloves for tears or pinholes before use and remove them using the proper technique to avoid skin contact.[6] Contaminated gloves must be disposed of as hazardous waste.[6]
-
Body Protection: A fully buttoned, long-sleeved lab coat is mandatory. For large-volume work or procedures with a high splash potential, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a potential for aerosolization of the solid compound outside of a containment device (e.g., during weighing if a powder balance enclosure is not used), a NIOSH-approved N95 respirator should be worn. For emergency situations like a large spill, an air-purifying respirator (APR) with organic vapor cartridges is necessary.
Operational Plans: From Handling to Disposal
Step-by-Step Protocol: Weighing and Handling the Solid Compound
-
Preparation: Don all required PPE as specified in the table above (Goggles, Face Shield, Lab Coat, Double Gloves).
-
Containment: Conduct all weighing activities within a chemical fume hood or a powder containment enclosure to prevent the inhalation of fine particles.
-
Transfer: Use a spatula or powder funnel to transfer the solid. Avoid creating dust. If any material is spilled, clean it up immediately following the spill protocol.
-
Closure: Tightly seal the source container immediately after use.
-
Decontamination: Wipe down the spatula, weighing paper, and any other contaminated surfaces with a suitable solvent (e.g., isopropanol), collecting the wipes for disposal as halogenated waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water.
Caption: PPE Selection Workflow
Emergency Protocol: Spill Management
Accidental spills must be handled promptly and safely. All laboratories working with this compound must have a chemical spill kit readily available.
Step-by-Step Protocol: Small Spill Cleanup (<1 g or <100 mL of dilute solution)
-
Alert & Secure: Notify personnel in the immediate area. Restrict access to the spill area. Ensure the fume hood is operational.
-
Don PPE: Wear the appropriate PPE for spill cleanup: chemical splash goggles, face shield, heavy-duty nitrile or butyl rubber gloves, and a chemical-resistant apron over a lab coat.
-
Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand, working from the outside in to prevent spreading.[7][8]
-
Collect: Carefully scoop the absorbent material into a compatible, heavy-duty plastic bag or container.[8]
-
Decontaminate: Wipe the spill area with soap and water.[9] Collect all cleaning materials in the same waste container.
-
Dispose: Seal the waste container, label it clearly as "Hazardous Waste: this compound debris," and arrange for disposal through your institution's hazardous waste program.[10]
-
Report: Report the incident to your laboratory supervisor or Environmental Health & Safety department.
For large spills, evacuate the laboratory immediately, close the doors, post a warning sign, and contact your institution's emergency response team.
Caption: Spill Cleanup Procedure
Decontamination and Disposal Plan
Proper disposal is critical to ensure laboratory and environmental safety. As a halogenated organic compound, this chemical and its associated waste must be segregated from non-halogenated waste streams.[11][12]
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and absorbent materials from spills, should be collected in a clearly labeled, sealed plastic bag or container designated for solid hazardous waste.[13]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a dedicated, sealed, and properly labeled "Halogenated Organic Waste" container.[14] Never dispose of this material down the drain.[14]
-
Sharps: Contaminated needles or glassware must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and a full list of the chemical contents.[14]
Caption: Waste Disposal Pathway
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring personal safety while advancing critical drug discovery research.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. pppmag.com [pppmag.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. westlab.com [westlab.com]
- 8. acs.org [acs.org]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. Chemical Spill Procedures | California State University Monterey Bay [csumb.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. benchchem.com [benchchem.com]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
